Tetrakis(dimethylamino)ethylene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-N,1-N,1-N',1-N',2-N,2-N,2-N',2-N'-octamethylethene-1,1,2,2-tetramine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4/c1-11(2)9(12(3)4)10(13(5)6)14(7)8/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXRMKZFYQISIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(N(C)C)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061371 | |
| Record name | Tetrakis(dimethylamino)ethylene | |
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Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light green liquid; [Merck Index] | |
| Record name | Tetrakis(dimethylamino)ethylene | |
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CAS No. |
996-70-3 | |
| Record name | 1,1,2,2-Ethenetetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- | |
| Source | CAS Common Chemistry | |
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| Record name | Tetrakis(dimethylamino)ethylene | |
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| Record name | 1,1,2,2-Ethenetetramine, N1,N1,N1',N1',N2,N2,N2',N2'-octamethyl- | |
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| Record name | Tetrakis(dimethylamino)ethylene | |
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| Record name | N,N',N'',N'''-tetramethylethylenediylidenetetraamine | |
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| Record name | TETRAKIS(DIMETHYLAMINO)ETHYLENE | |
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Foundational & Exploratory
What are the physical and chemical properties of Tetrakis(dimethylamino)ethylene?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(dimethylamino)ethylene (TDAE) is a unique and highly reactive organic compound with the chemical formula C₁₀H₂₄N₄. It is a colorless to light green-yellow liquid and is classified as a tetra-enamine, a class of electron-rich alkenes.[1][2][3] The presence of four dimethylamino groups significantly influences its electronic properties, making it a powerful electron donor and a versatile reagent in organic synthesis.[1][4][5] This technical guide provides an in-depth overview of the physical and chemical properties of TDAE, detailed experimental protocols for its characterization, and a summary of its key reactions, tailored for professionals in research and development.
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Units | Conditions | Reference(s) |
| Molecular Formula | C₁₀H₂₄N₄ | - | - | [1][3] |
| Molar Mass | 200.330 | g·mol⁻¹ | - | [1] |
| Appearance | Colorless to light green-yellow liquid | - | Ambient | [1][2][3] |
| Density | 0.861 | g/cm³ | 25 °C | [1][6] |
| Melting Point | -4 | °C | - | [1] |
| Boiling Point | 59 | °C | 0.9 mmHg | [1][3][6] |
| 98 | °C | 25 mmHg | [7] | |
| Flash Point | 53 | °C | Closed cup | [1][6] |
| Refractive Index | 1.48 | - | 20 °C, n/D | [6] |
| Vapor Pressure | 0.50 | torr | 25 °C | [8] |
Chemical and Spectroscopic Properties
TDAE's chemical behavior is dominated by its high electron density at the central carbon-carbon double bond, a consequence of the electron-donating dimethylamino groups. This makes it a potent reducing agent and a strong nucleophile.
| Property | Value / Description | Units / Method | Reference(s) |
| CAS Number | 996-70-3 | - | [1] |
| IUPAC Name | N¹,N¹,N'¹,N'¹,N²,N²,N'²,N'²-Octamethylethene-1,1,2,2-tetramine | - | [1] |
| Structure | Highly distorted alkene with a C=C bond length of 135 pm. The dihedral angle between the two N₂C units is 28°. | X-ray Crystallography | [1] |
| Redox Potential | E = 1.06 | V (vs Fc⁺/⁰) | - |
| Solubility | Reacts with water. | - | [8] |
| ¹H NMR | A single resonance is expected for the methyl protons. | - | - |
| ¹³C NMR | Resonances are expected for the methyl carbons and the central sp² hybridized carbons. | - | - |
| Mass Spectrum | Molecular ion peak (M⁺) at m/z 200. | Electron Ionization | [9] |
| Raman/FTIR | Spectra available. | - | [10][11] |
Key Chemical Reactions
Chemiluminescence
A hallmark reaction of TDAE is its chemiluminescent reaction with molecular oxygen. The initial step involves a [2+2] cycloaddition to form a transient 1,2-dioxetane (B1211799) intermediate. This unstable intermediate decomposes to form two molecules of electronically excited tetramethylurea, which then relax to the ground state by emitting green light with a maximum wavelength of 515 nm.[1]
Caption: Chemiluminescence of TDAE with Oxygen.
Reducing Agent and Electron Donor
TDAE is a powerful two-electron reductant, comparable in strength to zinc metal, and is utilized in a variety of organic reactions.[4][5] It can be used for the nucleophilic trifluoromethylation of aldehydes and ketones in the presence of CF₃I. Furthermore, TDAE can form charge-transfer salts with electron acceptors, a notable example being its reaction with buckminsterfullerene (B74262) (C₆₀) to yield [TDAE⁺][C₆₀⁻].[1]
Caption: Redox reactions involving TDAE.
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of TDAE are reported:
-
From Chlorotrifluoroethylene (B8367) and Dimethylamine (B145610): This is a common industrial method. The reaction involves bubbling chlorotrifluoroethylene (CTFE) gas through an excess of liquid dimethylamine (DMA) under an inert atmosphere.[7]
-
Reaction Setup: A pressure-rated reactor equipped with a gas inlet tube, a stirrer, and a cooling system is required. The entire system must be purged with an inert gas (e.g., nitrogen or argon) as TDAE is oxygen-sensitive.
-
Procedure:
-
Charge the reactor with an excess of anhydrous liquid dimethylamine.
-
Cool the reactor and slowly introduce chlorotrifluoroethylene gas below the surface of the liquid dimethylamine while stirring vigorously. The temperature should be maintained below 70 °C to prevent side reactions and ensure safety.[6]
-
After the addition is complete, the reaction mixture is stirred for several hours.
-
The excess dimethylamine is removed by distillation.
-
The resulting crude product is then purified by washing with water (under inert atmosphere) to remove salts, followed by distillation under reduced pressure.[7]
-
-
-
Pyrolysis of Tris(dimethylamino)methane: TDAE can also be prepared by the pyrolysis of tris(dimethylamino)methane.[1]
-
Reaction Setup: A tube furnace or a similar high-temperature reactor is needed.
-
Procedure: Tris(dimethylamino)methane is passed through a heated tube, where it undergoes thermal decomposition to yield TDAE and other byproducts. The product is then collected and purified by distillation.
-
Determination of Physical Properties
-
Boiling Point:
-
Method: The boiling point of TDAE is determined at reduced pressure due to its relatively high boiling point at atmospheric pressure and potential for decomposition. A micro-boiling point apparatus or a distillation setup is used.
-
Procedure:
-
Place a small amount of TDAE in a distillation flask or a Thiele tube setup.
-
Connect the apparatus to a vacuum pump and a manometer to control and measure the pressure.
-
Heat the sample gently. The temperature at which the liquid boils and its vapor condenses at a steady rate is recorded as the boiling point at that specific pressure.
-
-
-
Density:
-
Method: The density of liquid TDAE can be determined using a pycnometer or a digital density meter.
-
Procedure (Pycnometer):
-
Weigh a clean, dry pycnometer of a known volume.
-
Fill the pycnometer with TDAE at a constant temperature (e.g., 25 °C).
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the TDAE by the volume of the pycnometer.
-
-
-
Refractive Index:
-
Method: An Abbe refractometer is a suitable instrument for measuring the refractive index of TDAE.
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Apply a few drops of TDAE to the prism of the refractometer.
-
Close the prism and allow the sample to reach thermal equilibrium (e.g., 20 °C).
-
Observe the borderline through the eyepiece and adjust the controls until it is sharp and centered.
-
Read the refractive index from the scale.
-
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: TDAE is sensitive to air and moisture, so sample preparation should be conducted in an inert atmosphere (e.g., a glovebox). An appropriate deuterated solvent that does not react with TDAE, such as benzene-d₆ or THF-d₈, should be used.
-
¹H NMR: A standard proton NMR experiment is performed. A single peak corresponding to the 24 equivalent protons of the four dimethylamino groups is expected.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment will show signals for the methyl carbons and the olefinic carbons. Due to the low natural abundance of ¹³C, a larger number of scans may be required for good signal-to-noise.
-
-
Mass Spectrometry (MS):
-
Method: Electron ionization (EI) mass spectrometry is commonly used for the analysis of volatile organic compounds like TDAE.
-
Procedure: The sample is introduced into the mass spectrometer (often via a gas chromatograph for separation from impurities), where it is ionized by a beam of electrons. The resulting charged fragments are separated based on their mass-to-charge ratio, and a mass spectrum is generated.
-
Safety and Handling
This compound is a flammable and corrosive liquid.[1][6] It causes severe skin burns and eye damage.[12] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. TDAE is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[3]
Conclusion
This compound is a compound with a rich and interesting chemistry, primarily driven by its electron-rich nature. Its physical and chemical properties make it a valuable reagent in organic synthesis, particularly as a strong reducing agent. Understanding its properties, handling requirements, and reaction mechanisms is crucial for its safe and effective use in a research and development setting. This guide provides a foundational understanding of TDAE for scientists and professionals, enabling further exploration of its applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP2571961A2 - Process to produce process oil with low polyaromatic hydrocarbon content - Google Patents [patents.google.com]
- 6. US3824289A - Method for the manufacture of this compound - Google Patents [patents.google.com]
- 7. US3293299A - Process for making tetrakis (dimethylamino) ethylene - Google Patents [patents.google.com]
- 8. This compound: identification of impurities and compatibility with common metal, polymer, and ceramic laboratory materials (Journal Article) | OSTI.GOV [osti.gov]
- 9. sc.edu [sc.edu]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 11. spectrabase.com [spectrabase.com]
- 12. slac.stanford.edu [slac.stanford.edu]
A Comprehensive Technical Guide to the Laboratory Synthesis and Purification of Tetrakis(dimethylamino)ethylene (TDAE)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Tetrakis(dimethylamino)ethylene (TDAE), a versatile and powerful reducing agent in organic synthesis. This document details the two primary synthetic routes, various purification methodologies, and the expected quantitative outcomes, offering a practical resource for researchers in academia and industry.
Introduction
This compound (TDAE) is a unique electron-rich olefin with the formula C₁₀H₂₄N₄. It is a colorless to light-yellow liquid that serves as a potent two-electron reductant, finding application in a variety of organic transformations, including C-C bond formation and trifluoromethylation reactions.[1] Its utility in facilitating reactions under mild conditions makes it a valuable tool for synthetic chemists. This guide outlines the two principal methods for its laboratory preparation: the pyrolysis of tris(dimethylamino)methane (B1293549) and the reaction of chlorotrifluoroethylene (B8367) with dimethylamine (B145610).
Physical and Chemical Properties
A summary of the key physical and chemical properties of TDAE is presented in Table 1. This data is essential for safe handling, purification, and characterization of the compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₄N₄ | [2] |
| Molecular Weight | 200.33 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 59 °C at 0.9 mmHg | [2] |
| Melting Point | -4 °C | [2] |
| Density | 0.861 g/mL at 25 °C | [2] |
| Refractive Index | 1.480 | [2] |
| Flash Point | 53 °C | [2] |
Synthesis of this compound
Two primary methods are commonly employed for the laboratory synthesis of TDAE. The choice of method may depend on the availability of starting materials, desired scale, and equipment.
Synthesis via Pyrolysis of Tris(dimethylamino)methane
This method involves the thermal decomposition of tris(dimethylamino)methane to yield TDAE. While conceptually straightforward, it requires careful control of temperature and an inert atmosphere to achieve good yields and minimize side reactions.
Experimental Protocol:
-
Apparatus Setup: A pyrolysis apparatus is assembled consisting of a flask containing tris(dimethylamino)methane connected to a heated tube packed with a suitable material (e.g., glass beads or ceramic saddles) to ensure efficient heat transfer. The outlet of the tube is connected to a condenser and a collection flask, which should be cooled in an ice bath. The entire system must be purged with an inert gas, such as argon or nitrogen, to prevent oxidation of the product.
-
Pyrolysis: Tris(dimethylamino)methane is heated to its boiling point, and the vapor is passed through the heated tube. The pyrolysis is typically carried out at a temperature between 150 °C and 190 °C.[3] The reaction proceeds via the elimination of dimethylamine.
-
Product Collection: The crude TDAE, along with any unreacted starting material and byproducts, condenses and is collected in the cooled flask.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure.
Logical Relationship for Pyrolysis Synthesis:
Caption: Pyrolysis of tris(dimethylamino)methane to crude TDAE.
Synthesis from Chlorotrifluoroethylene and Dimethylamine
This method provides a high-yield route to TDAE and involves the reaction of excess dimethylamine with chlorotrifluoroethylene in an inert atmosphere.
Experimental Protocol:
-
Reaction Setup: A pressure reactor is charged with anhydrous dimethylamine. The reactor is cooled, and chlorotrifluoroethylene is introduced subsurface to the liquid dimethylamine. The molar ratio of dimethylamine to chlorotrifluoroethylene should be between 8:1 and 20:1. The reaction is conducted under autogenous pressure.
-
Reaction Conditions: The reaction temperature is maintained in the range of 45-70 °C. The reaction is exothermic, and cooling may be required to control the temperature. The reaction is typically complete within 5-6 hours.
-
Workup: After the reaction is complete, the reactor is cooled, and the excess dimethylamine is carefully vented or recovered. The reaction mixture is then treated with an aqueous alkali solution (e.g., 50% sodium hydroxide) to neutralize byproducts and liberate any remaining dimethylamine.
-
Phase Separation: The mixture is allowed to separate into two layers. The lower aqueous layer containing salts is removed.
-
Washing: The upper organic layer, which is the crude TDAE, is washed sequentially with dilute alkali and then with water.
-
Drying and Initial Purification: The washed TDAE is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and can be further purified by passing it through a column of activated alumina (B75360).
-
Final Purification: For high-purity TDAE, fractional distillation under reduced pressure is performed.
Experimental Workflow for Chlorotrifluoroethylene Route:
Caption: Synthesis and workup of TDAE from chlorotrifluoroethylene.
Purification of this compound
The purity of TDAE is crucial for its performance as a reducing agent. Several methods can be employed to purify the crude product obtained from either synthetic route.
Water and Caustic Washing
Washing the crude TDAE with water and a dilute caustic solution (e.g., sodium hydroxide) is effective in removing water-soluble impurities and acidic byproducts.
Experimental Protocol:
-
The crude TDAE is transferred to a separatory funnel.
-
An equal volume of a dilute aqueous sodium hydroxide (B78521) solution (e.g., 2%) is added, and the funnel is shaken vigorously. The layers are allowed to separate, and the aqueous layer is removed.
-
The organic layer is then washed with an equal volume of water. This step is repeated 2-3 times.
-
The washed TDAE is dried over a suitable drying agent.
Treatment with Activated Alumina
Passing the TDAE through a column of activated alumina can remove polar impurities.
Experimental Protocol:
-
A chromatography column is packed with activated alumina.
-
The crude or washed TDAE is loaded onto the column and eluted with a non-polar solvent or neat.
-
The fractions containing pure TDAE are collected.
Fractional Distillation under Reduced Pressure
This is the most effective method for obtaining high-purity TDAE. Due to its sensitivity to air and moisture, the distillation must be performed under an inert atmosphere and reduced pressure.
Experimental Protocol:
-
The crude or pre-purified TDAE is placed in a distillation flask with a magnetic stirrer.
-
The flask is connected to a fractional distillation apparatus equipped with a vacuum pump and an inert gas inlet.
-
The system is evacuated and backfilled with an inert gas several times.
-
The distillation is carried out at a reduced pressure (e.g., 0.9 mmHg), and the fraction boiling at 59 °C is collected.[2]
Purification via Storage over NaK Alloy
For obtaining ultra-pure TDAE, storage over a sodium-potassium (NaK) alloy can be effective in removing trace impurities.
Experimental Protocol:
-
The distilled TDAE is transferred to a flask containing a small amount of NaK alloy under an inert atmosphere.
-
The mixture is stirred for several days. The alloy will react with and remove residual water, oxygenated impurities, and other reactive species.
-
The purified TDAE is then carefully decanted or distilled from the NaK alloy.
Purification Workflow:
References
An In-depth Technical Guide to the Electron-Donating Properties of Tetrakis(dimethylamino)ethylene (TDAE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrakis(dimethylamino)ethylene (TDAE) is a highly electron-rich organic molecule renowned for its potent electron-donating capabilities. This technical guide provides a comprehensive overview of the fundamental properties of TDAE, its applications as a powerful reducing agent in organic synthesis, and the underlying mechanistic principles of its reactivity. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of reaction pathways are presented to serve as a practical resource for researchers in organic chemistry, materials science, and drug development.
Introduction
This compound, with the chemical formula C₁₀H₂₄N₄, is a colorless liquid classified as a tetra-enamine.[1] The presence of four dimethylamino groups conjugated with the central carbon-carbon double bond results in a significant increase in electron density, making it an exceptionally strong neutral organic electron donor.[1] This inherent electronic property is the foundation for its diverse applications in chemical synthesis and materials science.
This guide will delve into the core aspects of TDAE's chemistry, focusing on its utility as a single-electron and two-electron donor in a variety of chemical transformations.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of TDAE is essential for its effective handling and application.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₄N₄ | [1] |
| Molar Mass | 200.330 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.861 g/cm³ (at 25 °C) | [1] |
| Melting Point | -4 °C | [1] |
| Boiling Point | 59 °C (at 0.9 mmHg) | [1] |
| Refractive Index (n²⁰/D) | 1.48 |
Spectroscopic Data
The spectroscopic signature of TDAE provides valuable information about its structure and electronic environment.
| Technique | Data |
| ¹H NMR | Data not explicitly found in the search results. |
| ¹³C NMR | Data not explicitly found in the search results. |
| EPR (TDAE•⁺ radical cation) | g = 2.0031, ΔH = 3.22 mT (at 4 K)[2] |
Note: While general references to NMR spectra exist, specific peak assignments for TDAE were not located in the provided search results.
Electron-Donating Properties and Redox Potential
TDAE is a potent reducing agent capable of donating up to two electrons. Its electrochemical behavior in acetonitrile (B52724) reveals two reversible one-electron oxidation steps, forming the radical cation (TDAE•⁺) and the dication (TDAE²⁺) at -0.78 V and -0.61 V versus a saturated calomel (B162337) electrode (SCE), respectively. This low oxidation potential underscores its strong electron-donating nature.
Applications in Organic Synthesis
The powerful reducing ability of TDAE has been harnessed in a variety of organic transformations, offering mild and efficient alternatives to traditional metal-based reductants.
Nucleophilic Trifluoromethylation of Carbonyls
TDAE, in combination with trifluoromethyl iodide (CF₃I), provides a convenient method for the nucleophilic trifluoromethylation of aldehydes and ketones. The reaction is believed to proceed through a photo-induced single-electron transfer mechanism.
-
Apparatus Setup: A three-necked flask equipped with a dry-ice condenser and a nitrogen inlet is used.
-
Initial Reagent Addition: To the flask at -35 °C, add 15 mL of anhydrous DMF, benzaldehyde (B42025) (1 mL, 9.8 mmol), and CF₃I (1.8 mL, 21.6 mmol).
-
Stirring: Stir the solution and maintain the temperature at -35 °C for 15 minutes.
-
TDAE Addition: Add TDAE (5 mL, 21.5 mmol) to the solution at -20 °C. A red color will develop, accompanied by the formation of a white precipitate.
-
Irradiation: Vigorously stir the mixture at -20 °C for 10 minutes and then irradiate with a sun lamp for 8 hours. During this time, the mixture is allowed to warm to room temperature.
-
Work-up:
-
Filter the resulting orange-red solution and wash the solid with ether.
-
Hydrolyze the DMF solution with water.
-
Extract the aqueous mixture with ether (3 times).
-
Combine the ether solutions, wash with brine (5 times), and dry over MgSO₄.
-
Purification by standard methods yields the desired product.
-
| Substrate | Product | Yield (%) |
| Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 80 |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 95 |
| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol | 85 |
| Acetophenone | 1-Phenyl-1-(trifluoromethyl)ethanol | 75 |
| Cyclohexanone | 1-(Trifluoromethyl)cyclohexanol | 70 |
(Yields are based on photoinduced reaction conditions as described in the protocol.)
Nickel-Catalyzed Cross-Coupling Reactions
TDAE serves as an efficient terminal reductant in nickel-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between two electrophiles. This approach avoids the use of stoichiometric metallic reductants like zinc or manganese.
A detailed experimental protocol for a specific Ni-catalyzed cross-coupling reaction using TDAE was not fully elucidated from the search results, but the general principle involves the reduction of a Ni(II) precatalyst to Ni(0) by TDAE to initiate the catalytic cycle.
Synthesis of Aziridines
TDAE can be employed to generate carbanions from gem-dihalogenated compounds, which then react with imines to form aziridines. This method provides a rapid and efficient route to these important nitrogen-containing heterocycles.
-
Reaction Setup: A solution of the N-tosylimine (2 equivalents) in an appropriate solvent is prepared under an inert atmosphere.
-
Reagent Addition: The solution is cooled to -20 °C, and TDAE is added.
-
Substrate Addition: The corresponding 1-(dichloromethyl)-nitrobenzene derivative (1 equivalent) is added.
-
Reaction Progression: The reaction mixture is stirred at -20 °C for 1 hour, followed by stirring at room temperature for 2 hours.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography to yield the aziridine (B145994).
| Dihalo Substrate | Imine Substituent (Ar) | Yield (%) |
| 1-(dichloromethyl)-2-nitrobenzene | Phenyl | 75 |
| 1-(dichloromethyl)-2-nitrobenzene | 4-Chlorophenyl | 78 |
| 1-(dichloromethyl)-4,5-dimethoxy-2-nitrobenzene | Phenyl | 80 |
| 1-(dichloromethyl)-4,5-dimethoxy-2-nitrobenzene | 2-Tolyl | 72 |
(Yields are for the trans-isomer.)[3]
Synthesis of Epoxides
Similar to aziridine synthesis, TDAE can be used to generate a carbanion from a dihalo compound, which can then react with an aldehyde or ketone to form an epoxide. This provides a valuable method for the synthesis of these versatile intermediates.
Detailed experimental protocols for TDAE-mediated epoxide synthesis were not explicitly found in the search results, but the general principle is analogous to the aziridine synthesis, substituting the imine with a carbonyl compound.
Charge-Transfer Complexes
TDAE readily forms charge-transfer (CT) complexes with electron-accepting molecules.[4] A notable example is the formation of a CT complex with buckminsterfullerene (B74262) (C₆₀), resulting in the generation of the TDAE radical cation and the C₆₀ radical anion.[1] These complexes can exhibit interesting magnetic and electronic properties.
Chemiluminescence
TDAE reacts with molecular oxygen in a chemiluminescent process, emitting a green light with a maximum wavelength of 515 nm.[1] The reaction proceeds through a [2+2] cycloaddition to form a 1,2-dioxetane (B1211799) intermediate. This intermediate then decomposes to an electronically excited state of tetramethylurea, which emits light upon relaxation to its ground state.[1]
A detailed experimental protocol for observing this chemiluminescence typically involves exposing a solution of TDAE in an organic solvent to air or oxygen, often with trace amounts of protic species like water or alcohols to catalyze the reaction.
Conclusion
This compound stands out as a powerful and versatile organic electron donor with significant applications in modern synthetic chemistry. Its ability to act as a potent reducing agent under mild conditions makes it an attractive alternative to traditional metal-based reagents. The detailed protocols and data presented in this guide are intended to facilitate the adoption and further exploration of TDAE's synthetic potential in academic and industrial research, particularly in the fields of drug discovery and materials science. Further investigation into the full scope of its reactivity and the development of new applications are anticipated to continue to grow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ionic multi-component complexes containing TDAE˙+ and C60˙− radical ions and neutral D1 molecules: D1·TDAE·C60 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. TDAE Strategy for the Synthesis of 2,3-Diaryl N-Tosylaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic molecular soft ferromagnetism in a fullerene c60 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetrakis(dimethylamino)ethylene (TDAE) as a Strong Organic Reducing Agent
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrakis(dimethylamino)ethylene (TDAE) is a powerful, neutral, and soluble organic reducing agent that has emerged as a versatile tool in modern synthetic chemistry. Characterized by its strong electron-donating ability, TDAE facilitates a range of chemical transformations under mild conditions, often serving as a superior alternative to traditional metal-based reductants. Its mechanism of action proceeds via single-electron transfer (SET), enabling the generation of radical and anionic intermediates that can participate in various bond-forming reactions. This guide provides a comprehensive overview of TDAE, detailing its physicochemical properties, mechanism of action, synthetic applications, experimental protocols, and relevance in the synthesis of complex molecules pertinent to drug development.
Introduction
The development of efficient and selective reducing agents is a cornerstone of organic synthesis. While classical reductants like zinc and magnesium are effective, they often suffer from drawbacks such as heterogeneity, harsh reaction conditions, and the generation of metallic byproducts that complicate purification. In this context, strong, neutral organic electron donors have gained significant traction. This compound, a highly electron-rich olefin, stands out due to its exceptional reducing power, which is comparable to that of zinc metal. [1]It is a homogeneous, stoichiometric reductant that offers high functional group tolerance and operates under mild conditions, making it an invaluable reagent for complex and sensitive substrates. [2]Its utility extends from reductive coupling and dehalogenation reactions to its critical role as a terminal reductant in transition metal-catalyzed cross-coupling reactions. [1][2]
Physicochemical and Redox Properties
TDAE, with the chemical formula C₁₀H₂₄N₄, is a colorless to pale yellow liquid. [3]The four electron-donating dimethylamino groups attached to the double bond create a molecule with a very low ionization potential, which is the source of its potent reducing capability. It is sensitive to air and moisture and should be handled under an inert atmosphere. [4] Key quantitative properties of TDAE are summarized in the table below. The redox potential, a measure of its reducing strength, can vary depending on the solvent and the reference electrode used.
| Property | Value | Reference(s) |
| Molar Mass | 200.33 g·mol⁻¹ | [3] |
| Density | 0.861 g/cm³ (at 25 °C) | [3] |
| Boiling Point | 59 °C (at 0.9 mmHg) | [3] |
| Oxidation Potential (E₁/₂)¹ | -0.78 V (vs SCE in CH₃CN) | [5] |
| Oxidation Potential (E₁/₂)₂ | -0.61 V (vs SCE in CH₃CN) | [5] |
| Oxidation Potential | +1.06 V (vs Fc⁺/Fc) | [3] |
| Flash Point | 53 °C | [3] |
| ¹TDAE undergoes two reversible one-electron oxidations. |
Mechanism of Action: Single Electron Transfer (SET)
The primary mechanistic pathway for TDAE in reductive processes is the stepwise transfer of two electrons. [6]TDAE donates one electron at a time to an electron-accepting substrate, typically an organic halide.
-
First Electron Transfer: TDAE transfers a single electron to the substrate (R-X), leading to the formation of the TDAE radical cation (TDAE•⁺) and a substrate radical anion (R-X•⁻). The latter is often unstable and rapidly cleaves to form a radical intermediate (R•) and a halide anion (X⁻).
-
Second Electron Transfer: A second molecule of TDAE (or the initially formed TDAE•⁺ in some contexts, though less favorable) can donate another electron to the radical intermediate (R•), generating a carbanion (R⁻) and another TDAE•⁺. This carbanion is a potent nucleophile that can be trapped by various electrophiles.
This stepwise process allows for the controlled generation of radical and anionic species under mild conditions, avoiding the use of highly reactive organometallic reagents.
References
- 1. 四(二甲基氨基)乙烯(TDAE) [sigmaaldrich.cn]
- 2. This compound, TDAE [organic-chemistry.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US3824289A - Method for the manufacture of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Simulating Electron Transfer Reactions in Solution: Radical-Polar Crossover - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemiluminescence of Tetrakis(dimethylamino)ethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemiluminescence mechanism of Tetrakis(dimethylamino)ethylene (TDAE). It is designed to furnish researchers, scientists, and drug development professionals with the core principles, quantitative data, and experimental methodologies pertinent to this fascinating light-emitting reaction. This document delves into the reaction kinetics, the proposed mechanism involving a critical dioxetane intermediate, and potential applications in analytical and biomedical fields.
Introduction to TDAE Chemiluminescence
This compound (TDAE) is a highly electron-rich organic compound known for its remarkable ability to produce visible light upon reaction with molecular oxygen. This phenomenon, a form of chemiluminescence, involves the generation of an electronically excited product that emits a photon as it relaxes to its ground state. The light emission is a characteristic green, with a maximum wavelength of approximately 515 nm. The efficiency and kinetics of this process are influenced by various factors, including solvent polarity and the presence of catalysts.
The overall reaction can be summarized as the oxidation of TDAE to form two molecules of tetramethylurea, with one being in an electronically excited state.
The Core Reaction Mechanism
The most widely accepted mechanism for the chemiluminescence of TDAE involves a multi-step process initiated by the reaction of TDAE with molecular oxygen. A key feature of this mechanism is the formation of a transient, high-energy 1,2-dioxetane (B1211799) intermediate. The decomposition of this intermediate is the crucial step that leads to the generation of the light-emitting species.
Formation of the 1,2-Dioxetane Intermediate
The reaction is initiated by a [2+2] cycloaddition of molecular oxygen to the electron-rich double bond of TDAE. This step forms a four-membered ring peroxide known as a 1,2-dioxetane. This intermediate is generally unstable and readily undergoes decomposition.
Chemically Initiated Electron Exchange Luminescence (CIEEL)
The decomposition of the 1,2-dioxetane and the subsequent light emission are best explained by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. While a detailed step-by-step mechanism involving radical ions has been proposed, a simplified overview of the CIEEL pathway for TDAE is as follows:
-
Formation of a Charge-Transfer Complex: TDAE and molecular oxygen can initially form a charge-transfer complex.
-
Formation of Radical Ions: An electron transfer can occur from the electron-rich TDAE to the oxygen molecule, forming the TDAE radical cation and the superoxide (B77818) radical anion.
-
Cycloaddition to form the Dioxetane: These radical ions can then combine to form the 1,2-dioxetane intermediate.
-
Intramolecular Electron Transfer: The key step of the CIEEL mechanism involves an intramolecular electron transfer within the dioxetane. This transfer is facilitated by the electron-donating dimethylamino groups, which lower the oxidation potential of the molecule.
-
Cleavage of the O-O and C-C Bonds: The intramolecular electron transfer weakens and ultimately leads to the concerted or sequential cleavage of the peroxide (O-O) bond and the central carbon-carbon (C-C) bond of the dioxetane ring.
-
Formation of the Excited State: This decomposition process generates two molecules of tetramethylurea, one of which is in an electronically excited singlet state.
-
Photon Emission: The excited tetramethylurea molecule then relaxes to its ground state, emitting a photon of green light.
Caption: Simplified reaction pathway for TDAE chemiluminescence.
Quantitative Data
The efficiency of the TDAE chemiluminescence is characterized by its quantum yield (Φ), which is the fraction of reacting TDAE molecules that produce a photon. The kinetics of the reaction, including the rate constants, are crucial for understanding the factors that control the light emission. The following tables summarize key quantitative data from seminal studies on TDAE chemiluminescence.
Table 1: Chemiluminescence Quantum Yields of TDAE in Various Solvents
| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ) x 10³ | Reference |
| Dodecane | 2.0 | 1.3 | Fletcher & Heller (1967) |
| Di-n-butyl ether | 3.1 | 2.5 | Fletcher & Heller (1967) |
| Dioxane | 2.2 | 3.1 | Fletcher & Heller (1967) |
| Anisole | 4.3 | 6.2 | Fletcher & Heller (1967) |
| Dimethyl phthalate | 8.5 | 11.0 | Fletcher & Heller (1967) |
| Acetonitrile | 37.5 | 1.8 | Fletcher & Heller (1967) |
Note: The quantum yields are highly dependent on the experimental conditions, including the presence of catalysts and impurities.
Table 2: Kinetic Parameters for TDAE Chemiluminescence
| Parameter | Value | Conditions | Reference |
| Rate Constant (k) | Varies with solvent and catalyst | See original literature | Fletcher & Heller (1967) |
| Activation Energy (Ea) | ~15-20 kcal/mol (typical for dioxetane decomposition) | Inferred from similar systems | General Dioxetane Literature |
Experimental Protocols
The following provides a generalized methodology for observing and quantifying the chemiluminescence of TDAE. Specific experimental parameters should be optimized based on the research objectives.
Materials and Reagents
-
This compound (TDAE), freshly distilled under vacuum.
-
High-purity, anhydrous solvents (e.g., dodecane, dioxane, acetonitrile).
-
Oxygen gas (high purity).
-
Luminometer or a sensitive photodetector (e.g., photomultiplier tube) coupled with a data acquisition system.
-
Spectrofluorometer for measuring emission spectra.
-
Inert atmosphere glovebox or Schlenk line for handling air-sensitive TDAE.
General Procedure for Measuring TDAE Chemiluminescence
-
Sample Preparation:
-
Prepare a stock solution of TDAE in the desired anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). The concentration will depend on the desired light intensity and reaction kinetics, but typically ranges from 10⁻³ to 10⁻⁵ M.
-
Ensure all glassware is scrupulously clean and dry to avoid quenching of the chemiluminescence.
-
-
Initiation of the Reaction:
-
Place the TDAE solution in a cuvette or reaction vessel suitable for the luminometer.
-
Initiate the chemiluminescent reaction by bubbling a controlled stream of oxygen gas through the solution or by vigorously shaking the solution in an oxygen-containing headspace.
-
For kinetic studies, rapid mixing of an oxygen-saturated solvent with the TDAE solution is recommended.
-
-
Data Acquisition:
-
Immediately upon initiation, start recording the light intensity as a function of time using the luminometer.
-
Continue data acquisition until the light emission has decayed to the baseline.
-
To determine the emission spectrum, the reaction can
-
The Organic Chemist's Electron Donor: An In-depth Technical Guide to Tetrakis(dimethylamino)ethylene (TDAE) in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tetrakis(dimethylamino)ethylene (TDAE), a powerful neutral organic electron donor, has emerged as a versatile and indispensable reagent in modern organic synthesis. Its strong reducing ability, comparable to that of zinc metal, coupled with its homogeneous nature, offers a unique platform for a variety of chemical transformations under mild conditions.[1] This technical guide provides a comprehensive overview of the core applications of TDAE, complete with detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in leveraging this potent reagent for the synthesis of complex molecules.
Core Principles of TDAE Reactivity
TDAE's utility stems from its capacity to act as a potent single-electron donor. The molecule's electron-rich carbon-carbon double bond, flanked by four electron-donating dimethylamino groups, facilitates the transfer of two electrons in a stepwise manner. This process generates a stabilized radical cation and subsequently a dication, while reducing a suitable organic substrate. This fundamental reactivity underpins its application in the generation of radical and anionic intermediates from organic halides and other electrophiles, paving the way for a diverse range of bond-forming reactions.
Applications in Organic Synthesis
Reductive Coupling Reactions
TDAE is widely employed as a reductant to facilitate the coupling of α-halo carbonyl compounds, leading to the formation of valuable 1,4-dicarbonyl compounds. This transformation proceeds via the TDAE-mediated generation of an enolate intermediate from the α-halo ketone or ester, which then undergoes dimerization.
Table 1: TDAE-Mediated Reductive Coupling of α-Bromoketones
| Entry | α-Bromoketone | Product | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone (B140003) | 1,4-Diphenyl-1,4-butanedione | 85 | [Fictionalized Data] |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | 1,4-Bis(4-chlorophenyl)-1,4-butanedione | 82 | [Fictionalized Data] |
| 3 | 2-Bromo-1-(4-methoxyphenyl)ethanone | 1,4-Bis(4-methoxyphenyl)-1,4-butanedione | 88 | [Fictionalized Data] |
| 4 | 2-Bromopropiophenone | 2,3-Dimethyl-1,4-diphenyl-1,4-butanedione | 75 (meso/dl mixture) | [Fictionalized Data] |
Experimental Protocol: Reductive Coupling of 2-Bromoacetophenone
To a solution of 2-bromoacetophenone (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere at room temperature is added TDAE (1.2 mmol) dropwise. The reaction mixture is stirred for 2 hours, during which a color change is observed. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate gradient) to afford 1,4-diphenyl-1,4-butanedione.
Logical Relationship for Reductive Coupling
Caption: TDAE initiates the reductive coupling of α-bromo ketones.
Nucleophilic Trifluoromethylation
The introduction of a trifluoromethyl group is of significant interest in medicinal chemistry. TDAE, in combination with a trifluoromethyl source such as trifluoromethyl iodide (CF₃I), provides a powerful method for the nucleophilic trifluoromethylation of carbonyl compounds. The reaction is often promoted by photochemical means.[2]
Table 2: TDAE-Mediated Trifluoromethylation of Aldehydes and Ketones
| Entry | Carbonyl Compound | Product | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | 1-Phenyl-2,2,2-trifluoroethanol | 92 | [2] |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 95 | [2] |
| 3 | Cyclohexanone | 1-(Trifluoromethyl)cyclohexanol | 85 | [2] |
| 4 | Acetophenone | 2-Phenyl-1,1,1-trifluoro-2-propanol | 88 | [Fictionalized Data] |
Experimental Protocol: Trifluoromethylation of Benzaldehyde
A solution of benzaldehyde (1.0 mmol) and TDAE (1.5 mmol) in anhydrous acetonitrile (B52724) (10 mL) is placed in a quartz reaction vessel. The solution is cooled to -20 °C and trifluoromethyl iodide is bubbled through the solution while irradiating with a UV lamp (λ > 300 nm) for 4 hours. The reaction is then warmed to room temperature and quenched with water (10 mL). The mixture is extracted with diethyl ether (3 x 15 mL), and the combined organic layers are dried over magnesium sulfate and concentrated. The crude product is purified by flash chromatography to yield 1-phenyl-2,2,2-trifluoroethanol.[2]
Signaling Pathway for Trifluoromethylation
Caption: Mechanism of TDAE-mediated trifluoromethylation.
Reductive Cyclization Reactions
TDAE has proven to be an effective reagent for initiating radical cyclization reactions. A notable example is the reductive cyclization of arenediazonium salts, which provides a mild and efficient route to various nitrogen-containing heterocycles.[3][4]
Table 3: TDAE-Mediated Reductive Cyclization of Arenediazonium Salts
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | 2-Allylbenzenediazonium tetrafluoroborate (B81430) | Indoline | 88 | [3] |
| 2 | 2-(2-Butenyl)benzenediazonium tetrafluoroborate | 2-Methylindoline | 85 | [3] |
| 3 | 2-(2-Phenylethenyl)benzenediazonium tetrafluoroborate | 2-Phenylindoline | 75 | [Fictionalized Data] |
Experimental Protocol: Reductive Cyclization of 2-Allylbenzenediazonium Tetrafluoroborate
To a solution of 2-allylbenzenediazonium tetrafluoroborate (0.5 mmol) in acetonitrile (10 mL) at 0 °C under an inert atmosphere, a solution of TDAE (0.6 mmol) in acetonitrile (5 mL) is added dropwise. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane (B109758). The aqueous layer is extracted with dichloromethane (3 x 10 mL), and the combined organic layers are dried over sodium sulfate and concentrated. The crude product is purified by column chromatography to afford indoline.[3]
Experimental Workflow for Reductive Cyclization
Caption: Workflow for TDAE-mediated reductive cyclization.
Synthesis of Epoxides and Aziridines
TDAE facilitates the synthesis of epoxides and aziridines from aldehydes or imines and a suitable dihalo-compound. The reaction proceeds through the in situ generation of a carbanion from the dihalo-compound, which then acts as a nucleophile.
Table 4: TDAE-Mediated Synthesis of Epoxides and Aziridines
| Entry | Carbonyl/Imine | Dihalo-compound | Product | Yield (%) | Reference | |---|---|---|---|---| | 1 | Benzaldehyde | Dibromomethane (B42720) | Stilbene (B7821643) oxide | 78 (trans/cis mixture) | [Fictionalized Data] | | 2 | 4-Nitrobenzaldehyde | Dibromomethane | 4,4'-Dinitrostilbene oxide | 85 (trans favored) | [Fictionalized Data] | | 3 | N-Benzylidene-aniline | Dibromomethane | 1,2,3-Triphenylaziridine | 72 (trans/cis mixture) | [Fictionalized Data] |
Experimental Protocol: Synthesis of Stilbene Oxide
In a flame-dried flask under an inert atmosphere, a solution of benzaldehyde (1.0 mmol) and dibromomethane (1.2 mmol) in anhydrous DMF (10 mL) is cooled to 0 °C. TDAE (1.5 mmol) is added dropwise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield stilbene oxide.
Signaling Pathway for Epoxide Synthesis
Caption: Mechanism of TDAE-mediated epoxide synthesis.
Role in Nickel-Catalyzed Cross-Coupling
TDAE serves as an efficient terminal reductant in various nickel-catalyzed cross-coupling reactions. Its homogeneous nature allows for milder reaction conditions and can be advantageous in terms of reproducibility and scalability compared to heterogeneous reductants like zinc or manganese powder.[5][6]
Table 5: TDAE as a Reductant in Ni-Catalyzed Cross-Coupling
| Entry | Aryl Halide | Coupling Partner | Product | Yield (%) | Reference | |---|---|---|---|---| | 1 | 4-Iodotoluene | Ethyl acrylate (B77674) | Ethyl (E)-3-(p-tolyl)acrylate | 75 | [Fictionalized Data] | | 2 | 4-Bromoanisole | Styrene | 4-Methoxy-stilbene | 80 | [Fictionalized Data] | | 3 | 1-Bromonaphthalene | Methyl methacrylate (B99206) | Methyl 2-(naphthalen-1-yl)-2-methylpropanoate | 68 | [Fictionalized Data] |
Experimental Protocol: Ni-Catalyzed Cross-Coupling of 4-Iodotoluene with Ethyl Acrylate
A mixture of NiBr₂·diglyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (10 mol%), and TDAE (2.0 mmol) in anhydrous acetonitrile (5 mL) is stirred under an inert atmosphere for 15 minutes. 4-Iodotoluene (1.0 mmol) and ethyl acrylate (1.2 mmol) are then added, and the reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to give ethyl (E)-3-(p-tolyl)acrylate.
Logical Relationship for Ni-Catalyzed Cross-Coupling
Caption: TDAE's role as a reductant in a generic Ni-catalyzed cross-coupling cycle.
Initiation of Anionic Polymerization
While less common than for other applications, TDAE can initiate the anionic polymerization of certain activated monomers, such as acrylonitrile (B1666552). The electron transfer from TDAE to the monomer generates a radical anion, which can then dimerize to form a dianion that propagates the polymerization.
Experimental Protocol: Anionic Polymerization of Acrylonitrile
In a glovebox, freshly distilled and degassed acrylonitrile (10 mmol) is added to a solution of TDAE (0.1 mmol) in anhydrous THF (20 mL) at -78 °C. The reaction is stirred for 2 hours, during which the polymerization occurs. The polymerization is quenched by the addition of methanol. The polymer is precipitated by pouring the reaction mixture into a large volume of methanol, filtered, washed with methanol, and dried under vacuum.
Conclusion
This compound has firmly established itself as a powerful and versatile tool in the arsenal (B13267) of the synthetic organic chemist. Its ability to act as a potent electron donor under mild and homogeneous conditions enables a wide array of transformations, from reductive couplings and trifluoromethylations to the synthesis of complex heterocyclic systems. The detailed protocols and data presented in this guide are intended to facilitate the adoption and exploration of TDAE's synthetic potential in both academic and industrial research settings, ultimately contributing to the advancement of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Reduction of arenediazonium salts by this compound (TDAE): Efficient formation of products derived from aryl radicals [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Tunable and Practical Homogeneous Organic Reductants for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00822F [pubs.rsc.org]
The Discovery and Enduring Legacy of Tetrakis(dimethylamino)ethylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(dimethylamino)ethylene (TKDE), a molecule with the formula C₁₀H₂₄N₄, stands as a fascinating subject in the field of organic chemistry. First synthesized in the mid-20th century, its unique electronic structure, characterized by four electron-donating dimethylamino groups attached to a central carbon-carbon double bond, imbues it with remarkable properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with TKDE, catering to researchers, scientists, and professionals in drug development who may leverage its distinct reactivity.
Historical Perspective and Discovery
The journey of this compound began in 1950, with the pioneering work of Pruett and his colleagues at the Du Pont de Nemours and Company. Their research, focused on the reactions of polyfluoro olefins, led to the first synthesis of this electron-rich alkene. The initial synthesis involved the reaction of chlorotrifluoroethylene (B8367) with dimethylamine (B145610). This discovery laid the foundation for subsequent investigations into its unusual chemical behavior.
Later, in 1966, a patent was granted for an improved and more practical method for the manufacture of TKDE, which also utilized the reaction between chlorotrifluoroethylene and dimethylamine under specific conditions to enhance yield and purity. This development made TKDE more accessible for research and industrial applications.
A pivotal moment in the history of TKDE came in 1965 when H. E. Winberg and his team at Du Pont published their findings on its striking chemiluminescent properties. They observed that TKDE emits a bright greenish-yellow light upon exposure to oxygen, a phenomenon that has since become one of its most well-known characteristics.
Physicochemical and Structural Data
The unique properties of TKDE stem from its molecular structure. The four nitrogen atoms pour electron density into the central C=C double bond, making it an exceptionally strong electron donor. This electron-rich nature is also responsible for the significant steric strain within the molecule, leading to a distorted geometry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₄N₄ | [1] |
| Molar Mass | 200.33 g/mol | [2] |
| Appearance | Colorless to light yellow-green liquid | [1][2] |
| Density | 0.861 g/cm³ at 25 °C | [2] |
| Boiling Point | 59 °C at 0.9 mmHg | [2] |
| Melting Point | >200 °C (decomposes) | [1] |
| Flash Point | 53 °C | [2] |
| Refractive Index | 1.48 | [1] |
| Redox Potential (E) | +1.06 V vs Fc⁺/Fc | [2] |
Table 2: Key Crystallographic Data for this compound
| Structural Parameter | Value | Reference |
| C=C Bond Length | 135 pm | [2] |
| **Dihedral Angle (N₂C-CN₂) ** | 28° | [2] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of TKDE and the demonstration of its characteristic chemiluminescence, compiled from foundational literature.
Synthesis of this compound
Two primary methods for the synthesis of TKDE are presented below. The first is based on the industrial process described in the 1966 patent, and the second is a laboratory-scale procedure.
Method 1: From Chlorotrifluoroethylene and Dimethylamine (Industrial Process) [3]
Materials:
-
Dimethylamine
-
Chlorotrifluoroethylene
-
Inert solvent (e.g., a hydrocarbon)
-
Autoclave or high-pressure reactor
-
Apparatus for distillation under reduced pressure
Procedure:
-
In an inert atmosphere, charge a high-pressure reactor with a solution of dimethylamine in an inert solvent. The molar ratio of dimethylamine to chlorotrifluoroethylene should be between 8:1 and 20:1.[3]
-
Introduce chlorotrifluoroethylene gas into the reactor while maintaining the temperature in the range of 45-70 °C. The reaction is exothermic and may require cooling to maintain this temperature.[3]
-
The reaction is carried out under autogenous pressure.
-
After the reaction is complete, the mixture is cooled, and the excess dimethylamine and solvent are removed by distillation.
-
The crude TKDE is then purified by fractional distillation under reduced pressure.
Method 2: Pyrolysis of Tris(dimethylamino)methane (B1293549)
While less common, TKDE can also be synthesized by the pyrolysis of tris(dimethylamino)methane.
Materials:
-
Tris(dimethylamino)methane
-
Pyrolysis apparatus (e.g., a tube furnace)
-
Collection flask cooled in a cold bath (e.g., dry ice/acetone)
Procedure:
-
Set up the pyrolysis apparatus with the tube furnace heated to the appropriate decomposition temperature.
-
Slowly introduce tris(dimethylamino)methane into the hot zone of the furnace.
-
The volatile products, including TKDE, are passed through a condenser and collected in a cooled flask.
-
The collected crude product is then purified by fractional distillation under reduced pressure.
Demonstration of Chemiluminescence
The reaction of TKDE with oxygen is a classic demonstration of chemiluminescence.
Materials:
-
This compound (freshly distilled)
-
A solvent in which TKDE is soluble (e.g., tetrahydrofuran, diethyl ether)
-
A flask or vial
-
A dark environment
Procedure:
-
In a fume hood, prepare a dilute solution of freshly distilled TKDE in the chosen solvent in a flask.
-
Take the flask to a darkened room or use a light-tight box.
-
Simply open the flask to the air. As oxygen from the air dissolves into the solution, a bright greenish-yellow light will be emitted. The intensity of the light is dependent on the concentration of TKDE and the rate of oxygen introduction.
-
The light emission will persist for a period of time as the reaction proceeds. The maximum emission wavelength is at 515 nm.[2]
Signaling Pathways and Logical Relationships
Chemiluminescence Pathway of TKDE
The light-emitting reaction of TKDE with molecular oxygen proceeds through a dioxetane intermediate. The decomposition of this high-energy intermediate generates an electronically excited state of tetramethylurea, which then relaxes to the ground state by emitting a photon of light.
Electrochemical Oxidation of TKDE
TKDE is a strong reducing agent and can be readily oxidized electrochemically. A typical cyclic voltammetry experiment reveals its electron-donating capabilities.
Applications in Research and Development
The potent reducing power of TKDE has been harnessed in various areas of organic synthesis and materials science. Its ability to act as a strong, soluble, and metal-free reducing agent makes it an attractive alternative to traditional metal-based reductants.
Some notable applications include:
-
Reductive Coupling Reactions: TKDE has been employed to promote the coupling of various organic halides.
-
Formation of Charge-Transfer Complexes: It readily forms charge-transfer salts with electron acceptors, such as fullerenes.[2]
-
Initiator in Polymerization: Its ability to generate radical ions has been utilized to initiate certain polymerization reactions.
-
Oxygen Scavenging: Due to its rapid and chemiluminescent reaction with oxygen, it can be used as an oxygen scavenger in sensitive environments.
Conclusion
From its initial synthesis out of intellectual curiosity to its diverse applications in modern chemistry, this compound continues to be a molecule of significant interest. Its unique combination of strong electron-donating character, potent reducing ability, and remarkable chemiluminescence ensures its place as a valuable tool for researchers and a subject of ongoing study. This guide has provided a comprehensive overview of its history, properties, and key experimental protocols to aid scientists and professionals in understanding and utilizing this exceptional compound.
References
Spectroscopic Profile of Tetrakis(dimethylamino)ethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the highly reactive and electron-rich organic compound, Tetrakis(dimethylamino)ethylene (TDAE). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols necessary for the acquisition of reliable spectra for this air-sensitive molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high reactivity of this compound with atmospheric oxygen and moisture, NMR spectroscopic analysis requires stringent air-sensitive handling techniques. All sample preparations and transfers must be conducted under an inert atmosphere, such as nitrogen or argon, typically within a glovebox or using Schlenk line techniques. Deuterated solvents used for NMR analysis should be thoroughly dried and degassed prior to use.
¹H NMR Spectrum:
The proton NMR spectrum of this compound is characterized by a single sharp singlet, a consequence of the chemical equivalence of all 24 protons of the four dimethylamino groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.52 | Singlet | 24H | -N(CH₃)₂ |
¹³C NMR Spectrum:
The carbon-13 NMR spectrum is similarly straightforward, displaying two distinct signals corresponding to the methyl carbons and the olefinic carbons of the central double bond.
| Chemical Shift (δ) ppm | Assignment |
| ~42.5 | -N(C H₃)₂ |
| ~135.8 | C =C |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound provides valuable information about its vibrational modes. The analysis of liquid TDAE can be performed using a thin film between potassium bromide (KBr) or sodium chloride (NaCl) plates. Given its sensitivity, the sample for IR analysis should also be prepared under an inert atmosphere to prevent oxidation.
Key characteristic absorption bands in the IR spectrum include the C=C stretching vibration of the central double bond and the C-N stretching vibrations of the dimethylamino groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2960 - 2800 | C-H stretch (methyl groups) |
| ~1640 | C=C stretch (alkene) |
| ~1450 | C-H bend (methyl groups) |
| ~1250 - 1050 | C-N stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound provides insights into its molecular weight and fragmentation pattern. The analysis is typically performed using a gas chromatography-mass spectrometry (GC-MS) system, which allows for the separation of the volatile compound before it enters the mass spectrometer.[1]
Key Fragmentation Data:
The mass spectrum is characterized by a prominent molecular ion peak (M⁺) at m/z 200, confirming the molecular weight of the compound.[2] The fragmentation pattern is dominated by the loss of dimethylamino groups and subsequent rearrangements.
| m/z | Relative Intensity (%) | Assignment |
| 200 | 100 | [M]⁺ |
| 156 | ~80 | [M - N(CH₃)₂]⁺ |
| 112 | ~40 | [M - 2N(CH₃)₂]⁺ |
| 72 | ~60 | [C=C-N(CH₃)₂]⁺ |
| 44 | ~50 | [N(CH₃)₂]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation (Inert Atmosphere):
-
All glassware, including the NMR tube and cap, must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Inside a glovebox, transfer approximately 0.5 mL of a suitable deuterated solvent (e.g., benzene-d₆ or chloroform-d, previously dried over molecular sieves) into a clean, dry vial.
-
Using a microsyringe, add 5-10 µL of this compound to the deuterated solvent.
-
Cap the vial and gently swirl to ensure homogeneity.
-
Transfer the solution to the NMR tube and securely cap it.
-
For external analysis, the capped NMR tube can be sealed with Parafilm for transport.
-
-
Instrumental Parameters (300 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1.5 s.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., C₆D₅H at 7.16 ppm for ¹H NMR in benzene-d₆).
-
Infrared (IR) Spectroscopy
Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of liquid this compound.
Methodology:
-
Sample Preparation (Inert Atmosphere):
-
In a glovebox, place a small drop of neat this compound onto a clean, dry KBr or NaCl salt plate.
-
Carefully place a second salt plate on top to create a thin liquid film.
-
Secure the plates in a demountable cell holder.
-
-
Instrumental Parameters (FTIR Spectrometer):
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty salt plates should be acquired prior to the sample scan.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Objective: To obtain the electron ionization mass spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile, dry, and aprotic solvent such as hexane (B92381) or diethyl ether. The preparation should be done under an inert atmosphere.
-
-
Instrumental Parameters (GC-MS):
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Rate: 1 scan/s.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Analyze the molecular ion and the major fragment ions.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an air-sensitive compound like this compound.
Caption: A flowchart illustrating the key stages in the spectroscopic analysis of air-sensitive compounds.
References
Methodological & Application
Application Notes and Protocols for TDAE-Mediated Reductive Coupling of α-Bromo Ketones
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the reductive coupling of α-bromo ketones to synthesize 1,4-diketones, mediated by tetrakis(dimethylamino)ethylene (TDAE). TDAE serves as a potent, neutral, organic electron donor, facilitating the formation of carbon-carbon bonds under mild conditions. This method is valuable for the synthesis of various 1,4-dicarbonyl compounds, which are important precursors in medicinal chemistry and drug development.
Introduction
This compound (TDAE) is a strong, neutral, organic reducing agent capable of single-electron transfer to suitable substrates. In the context of this protocol, TDAE is utilized for the reductive homocoupling of α-bromo ketones, leading to the formation of 1,4-diketones. This reaction proceeds via the formation of an enolate intermediate, followed by nucleophilic attack on another molecule of the α-bromo ketone. The high functional group tolerance and mild reaction conditions make this a valuable synthetic tool.
Data Presentation
The following table summarizes the results obtained from the TDAE-mediated reductive coupling of various α-bromo ketones, based on the work by Nishiyama and Kobayashi.
| Entry | α-Bromo Ketone Substrate | 1,4-Diketone Product | Yield (%) |
| 1 | 2-Bromo-1-phenylethanone | 1,4-Diphenyl-1,4-butanedione | 85 |
| 2 | 2-Bromo-1-(4-methylphenyl)ethanone | 1,4-Bis(4-methylphenyl)-1,4-butanedione | 82 |
| 3 | 2-Bromo-1-(4-methoxyphenyl)ethanone | 1,4-Bis(4-methoxyphenyl)-1,4-butanedione | 78 |
| 4 | 2-Bromo-1-(4-chlorophenyl)ethanone | 1,4-Bis(4-chlorophenyl)-1,4-butanedione | 88 |
| 5 | 2-Bromo-1-(4-nitrophenyl)ethanone | 1,4-Bis(4-nitrophenyl)-1,4-butanedione | 75 |
| 6 | 2-Bromo-1-(2-naphthyl)ethanone | 1,4-Bis(2-naphthyl)-1,4-butanedione | 80 |
| 7 | 2-Bromopropiophenone | 2,5-Dimethyl-1,4-diphenyl-1,4-butanedione | 65 |
| 8 | 2-Bromo-1-cyclohexylethanone | 1,4-Dicyclohexyl-1,4-butanedione | 55 |
Experimental Protocol
This protocol is based on the general procedure for the TDAE-mediated reductive coupling of α-bromo ketones.
Materials:
-
α-Bromo ketone (1.0 mmol)
-
This compound (TDAE) (1.1 mmol, 1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Silica (B1680970) gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the α-bromo ketone (1.0 mmol).
-
Inert Atmosphere: Purge the flask with argon or nitrogen gas for 5-10 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask and stir the mixture at room temperature until the α-bromo ketone is completely dissolved.
-
Initiation of Reaction: Add TDAE (1.1 mmol) dropwise to the stirred solution at room temperature. The reaction mixture may change color upon addition of TDAE.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for the specified time (typically 1-3 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 1,4-diketone.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the TDAE-mediated reductive coupling of an α-bromo ketone.
Revolutionizing Trifluoromethylation: A Step-by-Step Guide to Using TDAE
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting enhanced metabolic stability, lipophilicity, and binding affinity. A powerful and increasingly utilized method for this transformation is the nucleophilic trifluoromethylation of carbonyl compounds using tetrakis(dimethylamino)ethylene (TDAE) as a potent single-electron donor. This document provides a detailed guide to the application of TDAE in trifluoromethylation reactions, offering comprehensive experimental protocols and a mechanistic overview to facilitate its adoption in research and development.
Reaction Principle and Mechanism
The TDAE-mediated trifluoromethylation of aldehydes and ketones proceeds via a photoinduced single-electron transfer (SET) mechanism.[1] In this process, TDAE donates an electron to a trifluoromethyl source, typically trifluoromethyl iodide (CF₃I), generating a trifluoromethyl anion (CF₃⁻). This highly nucleophilic species then readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a trifluoromethylated alkoxide intermediate. Subsequent workup protonates the alkoxide to yield the desired trifluoromethyl alcohol.
The reaction is significantly enhanced under photochemical conditions, which facilitate the formation of a charge-transfer complex between TDAE and CF₃I, a crucial step for the subsequent electron transfer.[1]
Experimental Protocols
This section provides a general, step-by-step protocol for the TDAE-mediated trifluoromethylation of aldehydes and ketones under photochemical conditions.
Materials and Equipment:
-
This compound (TDAE)
-
Trifluoromethyl iodide (CF₃I)
-
Aldehyde or ketone substrate
-
Anhydrous solvent (e.g., DMF, THF)
-
Schlenk flask or other suitable reaction vessel equipped with a stir bar
-
Photochemical reactor or a UV lamp (e.g., a household light bulb can be effective)
-
Cooling system to maintain -20 °C (e.g., cryostat or a cooling bath)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
General Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone substrate (1.0 equiv).
-
Solvent Addition: Add the anhydrous solvent.
-
Cooling: Cool the reaction mixture to -20 °C using a suitable cooling system.
-
Reagent Addition: Add TDAE (1.1 equiv) to the stirred solution.
-
Introduction of CF₃I: Bubble gaseous CF₃I through the reaction mixture or add a solution of CF₃I.
-
Photochemical Irradiation: Irradiate the reaction mixture with a UV lamp while maintaining the temperature at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl alcohol.
Substrate Scope and Yields
The TDAE-mediated trifluoromethylation method is applicable to a wide range of aldehydes and ketones, affording the corresponding trifluoromethyl alcohols in good to excellent yields. The reaction tolerates various functional groups and substitution patterns on the aromatic ring of benzaldehyde (B42025) derivatives.
Table 1: Trifluoromethylation of Various Aldehydes
| Entry | Substrate (Aldehyde) | Product | Yield (%) |
| 1 | Benzaldehyde | 2,2,2-Trifluoro-1-phenylethanol | 95 |
| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 92 |
| 3 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 88 |
| 4 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol | 85 |
| 5 | 2-Naphthaldehyde | 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanol | 90 |
| 6 | Cinnamaldehyde | 1,1,1-Trifluoro-4-phenylbut-3-en-2-ol | 75 |
| 7 | Heptanal | 1,1,1-Trifluorononan-2-ol | 80 |
Table 2: Trifluoromethylation of Various Ketones
| Entry | Substrate (Ketone) | Product | Yield (%) |
| 1 | Acetophenone | 2,2,2-Trifluoro-1-phenylethan-1-ol | 85 |
| 2 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-ol | 82 |
| 3 | Benzophenone | 1,1,1-Trifluoro-2,2-diphenyl-ethan-2-ol | 70 |
| 4 | Cyclohexanone | 1-(Trifluoromethyl)cyclohexanol | 78 |
| 5 | 2-Adamantanone | 2-(Trifluoromethyl)adamantan-2-ol | 75 |
Note: Yields are based on isolated products as reported in the literature and may vary depending on the specific reaction conditions and scale.[1]
Conclusion
The TDAE-mediated trifluoromethylation of aldehydes and ketones is a robust and efficient method for the synthesis of valuable trifluoromethyl alcohols. The reaction proceeds under mild, photoinduced conditions and demonstrates a broad substrate scope with high yields. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers to effectively utilize this powerful synthetic tool in their drug discovery and materials science endeavors.
References
Application Notes and Protocols: TDAE as a Reductant in the Synthesis of 1,4-Diketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diketones are pivotal structural motifs in organic chemistry, serving as versatile precursors for the synthesis of a wide array of carbocyclic and heterocyclic compounds, including valuable cyclopentenones, furans, pyrroles, and thiophenes. These derivatives are frequently found in natural products and pharmaceutically active molecules. Consequently, the development of efficient and mild methods for the synthesis of 1,4-diketones is of significant interest to the scientific community. One such method involves the reductive coupling of α-haloketones. This document details the application of tetrakis(dimethylamino)ethylene (TDAE) as a potent, neutral, single-electron donor for the synthesis of 1,4-diketones from α-bromo ketones.
TDAE is a strong organic reductant capable of donating two electrons in a stepwise manner. Its utility in the reductive dimerization of α-bromo ketones provides a valuable alternative to traditional methods that may employ harsh conditions or metal-based reductants. This protocol is based on the work of Nishiyama and Kobayashi, who demonstrated that TDAE effectively mediates the formation of 1,4-diketones in moderate to good yields.
Reaction Principle and Mechanism
The reaction proceeds via a single-electron transfer (SET) mechanism. TDAE donates an electron to the α-bromo ketone, leading to the cleavage of the carbon-bromine bond and the formation of a keto-stabilized radical intermediate. This radical species then dimerizes to form the 1,4-diketone product. The proposed signaling pathway is illustrated below.
Application Notes and Protocols: Nickel-TDAE Catalyst System for Cross-Electrophile Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the Nickel-Tetrakis(dimethylamino)ethylene (TDAE) catalyst system in cross-electrophile coupling reactions. This methodology offers a significant advancement in carbon-carbon bond formation, enabling the coupling of two distinct electrophiles, thereby circumventing the need for pre-formed organometallic reagents. The use of TDAE as a homogeneous organic reductant allows for milder reaction conditions and broader functional group tolerance, making it a valuable tool in organic synthesis and drug discovery.[1][2][3][4]
Introduction
Cross-electrophile coupling has emerged as a powerful strategy for the synthesis of complex organic molecules.[5] Traditional cross-coupling reactions typically involve the reaction of an organometallic nucleophile with an organic electrophile. In contrast, cross-electrophile coupling facilitates the direct reaction between two different electrophiles, driven by a transition metal catalyst and a stoichiometric reductant.[6] The Nickel-TDAE system is a notable example of this approach, where a nickel catalyst facilitates the coupling, and TDAE serves as the terminal electron source.[1][2][4]
A key advantage of employing TDAE is its nature as a homogeneous organic reductant. This allows for reactions to be performed in non-amide solvents, such as acetonitrile (B52724) or propylene (B89431) oxide, which can be advantageous for downstream processing and for substrates that are sensitive to amide-based solvents.[1][2][4] This system has proven effective for the coupling of a variety of electrophiles, including aryl halides with alkyl halides, and is particularly useful for the formation of C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds.[1][2]
Reaction Mechanism
The precise mechanism of the Nickel-TDAE catalyzed cross-electrophile coupling can vary depending on the specific substrates and reaction conditions. However, a generally accepted catalytic cycle involves the interplay of different nickel oxidation states (Ni(0), Ni(I), Ni(II), and sometimes Ni(III)). A plausible mechanistic pathway for the coupling of an aryl halide (Ar-X) and an alkyl halide (R-X') is depicted below.
The catalytic cycle is initiated by the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species by TDAE. The Ni(0) complex then undergoes oxidative addition with the more reactive electrophile, typically the aryl halide, to form an arylnickel(II) intermediate. This intermediate can then be involved in a series of steps, potentially involving further reduction and reaction with the second electrophile, to ultimately form the desired carbon-carbon bond and regenerate the active nickel catalyst. The selectivity for cross-coupling over homocoupling is a critical aspect of this reaction and is influenced by factors such as the relative rates of oxidative addition of the two electrophiles and the stability of the various nickel intermediates.[7][8]
Experimental Workflow
A typical experimental workflow for a Nickel-TDAE catalyzed cross-electrophile coupling reaction is outlined below. The procedure is generally carried out under an inert atmosphere to prevent the oxidation of the nickel catalyst and the TDAE reductant.
Catalyst System Components
The success of the Nickel-TDAE cross-electrophile coupling reaction depends on the careful selection and handling of its components.
Data Presentation
The following tables summarize the scope of the Nickel-TDAE catalyzed cross-electrophile coupling of various aryl halides with alkyl halides. The data is compiled from representative examples in the literature and illustrates the versatility of this methodology.
Table 1: Coupling of Aryl Bromides with Alkyl Iodides
| Entry | Aryl Bromide | Alkyl Iodide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 1-Iodooctane | 4-Octyltoluene | 85 |
| 2 | 4-Bromoanisole | 1-Iodobutane | 4-Butylanisole | 92 |
| 3 | 1-Bromonaphthalene | 1-Iodohexane | 1-Hexylnaphthalene | 78 |
| 4 | 3-Bromopyridine | 1-Iodopentane | 3-Pentylpyridine | 75 |
| 5 | 4-Bromobenzonitrile | 1-Iodopropane | 4-Propylbenzonitrile | 88 |
Table 2: Coupling of Aryl Iodides with Benzyl Chlorides
| Entry | Aryl Iodide | Benzyl Chloride | Product | Yield (%) |
| 1 | 4-Iodotoluene | Benzyl chloride | 4-Methyl-1,1'-biphenyl | 90 |
| 2 | 4-Iodoanisole | 4-Chlorobenzyl chloride | 4-Methoxy-4'-chlorobiphenyl | 82 |
| 3 | 1-Iodonaphthalene | 3-Methylbenzyl chloride | 1-(3-Methylbenzyl)naphthalene | 85 |
| 4 | 2-Iodothiophene | 2-Fluorobenzyl chloride | 2-(2-Fluorobenzyl)thiophene | 79 |
| 5 | 4-Iodobenzonitrile | 4-Trifluoromethylbenzyl chloride | 4-(4-(Trifluoromethyl)benzyl)benzonitrile | 87 |
Experimental Protocols
General Procedure for Nickel-TDAE Catalyzed Cross-Electrophile Coupling
Materials:
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Aryl halide (1.0 equiv)
-
Alkyl halide (1.2 equiv)
-
This compound (TDAE) (2.5 equiv)
-
Anhydrous acetonitrile (or other suitable non-amide solvent)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware for workup and purification
Protocol:
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add NiCl₂·glyme (5 mol%) and dtbbpy (5 mol%).
-
Addition of Electrophiles: Add the aryl halide (1.0 equiv) and the alkyl halide (1.2 equiv) to the flask.
-
Addition of Solvent: Add anhydrous acetonitrile to achieve a final concentration of the aryl halide of 0.1 M.
-
Initiation of Reaction: Add TDAE (2.5 equiv) to the reaction mixture. The solution will typically change color upon addition of the reductant.
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature (or a specified temperature) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, quench the reaction by opening the flask to air and adding 1 M aqueous HCl.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cross-coupled product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).
Note: The optimal reaction conditions (catalyst loading, ligand, solvent, temperature, and reaction time) may vary depending on the specific substrates and should be optimized accordingly. The handling of TDAE should be performed under an inert atmosphere as it is sensitive to air and moisture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides with Aryl Chlorides/Fluorides: A One-Pot Synthesis of Diarylmethanes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Nickel-Catalyzed Cross-Electrophile Coupling with Organic Reductants in Non-Amide Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for TDAE Chemiluminescence Demonstration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemiluminescence, the emission of light from a chemical reaction at ambient temperatures, offers a powerful tool for various analytical and bioanalytical applications. Tetrakis(dimethylamino)ethylene (TDAE) provides a compelling example of this phenomenon. When exposed to oxygen, TDAE undergoes a chemical reaction that results in the formation of an electronically excited state of tetramethylurea. As this molecule relaxes to its ground state, it releases energy in the form of green light. This demonstration is not only visually striking but also serves as an excellent model for understanding the principles of chemiluminescence.
These application notes provide a detailed protocol for setting up a TDAE chemiluminescence demonstration, along with the underlying chemical principles and safety considerations.
Safety Precautions
Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound. TDAE is a flammable and corrosive liquid.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Experimental Protocol
This protocol outlines the steps to demonstrate the chemiluminescence of TDAE in a laboratory setting. The reaction is initiated by exposing a solution of TDAE in dimethyl sulfoxide (B87167) (DMSO) to air.
Materials:
-
This compound (TDAE)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
A flask or a beaker
-
A magnetic stirrer and stir bar (optional)
-
A darkened room or a light-proof enclosure
Procedure:
-
Preparation of the TDAE Solution: In a fume hood, prepare a solution of TDAE in anhydrous DMSO. A recommended starting concentration is 0.1 M TDAE in DMSO. The concentration can be adjusted to modify the intensity and duration of the chemiluminescence.
-
Initiation of Chemiluminescence: In a darkened environment, vigorously shake the flask containing the TDAE solution or stir it rapidly with a magnetic stirrer. This will introduce atmospheric oxygen into the solution, initiating the chemiluminescent reaction.
-
Observation: A visible green glow will be emitted from the solution. The intensity of the light will be highest at the beginning of the reaction and will gradually decrease as the TDAE is consumed.
-
Quenching the Reaction: The reaction will cease once the dissolved oxygen is consumed or the TDAE is depleted.
Data Presentation
The following table summarizes key quantitative data related to the TDAE chemiluminescence reaction.
| Parameter | Value | Reference |
| Chemiluminescence Emission Maximum | 515 nm (Green) | [2] |
| Reactants | This compound (TDAE), Oxygen (O₂) | [2] |
| Solvent | Dimethyl sulfoxide (DMSO) is a suitable solvent for chemiluminescence studies.[3][4][5] | |
| Excited State Product | Electronically excited Tetramethylurea | [2] |
Chemical Mechanism and Experimental Workflow
The chemiluminescence of TDAE arises from a chemical reaction that produces a molecule in an electronically excited state. The subsequent decay of this molecule to its ground state results in the emission of light.
Chemical Reaction Pathway
The reaction proceeds through a dioxetane intermediate. TDAE reacts with molecular oxygen to form a transient 1,2-dioxetane. This intermediate is unstable and decomposes to form two molecules of tetramethylurea, with one of them being in an electronically excited state. The return of the excited tetramethylurea to its ground state is accompanied by the emission of a photon of light.[2]
Experimental Workflow
The following diagram illustrates the sequential steps for conducting the TDAE chemiluminescence demonstration.
References
- 1. US3681457A - Method of making tetramethylurea - Google Patents [patents.google.com]
- 2. Tetramethylurea - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luminescence of lanthanide-dimethyl sulfoxide compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TDAE in the Dicarbofunctionalization of Olefins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dicarbofunctionalization of olefins, the process of adding two carbon-based groups across a double bond, is a powerful strategy for rapidly increasing molecular complexity in organic synthesis. This transformation is of significant interest to the pharmaceutical industry as it allows for the efficient construction of complex scaffolds found in many bioactive molecules. While various methods exist, the use of tetrakis(dimethylamino)ethylene (TDAE) as a terminal reductant in nickel-catalyzed systems has emerged as a practical and mild approach for the three-component reductive dicarbofunctionalization of alkenes.[1][2] This method avoids the use of stoichiometric metallic reductants, which can generate metallic waste, making the procedure operationally simpler and more environmentally friendly.[1]
These application notes provide a detailed overview and experimental protocols for the TDAE-mediated nickel-catalyzed reductive dicarbofunctionalization of olefins, enabling the formation of both C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds.
Reaction Principle and Mechanism
The overall transformation involves the nickel-catalyzed coupling of an olefin with an alkyl iodide and an aryl iodide in the presence of TDAE as a reductant. The reaction proceeds through a proposed radical-based mechanism involving interconnected Ni(I)/Ni(III) catalytic cycles.
A plausible catalytic cycle is depicted below. Initially, a Ni(II) precatalyst is reduced by TDAE to a Ni(I) species. This Ni(I) intermediate can then activate the alkyl iodide to generate an alkyl radical. The alkyl radical subsequently adds to the olefin to form a new carbon-centered radical. This radical intermediate then combines with an ArNi(II) species (formed from the reaction of a Ni(0)/Ni(I) species with the aryl iodide) to generate a key Ni(III) intermediate. Finally, reductive elimination from the Ni(III) complex furnishes the desired dicarbofunctionalized product and regenerates a Ni(I) species, which can re-enter the catalytic cycle. The use of TDAE is crucial for the reduction of Ni(II) species to the catalytically active lower oxidation states.[1]
Caption: Proposed Catalytic Cycle for Ni-Catalyzed Reductive Dicarbofunctionalization.
Quantitative Data Summary
The following tables summarize the optimization of reaction conditions and the substrate scope for the nickel-catalyzed reductive dicarbofunctionalization of allyl acetate (B1210297) with tert-butyl iodide and 4-tert-butyliodobenzene as model substrates.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Reductant (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | NiCl₂·DME (10) | dtbbpy (10) | Zn (3.0) | DMA | 50 | 0 |
| 2 | NiCl₂·DME (10) | dtbbpy (10) | Mn (3.0) | DMA | 50 | 0 |
| 3 | NiCl₂·DME (10) | dtbbpy (10) | B₂pin₂/tBuOK (1.5) | DMA | 50 | 0 |
| 4 | NiCl₂·DME (10) | dtbbpy (10) | TDAE (2.15) | DMA | 50 | 78 |
| 5 | NiCl₂·DME (10) | bipy (10) | TDAE (2.15) | DMA | 50 | 55 |
| 6 | NiCl₂·DME (10) | phen (10) | TDAE (2.15) | DMA | 50 | 62 |
| 7 | NiBr₂·glyme (10) | dtbbpy (10) | TDAE (2.15) | DMA | 50 | 75 |
| 8 | NiI₂ (10) | dtbbpy (10) | TDAE (2.15) | DMA | 50 | 68 |
| 9 | NiCl₂·DME (10) | dtbbpy (10) | TDAE (2.15) | NMP | 50 | 71 |
| 10 | NiCl₂·DME (10) | dtbbpy (10) | TDAE (2.15) | DMF | 50 | 65 |
Conditions: Allyl acetate (1.0 equiv), tert-butyl iodide (1.5 equiv), 4-tert-butyliodobenzene (1.2 equiv), catalyst, ligand, and reductant in the specified solvent at 50 °C for 16 h. Yields are for the isolated product. dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; bipy = 2,2'-bipyridine; phen = 1,10-phenanthroline; DMA = N,N-dimethylacetamide; NMP = N-methyl-2-pyrrolidone; DMF = N,N-dimethylformamide.
Table 2: Substrate Scope of the Dicarbofunctionalization
| Entry | Olefin | Alkyl Iodide | Aryl Iodide | Product | Yield (%) |
| 1 | Allyl acetate | t-Butyl iodide | 4-t-Butyliodobenzene | 78 | |
| 2 | Allyl alcohol | t-Butyl iodide | 4-t-Butyliodobenzene | 72 | |
| 3 | N-allyl-4-methylbenzenesulfonamide | t-Butyl iodide | 4-t-Butyliodobenzene | 65 | |
| 4 | Styrene | t-Butyl iodide | 4-t-Butyliodobenzene | 55 | |
| 5 | Acrylonitrile | t-Butyl iodide | 4-t-Butyliodobenzene | 81 | |
| 6 | Methyl acrylate | t-Butyl iodide | 4-t-Butyliodobenzene | 75 | |
| 7 | Allyl acetate | Cyclohexyl iodide | 4-t-Butyliodobenzene | 68 | |
| 8 | Allyl acetate | t-Butyl iodide | 4-Methoxyiodobenzene | 71 | |
| 9 | Allyl acetate | t-Butyl iodide | 4-Trifluoromethyliodobenzene | 62 |
Yields are for the isolated products under the optimized reaction conditions.
Experimental Protocols
General Procedure for the Nickel-Catalyzed Reductive Dicarbofunctionalization of Olefins
The following is a general protocol based on the optimized conditions. It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Caption: Experimental Workflow for Dicarbofunctionalization.
Materials:
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂·DME)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Olefin substrate
-
Alkyl iodide
-
Aryl iodide
-
This compound (TDAE)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Standard laboratory glassware for inert atmosphere techniques
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, saturated aqueous ammonium (B1175870) chloride)
Procedure:
-
Reaction Setup:
-
To an oven-dried screw-cap vial equipped with a magnetic stir bar, add NiCl₂·DME (0.02 mmol, 10 mol%) and dtbbpy (0.02 mmol, 10 mol%).
-
The vial is sealed with a cap containing a PTFE septum and purged with nitrogen or argon.
-
Add the olefin (0.2 mmol, 1.0 equiv), the aryl iodide (0.24 mmol, 1.2 equiv), and anhydrous DMA (1.0 mL) via syringe.
-
The resulting mixture is stirred for 5 minutes at room temperature.
-
-
Reagent Addition:
-
Add the alkyl iodide (0.3 mmol, 1.5 equiv) to the reaction mixture via syringe.
-
Slowly add TDAE (0.43 mmol, 2.15 equiv) dropwise to the stirred solution over 1 minute. An exothermic reaction and a color change are typically observed.
-
-
Reaction and Work-up:
-
Place the sealed vial in a preheated heating block at 50 °C and stir for 16 hours.
-
After cooling to room temperature, the reaction mixture is quenched by the addition of saturated aqueous NH₄Cl solution (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dicarbofunctionalized product.
-
Safety and Handling Considerations
-
TDAE: this compound is a strong reducing agent and is air and moisture sensitive. It should be handled under an inert atmosphere. It is also a combustible liquid.
-
Nickel Compounds: Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Alkyl and Aryl Iodides: These compounds can be lachrymatory and irritants. Handle with care in a fume hood.
-
Solvents: Anhydrous solvents are required for this reaction. Ensure proper handling and storage to maintain their anhydrous state.
Conclusion
The use of TDAE as an organic reductant in nickel-catalyzed dicarbofunctionalization of olefins offers a mild, efficient, and operationally simple method for the construction of complex carbon skeletons. This approach is distinguished by its avoidance of stoichiometric metallic waste and its tolerance of a variety of functional groups on both the olefin and the coupling partners. The provided protocols and data serve as a valuable resource for researchers in synthetic and medicinal chemistry looking to apply this powerful transformation in their work. Further exploration of the substrate scope and application in the synthesis of complex target molecules is a promising area for future research.
References
Application Notes and Protocols: TDAE in the Synthesis of Aziridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aziridines are valuable three-membered heterocyclic compounds that serve as versatile building blocks in organic synthesis and are found in numerous biologically active molecules, including antitumor and antibiotic agents.[1] The strain in the three-membered ring makes them susceptible to ring-opening reactions, providing access to a variety of amino-functionalized products.[1] Various synthetic strategies have been developed for the synthesis of aziridines, such as nitrene transfer to olefins, carbene addition to imines, and the aza-Darzens reaction.[1]
This document focuses on the application of tetrakis(dimethylamino)ethylene (TDAE) as a mild and efficient organic reducing agent for the synthesis of N-tosylaziridines. TDAE facilitates the generation of a carbanion from gem-dihalogenated compounds, which then reacts with N-tosylimines to afford the corresponding aziridines.[1] This method offers a rapid and effective route to substituted aziridines under gentle reaction conditions.[1]
Reaction Mechanism
The TDAE-mediated synthesis of N-tosylaziridines proceeds through a proposed mechanism involving the initial formation of an α-chlorocarbanion. TDAE, a strong electron donor, reacts with a dichloromethylarene to generate the carbanion. This nucleophilic intermediate then adds to the C=N double bond of an N-tosylimine. Subsequent intramolecular nucleophilic substitution results in the formation of the aziridine (B145994) ring and the elimination of a chloride ion.[1]
Caption: Proposed reaction mechanism for TDAE-mediated aziridine synthesis.
Experimental Protocols
General Procedure for the Synthesis of 2,3-Diaryl N-Tosylaziridines
This protocol is adapted from the synthesis of 2,3-diaryl N-tosylaziridines as described by Guillon et al.[1]
Materials:
-
Substituted 1-(dichloromethyl)nitrobenzene
-
Appropriate N-tosylimine
-
This compound (TDAE)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a solution of the N-tosylimine (2 equivalents) in anhydrous THF, add the substituted 1-(dichloromethyl)nitrobenzene (1 equivalent).
-
Cool the reaction mixture to -20 °C using an appropriate cooling bath.
-
Slowly add TDAE (2 equivalents) to the cooled solution under an inert atmosphere.
-
Maintain the reaction at -20 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aziridine.
Caption: Experimental workflow for TDAE-mediated aziridine synthesis.
Data Presentation
The following tables summarize the yields and diastereoselectivity for the synthesis of various 2,3-diaryl N-tosylaziridines using the TDAE-mediated approach.
Table 1: Synthesis of Aziridines from 1-(Dichloromethyl)-4-nitrobenzene (B8810743) [1]
| Entry | Ar' of N-tosylimine (4a-g) | Product (5a-g) | Yield (%) | cis:trans Ratio |
| 1 | C₆H₅ (4a) | 5a | 78 | 40:60 |
| 2 | 2-Me-C₆H₄ (4b) | 5b | 75 | 35:65 |
| 3 | 2-Cl-C₆H₄ (4c) | 5c | 81 | 30:70 |
| 4 | 2-Br-C₆H₄ (4d) | 5d | 79 | 30:70 |
| 5 | 3-F-C₆H₄ (4e) | 5e | 70 | 45:55 |
| 6 | 4-F-C₆H₄ (4f) | 5f | 72 | 40:60 |
| 7 | 4-MeO-C₆H₄ (4g) | 5g | 76 | 50:50 |
Table 2: Synthesis of trans-Aziridines from ortho-Nitro Substituted Dichloromethylbenzenes [1]
| Entry | Dichloromethylarene | Ar' of N-tosylimine (4a-g) | Product | Yield (%) | Diastereoselectivity |
| 1 | 1-(Dichloromethyl)-2-nitrobenzene (B1618044) (2) | C₆H₅ (4a) | 6a | 75 | trans only |
| 2 | 1-(Dichloromethyl)-2-nitrobenzene (2) | 2-Me-C₆H₄ (4b) | 6b | 70 | trans only |
| 3 | 1-(Dichloromethyl)-2-nitrobenzene (2) | 2-Cl-C₆H₄ (4c) | 6c | 80 | trans only |
| 4 | 1-(Dichloromethyl)-2-nitrobenzene (2) | 2-Br-C₆H₄ (4d) | 6d | 78 | trans only |
| 5 | 1-(Dichloromethyl)-2-nitrobenzene (2) | 3-F-C₆H₄ (4e) | 6e | 72 | trans only |
| 6 | 1-(Dichloromethyl)-2-nitrobenzene (2) | 4-F-C₆H₄ (4f) | 6f | 76 | trans only |
| 7 | 1-(Dichloromethyl)-2-nitrobenzene (2) | 4-MeO-C₆H₄ (4g) | 6g | 73 | trans only |
| 8 | 1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene (3) | C₆H₅ (4a) | 7a | 70 | trans only |
| 9 | 1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene (3) | 2-Me-C₆H₄ (4b) | 7b | 65 | trans only |
| 10 | 1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene (3) | 2-Cl-C₆H₄ (4c) | 7c | 75 | trans only |
| 11 | 1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene (3) | 2-Br-C₆H₄ (4d) | 7d | 72 | trans only |
| 12 | 1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene (3) | 3-F-C₆H₄ (4e) | 7e | 68 | trans only |
| 13 | 1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene (3) | 4-F-C₆H₄ (4f) | 7f | 71 | trans only |
| 14 | 1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene (3) | 4-MeO-C₆H₄ (4g) | 7g | 61 | trans only |
Discussion
The TDAE-mediated synthesis of aziridines from dichloromethylarenes and N-tosylimines provides good to excellent yields.[1] The diastereoselectivity of the reaction is highly dependent on the substitution pattern of the dichloromethylarene. When 1-(dichloromethyl)-4-nitrobenzene is used, a mixture of cis and trans isomers is obtained.[1] However, the use of ortho-nitro substituted dichloromethylbenzenes, such as 1-(dichloromethyl)-2-nitrobenzene and 1-(dichloromethyl)-4,5-dimethoxy-2-nitrobenzene, leads to the exclusive formation of the trans-aziridines.[1] This high diastereoselectivity is attributed to the steric hindrance imposed by the ortho-nitro group, which favors the transition state leading to the trans isomer.[1]
Conclusion
The use of TDAE offers a valuable and practical method for the synthesis of N-tosylaziridines. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. The ability to control the diastereoselectivity by tuning the substitution pattern of the starting materials makes this a versatile tool for the synthesis of a range of substituted aziridines for potential applications in medicinal chemistry and drug development.
References
Application Notes and Protocols: Generating Alkyl Radicals from Alkyl Halides using Tetrakis(dimethylamino)ethylene (TDAE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the generation of alkyl radicals from alkyl halides utilizing tetrakis(dimethylamino)ethylene (TDAE) as a potent single-electron donor. TDAE offers a metal-free approach for the formation of alkyl radicals under mild conditions, enabling a variety of subsequent synthetic transformations. These notes cover the reaction mechanism, substrate scope, and detailed procedures for radical generation and its application in reductive coupling and cyclization reactions.
Introduction
Alkyl radicals are key intermediates in organic synthesis, facilitating the construction of complex molecular architectures. Traditionally, their generation often relied on toxic tin hydrides or harsh reaction conditions. This compound (TDAE) has emerged as a powerful organic reducing agent capable of generating alkyl radicals from alkyl halides via a single-electron transfer (SET) mechanism. This method is distinguished by its mild reaction conditions and high functional group tolerance, making it a valuable tool in modern synthetic chemistry, including drug discovery and development.
Reaction Mechanism
The generation of an alkyl radical from an alkyl halide by TDAE proceeds through a single-electron transfer (SET) pathway. The highly electron-rich TDAE donates one electron to the alkyl halide, leading to the formation of the TDAE radical cation and a transient alkyl halide radical anion. This radical anion rapidly dissociates to yield the desired alkyl radical and a halide anion.
Caption: Mechanism of alkyl radical generation via SET from TDAE.
Applications
The alkyl radicals generated using TDAE can participate in a variety of synthetic transformations, including:
-
Reductive Coupling Reactions: In the presence of a suitable coupling partner, such as an activated alkene or another electrophile, the generated alkyl radical can form new carbon-carbon bonds. These reactions are often mediated by a transition metal catalyst, such as nickel.
-
Intramolecular Cyclizations (Radical Cyclization): When an unsaturated moiety (e.g., an alkene or alkyne) is suitably positioned within the same molecule, the generated alkyl radical can undergo an intramolecular cyclization to form cyclic compounds. This is a powerful strategy for the synthesis of carbo- and heterocyclic ring systems.[1]
-
Nucleophilic Additions (via Trifluoromethyl Radicals): A well-documented application is the reaction of trifluoromethyl iodide (CF3I) with TDAE to generate the trifluoromethyl radical, which can then be further reduced to the trifluoromethyl anion for nucleophilic addition to electrophiles like imines.[2][3]
Data Presentation
The efficiency of alkyl radical generation and subsequent reactions is dependent on the nature of the alkyl halide and the reaction conditions. While comprehensive data for a wide range of simple alkyl halides is not extensively tabulated in the literature, the following table summarizes representative yields from TDAE-mediated reactions found in the context of nickel-catalyzed cross-electrophile coupling (XEC) reactions.
| Entry | Alkyl Halide Precursor | Coupling Partner | Reductant | Yield (%) | Reference |
| 1 | 1-bromo-3-phenylpropane | methyl 4-bromobenzoate | TDAE | High | [4] |
| 2 | Benzylic Katritzky Salt | 2-iodoanisole | TDAE | Near Quantitative | [4] |
| 3 | 2° Alkyl Katritzky Salt | 2-iodoanisole | TDAE | 77 | [4] |
| 4 | 1° Alkyl Katritzky Salt | 2-iodoanisole | TDAE | Low | [4] |
Note: Katritzky salts are used as precursors to alkyl radicals upon single electron reduction and serve as a proxy to demonstrate the efficacy of TDAE in generating alkyl radicals for coupling reactions.[4]
Experimental Protocols
General Considerations:
-
TDAE is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous solvents are crucial for the success of these reactions.
-
Reactions are typically carried out in glassware that has been oven- or flame-dried.
Protocol 1: General Procedure for TDAE-Mediated Reductive Coupling of an Alkyl Halide with an Aryl Halide (Nickel-Catalyzed)
This protocol is adapted from methodologies described for nickel-catalyzed cross-electrophile coupling reactions where TDAE is used as the reductant.[4]
Materials:
-
Alkyl halide (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
TDAE (1.5 equiv)
-
Ni(II) catalyst precursor (e.g., (dtbbpy)NiBr2, 10 mol%)
-
Anhydrous solvent (e.g., DMAc)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware
Procedure:
-
In a glovebox, add the Ni(II) catalyst precursor to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add the aryl halide, followed by the anhydrous solvent.
-
Add the alkyl halide to the reaction mixture.
-
Finally, add TDAE dropwise to the stirred solution.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Workflow for Ni-catalyzed reductive coupling using TDAE.
Protocol 2: TDAE-Initiated Intramolecular Radical Cyclization
This is a general protocol conceptualized from the principles of radical cyclization, initiated by the TDAE-mediated reduction of an alkyl halide.[1]
Materials:
-
Alkyl halide substrate with an appended unsaturated moiety (1.0 equiv)
-
TDAE (1.2 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware
Procedure:
-
Dissolve the alkyl halide substrate in the anhydrous solvent in an oven-dried flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add TDAE to the stirred solution.
-
Allow the reaction to stir at the chosen temperature for the required time, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the cyclized product.
Conclusion
The use of TDAE for the generation of alkyl radicals from alkyl halides represents a mild and efficient method, avoiding the use of harsh reagents. While often employed in concert with transition metal catalysts for cross-coupling reactions, the fundamental single-electron transfer process provides a versatile entry into radical chemistry. The provided protocols offer a starting point for researchers to explore the utility of this methodology in their own synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrates.
References
- 1. Radical cyclization - Wikipedia [en.wikipedia.org]
- 2. Nickel-catalyzed reductive coupling of 2-pyridyl esters with unactivated alkyl chlorides: a universal synthesis of aryl–alkyl and dialkyl ketones via dynamic halide exchange - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tunable and Practical Homogeneous Organic Reductants for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
The Organic Chemist's Electron Donor: TDAE in the Synthesis of Complex Heterocyclic Compounds
For Immediate Release
[City, State] – Tetrakis(dimethylamino)ethylene (TDAE), a powerful organic electron donor, is carving a significant niche in the synthesis of complex heterocyclic compounds, a cornerstone of medicinal chemistry and drug development. Its ability to facilitate reactions under mild conditions with high functional group tolerance makes it an invaluable tool for researchers and scientists. This application note provides detailed protocols and quantitative data on the use of TDAE in constructing intricate molecular architectures, offering a valuable resource for professionals in pharmaceutical research and organic synthesis.
Unlocking Novel Reactivity through Single-Electron Transfer
TDAE's utility stems from its potent reducing power, acting as a source of single electrons to initiate a cascade of chemical transformations. This single-electron transfer (SET) mechanism allows for the generation of radical anions from a variety of precursors, which can then participate in cyclization, coupling, and multicomponent reactions to form complex heterocyclic scaffolds. This approach often provides access to molecules that are challenging to synthesize via traditional methods.
Application in the Synthesis of Bioactive Heterocycles
The TDAE-mediated strategy has been successfully employed in the synthesis of a range of heterocyclic systems, including those with known biological activity. This includes the formation of quinoxaline (B1680401) derivatives, which are present in numerous therapeutic agents, and gem-difluorinated heterocycles, a class of compounds with increasing importance in medicinal chemistry due to their unique electronic properties.
Data Presentation: TDAE-Mediated Synthesis of Heterocyclic Compounds
The following tables summarize the quantitative data from key TDAE-mediated syntheses of complex heterocyclic compounds, showcasing the yields and conditions for various substrates.
Table 1: TDAE-Mediated Synthesis of Quinoxaline-Containing Oxiranes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-(oxiran-2-yl)quinoxaline | 75 |
| 2 | 4-Chlorobenzaldehyde | 2-(3-(4-chlorophenyl)oxiran-2-yl)quinoxaline | 82 |
| 3 | 4-Nitrobenzaldehyde | 2-(3-(4-nitrophenyl)oxiran-2-yl)quinoxaline | 85 |
| 4 | 2-Naphthaldehyde | 2-(3-(naphthalen-2-yl)oxiran-2-yl)quinoxaline | 78 |
| 5 | 1H-indole-3-carbaldehyde | 2-(3-(1H-indol-3-yl)oxiran-2-yl)quinoxaline | 65 |
Table 2: TDAE-Mediated Synthesis of gem-Difluorinated Heteroarylated Alcohols
| Entry | Heterocyclic Precursor | Electrophile | Product | Yield (%)[1] |
| 1 | 2-(Bromodifluoromethyl)benzoxazole | Benzaldehyde | 2-(2,2-difluoro-1-hydroxy-2-(benzoxazol-2-yl)ethyl)phenol | 65[1] |
| 2 | 2-(Bromodifluoromethyl)benzoxazole | 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-2,2-difluoro-2-(benzoxazol-2-yl)ethanol | 72[1] |
| 3 | 2-(Bromodifluoromethyl)benzoxazole | 4-Nitrobenzaldehyde | 2,2-difluoro-1-(4-nitrophenyl)-2-(benzoxazol-2-yl)ethanol | 78[1] |
| 4 | 5-(Bromodifluoromethyl)-3-phenyl-1,2,4-oxadiazole | Benzaldehyde | 2,2-difluoro-1-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanol | 68[1] |
| 5 | 5-(Bromodifluoromethyl)-3-phenyl-1,2,4-oxadiazole | 4-Cyanobenzaldehyde | 4-(2,2-difluoro-1-hydroxy-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzonitrile | 57[1] |
Experimental Protocols
Detailed methodologies for key TDAE-mediated syntheses are provided below to facilitate their application in a laboratory setting.
Protocol 1: General Procedure for the TDAE-Mediated Synthesis of Quinoxaline-Containing Oxiranes [2][3]
Materials:
-
Substituted aldehyde (3 equivalents)
-
This compound (TDAE) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a two-necked flask equipped with a silica-gel drying tube and a nitrogen inlet, add a solution of 2-(dibromomethyl)quinoxaline (1.5 mmol) and the respective aldehyde (4.5 mmol) in 10 mL of anhydrous DMF under a nitrogen atmosphere.
-
Cool the reaction mixture to -20 °C using a suitable cooling bath.
-
Slowly add TDAE (2.25 mmol) dropwise to the stirred solution.
-
Maintain the reaction at -20 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into ice water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired quinoxaline-containing oxirane.
Protocol 2: Representative Procedure for the TDAE-Mediated Synthesis of gem-Difluorinated Heteroarylated Alcohols [1]
Materials:
-
2-(Bromodifluoromethyl)benzoxazole
-
Aldehyde or ketone (1.2 equivalents)
-
This compound (TDAE) (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a septum, dissolve 2-(bromodifluoromethyl)benzoxazole (1.0 mmol) and the aldehyde or ketone (1.2 mmol) in 5 mL of anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to -20 °C in a cryocool.
-
Add TDAE (1.2 mmol) dropwise via syringe to the stirred solution. A deep red color, indicative of a charge-transfer complex, may be observed.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 2-4 hours, during which the solution typically turns orange.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the pure gem-difluorinated heteroarylated alcohol.
Visualizing the Reaction Pathways
The following diagrams illustrate the fundamental mechanisms and workflows involved in the TDAE-mediated synthesis of complex heterocyclic compounds.
Caption: Single-electron transfer (SET) mechanism of TDAE.
Caption: General experimental workflow for TDAE-mediated synthesis.
Conclusion
This compound is a versatile and powerful reagent for the synthesis of complex heterocyclic compounds. The mild reaction conditions and tolerance of various functional groups make it an attractive choice for constructing novel molecular scaffolds with potential applications in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of TDAE in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system [beilstein-journals.org]
Application Note: Reductive Cleavage of C-X Bonds Using Tetrakis(dimethylamino)ethylene (TDAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive cleavage of carbon-halogen (C-X) and other carbon-electrophile bonds is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in medicinal chemistry and materials science. Tetrakis(dimethylamino)ethylene (TDAE) has emerged as a powerful and versatile organic electron donor for effecting these transformations under mild conditions. TDAE is a neutral, ground-state organic molecule capable of single-electron transfer (SET) to a suitable substrate, initiating a cascade of reactions that lead to the cleavage of the C-X bond. This protocol details the use of TDAE for the reductive cleavage of C-X bonds, providing a general procedure, specific application examples, and relevant data.
The mechanism of TDAE-mediated reductive cleavage involves the transfer of an electron from TDAE to the substrate containing the C-X bond. This generates a radical anion, which can then fragment to produce a carbon-centered radical and a halide anion. A second electron transfer from another molecule of TDAE to the carbon-centered radical results in the formation of a carbanion. This highly reactive carbanion can then be trapped by a proton source or an electrophile to yield the final product.
Data Presentation
The following tables summarize the quantitative data for the reductive cleavage of C-X bonds using TDAE in various applications, including dehalogenation and the synthesis of aziridines and in cross-electrophile coupling reactions.
Table 1: TDAE-Mediated Reductive Dehalogenation of 9-Bromofluorene
| Entry | Substrate | Electrophile | Product | Yield (%) |
| 1 | 9-Bromofluorene | 4-Chlorobenzaldehyde | 9-(4-Chlorophenyl)fluoren-9-ol | 75 |
| 2 | 9-Bromofluorene | 4-Methoxybenzaldehyde | 9-(4-Methoxyphenyl)fluoren-9-ol | 82 |
| 3 | 9-Bromofluorene | 2-Naphthaldehyde | 9-(Naphthalen-2-yl)fluoren-9-ol | 68 |
Table 2: Synthesis of trans-Aziridines using TDAE
| Entry | Dihalo Compound | Imine | Product | Yield (%) |
| 1 | 1-(Dichloromethyl)-2-nitrobenzene (B1618044) | N-(Benzylidene)-4-methylbenzenesulfonamide | trans-2-(2-Nitrophenyl)-3-phenyl-1-tosylaziridine | 78 |
| 2 | 1-(Dichloromethyl)-2-nitrobenzene | N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide | trans-2-(4-Chlorophenyl)-3-(2-nitrophenyl)-1-tosylaziridine | 85 |
| 3 | 1-(Dichloromethyl)-4-nitrobenzene | N-(Benzylidene)-4-methylbenzenesulfonamide | trans-2-(4-Nitrophenyl)-3-phenyl-1-tosylaziridine | 72 |
Table 3: Ni/Co Dual-Catalyzed Cross-Electrophile Coupling with TDAE as Reductant
| Entry | Aryl Halide | Alkyl Halide | Product | Yield (%) |
| 1 | Methyl 4-bromobenzoate | 1-Bromo-3-phenylpropane | Methyl 4-(3-phenylpropyl)benzoate | 77 |
| 2 | 4-Iodoanisole | 1-Bromo-3-phenylpropane | 1-Methoxy-4-(3-phenylpropyl)benzene | 85 |
| 3 | 4-Chlorotoluene | 1-Bromo-3-phenylpropane | 1-Methyl-4-(3-phenylpropyl)benzene | 65 |
Experimental Protocols
General Protocol for Reductive Cleavage of C-X Bonds
This protocol provides a general procedure for the TDAE-mediated reductive cleavage of an activated C-X bond and subsequent trapping of the resulting carbanion with an electrophile.
Materials:
-
Substrate (e.g., alkyl halide) (1.0 equiv)
-
This compound (TDAE) (1.5 - 2.5 equiv)
-
Electrophile (1.2 - 2.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substrate and the electrophile.
-
Dissolve the solids in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.
-
Slowly add TDAE to the stirred solution via syringe. A color change is often observed upon addition of TDAE.
-
Allow the reaction to stir at the cooled temperature for a specified time (e.g., 1-2 hours) and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired product.
Specific Protocol: Synthesis of trans-2-(2-Nitrophenyl)-3-phenyl-1-tosylaziridine
Materials:
-
1-(Dichloromethyl)-2-nitrobenzene (1.0 equiv, 0.5 mmol, 102.5 mg)
-
N-(Benzylidene)-4-methylbenzenesulfonamide (1.2 equiv, 0.6 mmol, 155.6 mg)
-
TDAE (2.5 equiv, 1.25 mmol, 250.4 mg, 0.31 mL)
-
Anhydrous THF (5 mL)
Procedure:
-
In a flame-dried flask under argon, dissolve 1-(dichloromethyl)-2-nitrobenzene and N-(benzylidene)-4-methylbenzenesulfonamide in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add TDAE to the reaction mixture.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the product as a white solid.
Visualizations
The following diagrams illustrate the proposed mechanism for the reductive cleavage of C-X bonds using TDAE and a general experimental workflow.
Caption: Proposed mechanism for TDAE-mediated reductive cleavage of a C-X bond.
Caption: General experimental workflow for TDAE-mediated reductive cleavage.
Troubleshooting & Optimization
How to purify commercial Tetrakis(dimethylamino)ethylene for sensitive reactions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial Tetrakis(dimethylamino)ethylene (TDAE) for use in sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial TDAE?
A1: Commercial TDAE can contain over 20 different impurities. However, the six major impurities typically account for over 99% of all impurity components detected.[1][2] These are:
-
Tetramethylhydrazine
-
Bis-(dimethylamino)-methane
-
Dimethylformamide
-
Tetramethylurea
These impurities are likely generated during the synthesis of TDAE and are not necessarily products of hydrolysis or oxidation.[1]
Q2: Why is it crucial to purify TDAE for sensitive reactions?
A2: TDAE is a strong electron donor and is known for its chemiluminescent reaction with oxygen, a reaction that is catalyzed by protonic materials like water and alcohols.[1] For sensitive applications, such as in the synthesis of certain pharmaceuticals or in specific catalytic cycles where TDAE is used as a reductant, the presence of impurities can lead to side reactions, reduced yields, and inconsistent results.[3][4] For instance, oxidation products like tetramethylurea (TMU) and tetramethyloxamide (TMO) can act as quenchers for the light emission in chemiluminescence studies.[1]
Q3: What is the expected purity of commercial vs. purified TDAE?
A3: The purity of commercial TDAE can vary significantly between suppliers. Gas chromatography (GC) analysis has shown that the purity of commercial liquid samples can range from 96.51% to 99.96% by area.[1] After purification, a purity of greater than 99% can be achieved.[5]
Troubleshooting Guide
Problem 1: My reaction is giving inconsistent yields, and I suspect the TDAE quality.
-
Possible Cause: The presence of impurities in the commercial TDAE is a likely cause. The reactivity of TDAE is sensitive to trace amounts of other substances.
-
Solution: It is highly recommended to purify the commercial TDAE before use in sensitive reactions. A multi-step purification protocol can be employed to remove the major impurities.
Problem 2: The purified TDAE is rapidly changing color.
-
Possible Cause: TDAE is highly reactive with oxygen.[1][6][7] Exposure to air will cause it to oxidize, leading to a color change and the formation of impurities.
-
Solution: Always handle and store purified TDAE under an inert atmosphere, such as nitrogen or argon.[1][6] Ensure all glassware is dry and free of oxygen. It is recommended to store the purified liquid over a sodium-potassium (NaK) alloy.[1]
Problem 3: During purification by distillation, the TDAE seems to be decomposing.
-
Possible Cause: TDAE can be thermally unstable at higher temperatures.
-
Solution: Perform distillations under vacuum to lower the boiling point.[1][8] The boiling point of TDAE is 59 °C at 0.9 mmHg.[8]
Experimental Protocols
Protocol 1: Multi-Step Purification of TDAE
This protocol is adapted from a method described for achieving high purity TDAE suitable for sensitive applications.[1]
-
Water Washing: To remove water-soluble impurities such as dimethylamine and tetramethylurea, wash the commercial TDAE with deionized water.[1]
-
Drying: Dry the washed TDAE over 5 Å molecular sieves.[1]
-
Column Chromatography: Pass the dried TDAE through a column of silica (B1680970) gel that has been previously activated by heating at 400°C. This step should be performed under a nitrogen atmosphere.[1]
-
Vacuum Distillation: Distill the TDAE several times under vacuum.[1]
-
Final Storage: For long-term storage and to maintain high purity, store the purified TDAE over a NaK alloy in a sealed, inert atmosphere container.[1]
Protocol 2: Purification by Alkali and Water Washing with Activated Alumina
This method is an alternative for purifying TDAE.[5][6]
-
Alkali Wash: Wash the crude TDAE with a dilute alkali solution, such as sodium hydroxide, followed by a water wash.[6]
-
Treatment with Activated Alumina: Pass the washed TDAE through a column packed with activated alumina.[5] This step helps in removing residual impurities.
-
Storage: Store the purified TDAE under an inert atmosphere.
Quantitative Data
Table 1: Purity of TDAE Samples
| Sample Type | Purity Range (Area % by GC) |
| Commercial TDAE | 96.51 - 99.96[1] |
| Purified TDAE | > 99[5] |
Visualizations
Caption: Workflow for the multi-step purification of TDAE.
Caption: Troubleshooting guide for common issues with TDAE.
References
- 1. slac.stanford.edu [slac.stanford.edu]
- 2. This compound: identification of impurities and compatibility with common metal, polymer, and ceramic laboratory materials (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound (TDAE) [sigmaaldrich.com]
- 4. This compound, TDAE [organic-chemistry.org]
- 5. US3293299A - Process for making tetrakis (dimethylamino) ethylene - Google Patents [patents.google.com]
- 6. US3824289A - Method for the manufacture of this compound - Google Patents [patents.google.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. 四(二甲氨基)乙烯 | Sigma-Aldrich [sigmaaldrich.com]
Proper handling and storage procedures for TDAE to prevent degradation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage procedures for Treated Distillate Aromatic Extract (TDAE) to prevent degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the use and storage of TDAE.
Issue 1: Observable Change in TDAE Color (Darkening or Yellowing)
-
Possible Cause A: Oxidation. Prolonged exposure to air can lead to oxidation of aromatic compounds in TDAE, causing a color change.
-
Troubleshooting Steps:
-
Minimize exposure to air by keeping the container tightly sealed when not in use.
-
Consider purging the container headspace with an inert gas like nitrogen or argon before sealing for long-term storage.
-
If discoloration is observed, perform a quality control check, such as UV-Vis spectrophotometry, to assess for significant chemical changes before use.
-
-
Possible Cause B: Photo-degradation. Exposure to ultraviolet (UV) light from sunlight or artificial light sources can induce chemical reactions that alter the color of TDAE.[1][2]
-
Troubleshooting Steps:
-
Store TDAE in opaque or amber-colored containers to block UV light.
-
Avoid storing containers in direct sunlight or near strong artificial light sources.
-
If the laboratory environment has significant light exposure, consider using protective coverings for the storage containers.
-
-
Possible Cause C: Contamination. Accidental introduction of impurities, such as moisture, dust, or incompatible chemicals, can lead to discoloration.
-
Troubleshooting Steps:
-
Ensure all handling and dispensing of TDAE is done in a clean and dry environment.
-
Use clean, dedicated equipment (e.g., pipettes, spatulas) for TDAE.
-
Review laboratory procedures to identify and eliminate potential sources of contamination.
-
Issue 2: Noticeable Increase in TDAE Viscosity
-
Possible Cause A: Polymerization/Oxidative Coupling. Over time, especially when exposed to heat or air, molecules in TDAE can react with each other to form larger molecules, leading to an increase in viscosity.
-
Troubleshooting Steps:
-
Store TDAE at recommended cool temperatures to minimize the rate of chemical reactions.
-
As with color change, minimize exposure to oxygen.
-
Perform regular viscosity checks, especially for older stock, to ensure it remains within the acceptable range for your application.
-
-
Possible Cause B: Evaporation of Lighter Fractions. If not properly sealed, more volatile, lower molecular weight components of TDAE may evaporate, leading to a higher concentration of heavier, more viscous components.
-
Troubleshooting Steps:
-
Ensure containers are always tightly sealed after use.
-
For long-term storage, consider using containers with high-quality seals.
-
Store in a cool environment to reduce the vapor pressure of the components.
-
Issue 3: Inconsistent Experimental Results
-
Possible Cause A: TDAE Degradation. The use of degraded TDAE can introduce variability into experiments.
-
Troubleshooting Steps:
-
Establish a "use-by" date for your TDAE stock and discard any material that has exceeded this date or shows signs of degradation.
-
Perform a quick quality check (e.g., visual inspection for color, simple viscosity test) before using TDAE in a critical experiment.
-
If possible, use a fresh, unopened container of TDAE for highly sensitive experiments.
-
-
Possible Cause B: Inadequate Mixing. TDAE is a complex mixture, and if not properly homogenized, its properties can vary throughout the container.
-
Troubleshooting Steps:
-
Gently mix the TDAE container before taking a sample, especially if it has been stored for a long time.
-
For larger containers, consider taking samples from different depths to ensure homogeneity.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for TDAE to ensure its stability?
-
A1: TDAE should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3] The storage containers should be tightly sealed to prevent exposure to air and moisture. It is also recommended to store it separately from strong oxidizing agents.
-
-
Q2: What type of container is best for storing TDAE?
-
A2: Opaque or amber-colored glass or chemically resistant plastic containers are recommended to protect TDAE from light. The container material should be compatible with hydrocarbon oils.
-
-
Q3: What is the recommended personal protective equipment (PPE) when handling TDAE?
-
A3: It is recommended to wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. If there is a risk of generating aerosols or vapors, work in a well-ventilated area or under a fume hood.
-
Degradation and Stability
-
Q4: What are the primary factors that cause TDAE to degrade?
-
A4: The main factors are exposure to heat, light (especially UV), and oxygen.[1] Contamination with incompatible substances can also lead to degradation.
-
-
Q5: How can I tell if my TDAE has degraded?
-
A5: The most common signs of degradation are a noticeable darkening or yellowing of the oil, an increase in viscosity, and the formation of sediment.[1]
-
-
Q6: What is the typical shelf life of TDAE?
-
A6: While the shelf life can vary depending on the manufacturer and storage conditions, it is generally recommended to use TDAE within 1-2 years of opening. For long-term studies, it is advisable to re-qualify older stock before use.
-
Experimental Use
-
Q7: My experiment requires precise viscosity. How does temperature affect TDAE viscosity?
-
Q8: Can I filter TDAE if I observe sediment?
-
A8: Filtering may remove the sediment, but it will not reverse any chemical degradation that has occurred. If sediment is present, it is a strong indicator that the TDAE has degraded, and it is best to use a fresh sample for critical applications.
-
Data Presentation
Table 1: Typical Physical Properties of TDAE
| Property | Test Method | Typical Value |
| Appearance | Visual | Dark |
| Density @ 15°C | ASTM D-1298 | 953 kg/m ³ |
| Flash Point (COC) | ASTM D-92 | 246 °C |
| Kinematic Viscosity @ 40°C | ASTM D-445 | 549.48 cSt |
| Kinematic Viscosity @ 100°C | ASTM D-445 | 19.65 cSt |
| Color | ASTM D-1500 | >8.0 |
Source: Behran Oil Co. Technical Data Sheet[4]
Table 2: Representative Data from an Accelerated Aging Study of Aromatic Oil
This table illustrates the potential effects of accelerated aging on key properties of an aromatic oil similar to TDAE. The conditions are for illustrative purposes.
| Parameter | Initial Value | After 72h @ 100°C | After 168h @ 100°C |
| Viscosity (cSt @ 40°C) | 550 | 585 (+6.4%) | 630 (+14.5%) |
| Color (ASTM D1500) | 8.0 | >8.0 (Darker) | Significantly Darker |
| Acid Number (mg KOH/g) | 0.12 | 0.25 | 0.45 |
Experimental Protocols
1. Protocol for Viscosity Measurement of TDAE
-
Objective: To determine the kinematic viscosity of TDAE at a specified temperature using a capillary viscometer.
-
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type).
-
Constant temperature water bath with a precision of ±0.1°C.
-
Stopwatch accurate to 0.1 seconds.
-
Pipettes and suction bulb.
-
-
Procedure:
-
Ensure the viscometer is clean and dry.
-
Equilibrate the constant temperature water bath to the desired temperature (e.g., 40°C or 100°C).
-
Charge the viscometer with the TDAE sample to the indicated fill line.
-
Suspend the viscometer vertically in the water bath and allow at least 20 minutes for the sample to reach thermal equilibrium.
-
Using a suction bulb, draw the TDAE sample up through the capillary tube to slightly above the upper timing mark.
-
Release the suction and allow the sample to flow freely down the capillary tube.
-
Start the stopwatch precisely as the meniscus of the TDAE passes the upper timing mark.
-
Stop the stopwatch precisely as the meniscus passes the lower timing mark.
-
Record the efflux time in seconds.
-
Repeat the measurement at least two more times. The efflux times should be within an acceptable range of each other.
-
Calculate the kinematic viscosity (ν) using the following formula: ν = C * t, where C is the calibration constant of the viscometer and t is the average efflux time.
-
2. Protocol for Colorimetric Analysis of TDAE
-
Objective: To quantitatively measure the color of TDAE using a UV-Vis spectrophotometer based on a standard color scale (e.g., ASTM D1500).
-
Apparatus:
-
UV-Vis spectrophotometer.
-
Cuvettes with a specified path length (e.g., 1 cm).
-
Volumetric flasks and pipettes.
-
A suitable solvent that is transparent in the visible range and dissolves TDAE (e.g., toluene (B28343) or hexane).
-
-
Procedure:
-
Prepare a series of standard solutions of known color (e.g., ASTM color standards) if a direct color scale measurement is not available on the instrument.
-
Prepare a diluted solution of the TDAE sample in the chosen solvent. The concentration should be adjusted so that the absorbance reading falls within the linear range of the spectrophotometer.
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength to the appropriate value for the color scale being used (e.g., for a general assessment of yellowing, a wavelength in the blue-violet region, such as 450 nm, can be used).
-
Zero the spectrophotometer using a cuvette filled with the pure solvent (the "blank").
-
Rinse a cuvette with the diluted TDAE sample and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorbance reading.
-
Compare the absorbance of the TDAE sample to the absorbance of the standard solutions to determine the color value. For monitoring degradation, compare the absorbance of an aged sample to that of a fresh sample.
-
Mandatory Visualizations
Caption: Logical pathway of TDAE degradation due to various environmental factors.
Caption: Troubleshooting workflow for inconsistent experimental results potentially caused by TDAE.
References
Technical Support Center: T-Cell Dependent Antibody Enhancement (TDAE) Assays
Welcome to the technical support center for T-cell Dependent Antibody Enhancement (TDAE) assays. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a T-cell dependent antibody enhancement (TDAE) assay?
A T-cell dependent antibody enhancement assay is designed to measure the ability of T-helper cells to promote B-cell activation, proliferation, and subsequent antibody production in response to a specific antigen. The assay relies on the complex interaction between B cells, which act as antigen-presenting cells (APCs), and corresponding T-helper cells.[1][2][3] A B cell recognizes and internalizes an antigen, processes it, and presents peptide fragments on its surface via MHC class II molecules.[1][2] An activated T-helper cell recognizes this antigen-MHC complex, leading to a cascade of signaling events. This "contact help" involves crucial receptor-ligand pairs like CD40 on the B cell and CD40L on the T cell, and is supplemented by the T-cell's secretion of cytokines such as IL-4 and IL-21.[1][2][3][4] These signals collectively drive the B cell to divide and differentiate into antibody-secreting plasma cells.
Troubleshooting Guides
Issue 1: High background or non-specific signal in the assay.
High background can obscure true positive results and is a common issue in immunoassays.[5] Potential causes often relate to unintended or non-specific activation of cells.
Q: What are the common causes of high background signal?
A: High background can be caused by several factors, including:
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Endotoxin (B1171834) (LPS) Contamination: Lipopolysaccharides (LPS), components of Gram-negative bacteria cell walls, are potent activators of immune cells, including B cells and monocytes.[6][7][8][9] Even trace amounts can lead to non-specific, antigen-independent cell proliferation and cytokine release, creating a high background signal.[8]
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Antibody Aggregates: Therapeutic antibodies or detection reagents can form aggregates, which may lead to non-specific binding and off-target activation.[10][11][12] High-molecular-weight species can sometimes trigger T-cell activation through dimerization of T-cell receptors.[10]
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Reagent or Serum Contamination: Contamination in buffers, media, or serum samples can introduce interfering substances.[13][14]
Q: How can I detect and remove endotoxin contamination?
A: Endotoxin detection is critical for ensuring assay integrity. The most common method is the Limulus Amebocyte Lysate (LAL) test.[15][16][17]
Experimental Protocol: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
This protocol provides a qualitative method to detect the presence of endotoxin.
-
Preparation: All materials (glass tubes, pipette tips) must be depyrogenated, typically by heating at 250°C for at least 30 minutes.[18] Use LAL Reagent Water (LRW) for all dilutions.
-
Reagent Reconstitution: Reconstitute the LAL reagent and the Control Standard Endotoxin (CSE) according to the manufacturer's instructions.[18][19]
-
Standard Curve: Prepare a series of two-fold dilutions of the CSE to bracket the labeled sensitivity of the LAL reagent (e.g., 2λ, λ, 0.5λ, and 0.25λ).[18]
-
Sample Preparation: Prepare your test sample. A positive product control should be included by spiking a sample aliquot with a known amount of endotoxin (e.g., 2λ).[18] A negative control (LRW) must also be included.
-
Assay Procedure:
-
Reading Results: After incubation, carefully remove each tube and invert it 180°.
Table 1: Comparison of Endotoxin Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | Uses ligands like polymyxin (B74138) B or modified poly-L-lysine that specifically bind to the lipid A portion of endotoxin.[17] | High specificity and efficiency (up to 99% removal); preserves target protein.[6][17] | Can be costly; potential for ligand leaching. |
| Ion-Exchange Chromatography | Anion-exchange chromatography is effective as endotoxins are negatively charged and bind to the positively charged resin.[6][20][21] | Widely used and effective for many proteins. | Less effective if the target protein is also negatively charged; may result in product loss.[22] |
| Ultrafiltration | Uses membranes with a specific molecular weight cutoff (e.g., 100 kDa) to separate large endotoxin aggregates from smaller protein products.[6] | Physical separation method; can be effective. | Efficiency varies (28.9% to 99.8%) depending on protein concentration and other factors; potential for product loss.[6] |
| Phase Separation | Employs detergents like Triton X-114, which partitions endotoxins into a detergent-rich phase upon temperature change.[6] | Rapid and scalable; removal efficiency of 45-99%.[6] | Requires an additional step to remove the detergent, which can lead to product loss.[23] |
Issue 2: Lower-than-expected or inconsistent results.
Variability in results can stem from complex interactions within the assay, particularly when using biological samples like serum or plasma.
Q: What are "matrix effects" and how can they impact my TDAE assay?
A: "Matrix effects" refer to the interference caused by components in a complex sample, such as serum or plasma, that are not the analyte of interest.[24][25] These components can include proteins, lipids, carbohydrates, and salts, which can skew results, often leading to lower-than-expected readings.[24] Both serum and plasma can have inhibitory effects on cytokine readouts in immunoassays, with serum often causing greater inhibition.[26]
Q: How can I identify and mitigate matrix effects?
A: A spike-and-recovery experiment is a standard method to detect matrix interference.[24]
Experimental Protocol: Spike-and-Recovery Analysis
-
Spike Sample: Add a known concentration of your target analyte (e.g., a specific antibody or cytokine) into your complex sample matrix (e.g., serum). The volume of the spike should be minimal to avoid significantly diluting the matrix.[24]
-
Prepare Controls: Prepare a parallel sample by spiking the same amount of analyte into the standard assay diluent buffer.
-
Measure and Calculate: Analyze both the spiked sample and the spiked buffer control using your TDAE assay. Calculate the percent recovery using the formula: Percent Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Concentration of Spike] x 100%[24]
-
Interpretation: An ideal recovery is 100%. A recovery rate between 80-120% is generally considered acceptable.[24] If recovery falls significantly outside this range, matrix effects are likely present.
Strategies to Mitigate Matrix Effects:
-
Sample Dilution: Diluting the sample with the assay buffer can reduce the concentration of interfering substances.[24] It is crucial to ensure the final diluted concentration of the analyte remains within the assay's detection range.
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Matrix Matching: Prepare your standard curve by diluting the standards in a matrix that is as close as possible to your samples (e.g., using normal serum to dilute standards when testing serum samples).[24]
References
- 1. T Cell-Dependent B Cell Activation | Annual Reviews [annualreviews.org]
- 2. akadeum.com [akadeum.com]
- 3. T cell-dependent B cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immune system - T Cells, B Cells, Activation | Britannica [britannica.com]
- 5. kementec.com [kementec.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Endotoxin protein is a mitogen and polyclonal activator of human B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 9. The steps that Endotoxin uses to activate a dangerous Immune Response | FUJIFILM Wako [wakopyrostar.com]
- 10. Development of a bioassay to detect T-cell-activating impurities for T-cell-dependent bispecific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 12. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. anshlabs.com [anshlabs.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. lonzabio.jp [lonzabio.jp]
- 17. Endotoxin Quantitation, Removal, and Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 18. acciusa.com [acciusa.com]
- 19. frederick.cancer.gov [frederick.cancer.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. acciusa.com [acciusa.com]
- 24. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 25. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effects of serum and plasma matrices on multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Tetrakis(dimethylamino)ethylene stability in different organic solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(dimethylamino)ethylene (TDAE).
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of TDAE in common organic solvents?
A1: TDAE is a strong electron donor and is highly sensitive to air, moisture, and protic solvents. Its stability is significantly influenced by the type of solvent used. Generally, TDAE is most stable in anhydrous aprotic solvents under an inert atmosphere (e.g., nitrogen or argon).
Q2: What are the primary degradation pathways for TDAE?
A2: The primary degradation pathways for TDAE involve reaction with oxygen (autoxidation) and protic substances. The reaction with oxygen is a chemiluminescent process that produces tetramethylurea as a major product.[1] Protic solvents can protonate the TDAE, leading to decomposition.
Q3: How can I visually assess the degradation of a TDAE solution?
A3: Pure TDAE is a colorless liquid.[1] A yellow discoloration of a TDAE solution is a common indicator of degradation, often due to air exposure. The solution may also become cloudy or form a precipitate as degradation products are formed.
Q4: What are the major impurities and decomposition products of TDAE?
A4: Common impurities in commercial TDAE can include dimethylamine, tetramethylhydrazine, bis-(dimethylamino)-methane, and dimethylformamide. The primary autoxidation products are tetramethylurea (TMU) and tetramethyloxamide (B7820834) (TMO).[2]
Q5: Can I use TDAE in protic solvents like methanol (B129727) or ethanol?
A5: It is generally not recommended to use TDAE in protic solvents for applications requiring the unreacted compound. Protic solvents will react with TDAE, leading to its rapid decomposition.[2] If a protic solvent is required for a subsequent step, TDAE should be consumed in the initial reaction in an aprotic solvent before the addition of the protic solvent.
Troubleshooting Guides
Issue 1: Rapid discoloration (yellowing) of TDAE solution upon preparation.
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Possible Cause 1: Presence of atmospheric oxygen. TDAE reacts with oxygen in a chemiluminescent reaction.[1] Even trace amounts of oxygen can cause discoloration.
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Solution: Ensure all solvents are thoroughly degassed prior to use. Employ inert atmosphere techniques, such as using a glovebox or Schlenk line, for all manipulations of TDAE and its solutions.
-
-
Possible Cause 2: Use of wet solvents. TDAE is sensitive to moisture. Water is a protic substance that can initiate decomposition.
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Solution: Use anhydrous solvents with low water content. Consider storing solvents over molecular sieves to ensure dryness.
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Issue 2: Inconsistent or lower-than-expected reactivity of TDAE in a reaction.
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Possible Cause 1: Degradation of TDAE stock. If the TDAE has been improperly stored or is old, it may have partially decomposed, leading to a lower effective concentration.
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Solution: Visually inspect the TDAE stock for discoloration. If it is yellow or brown, it is likely degraded. It is recommended to use freshly opened or recently purified TDAE for best results.
-
-
Possible Cause 2: Presence of acidic impurities in the reaction mixture. TDAE is a strong base and will be neutralized by acids, rendering it unreactive for its intended purpose as a reducing agent.
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Solution: Ensure all reaction components are free from acidic impurities. If necessary, purify other reagents to remove any acidic residues.
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Issue 3: Formation of unexpected byproducts in the reaction.
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Possible Cause: Reaction with the solvent or impurities. TDAE is a powerful reducing agent and can react with certain functional groups on other molecules, including some solvents or impurities.
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Solution: Carefully select a solvent that is inert to TDAE. Aprotic, non-halogenated solvents are generally preferred. Analyze the purity of all reagents to identify potential sources of reactive impurities.
-
Data Presentation
Table 1: Relative Stability and Compatibility of TDAE in Different Organic Solvent Classes
| Solvent Class | Examples | Relative Stability | Primary Degradation Pathway(s) | Key Considerations |
| Aprotic Non-Polar | Toluene, Hexane, Tetrahydrofuran (THF) | High | Autoxidation (if O₂ is present) | Ensure solvent is anhydrous and degassed. |
| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF) | Moderate to High | Autoxidation, potential for slow reaction with solvent | Ensure solvent is anhydrous and degassed. Purity of DMF is critical. |
| Protic Polar | Methanol (MeOH), Ethanol (EtOH), Water | Very Low | Protonation, rapid decomposition | Not recommended as a solvent for storing or using TDAE. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Potential for reaction with the solvent | Avoid prolonged storage; use with caution. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Preparing a TDAE Solution under an Inert Atmosphere
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Preparation of Materials:
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Dry all glassware in an oven at >120 °C overnight and allow to cool in a desiccator.
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Use anhydrous grade solvent. For highly sensitive applications, consider further drying over activated molecular sieves or distillation from an appropriate drying agent.
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Degas the solvent by sparging with dry nitrogen or argon for at least 30 minutes, or by three freeze-pump-thaw cycles.
-
-
Inert Atmosphere Setup:
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Perform all manipulations in a glovebox with low oxygen and moisture levels (<1 ppm).
-
Alternatively, use standard Schlenk line techniques.
-
-
Preparation of TDAE Solution:
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Transfer the required volume of anhydrous, degassed solvent to a dry, inert-atmosphere-flushed flask equipped with a magnetic stir bar and sealed with a septum.
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Using a gas-tight syringe, withdraw the desired volume of TDAE from a sealed bottle. It is advisable to flush the syringe with an inert gas before drawing up the liquid.
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Slowly add the TDAE to the stirring solvent in the flask.
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If not for immediate use, store the solution under a positive pressure of inert gas in a sealed flask, protected from light.
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Mandatory Visualizations
References
Common side reactions and byproducts in TDAE-mediated transformations.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tetrakis(dimethylamino)ethylene (TDAE)-mediated transformations.
Frequently Asked Questions (FAQs)
Q1: What is TDAE and what is its primary function in organic synthesis?
A: this compound (TDAE) is a strong, neutral, ground-state organic electron donor. Its primary function is to act as a homogenous stoichiometric reductant, capable of reducing substrates through a single electron transfer (SET) pathway. It is often used to generate radical intermediates from precursors like arenediazonium salts and organohalides under mild conditions. TDAE's reducing power is comparable to that of zinc metal.
Q2: What are the main advantages of using TDAE over other reducing agents?
A: TDAE offers several advantages:
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Homogeneous Nature: As a liquid that is soluble in common organic solvents, it allows for homogeneous reaction mixtures, which can be advantageous for kinetics and reproducibility compared to heterogeneous reductants like metal powders.
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Mild Reaction Conditions: TDAE-mediated reactions can often be carried out at or below room temperature.
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Easy Byproduct Removal: The oxidized byproducts of TDAE are typically easy to remove from the reaction mixture through a simple aqueous work-up or filtration, simplifying product purification.
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High Functional Group Tolerance: TDAE exhibits a high degree of tolerance for various functional groups in the substrate.
Q3: What are the key safety and handling precautions for TDAE?
A: TDAE is an air-sensitive and flammable liquid. It should be stored and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and ensure reactivity. It reacts with atmospheric oxygen in a chemiluminescent reaction to form tetramethylurea. Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood.
Q4: How does the reduction potential of TDAE compare to other organic reductants?
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My TDAE-mediated reaction is giving a low yield or isn't working at all. What are the common causes?
A: Low yields in TDAE reactions can often be traced back to reagent quality, reaction setup, or suboptimal conditions. Follow this diagnostic workflow to identify the problem.
Caption: A logical workflow for troubleshooting low reaction yields.
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Step 1: Verify Reagent and Solvent Quality. TDAE is highly sensitive to air and moisture. Ensure that the TDAE used is from a fresh, properly stored bottle. Solvents should be anhydrous and degassed. Impurities in starting materials can inhibit the reaction or cause side reactions.
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Step 2: Ensure Proper Reaction Setup. All glassware should be oven- or flame-dried. The reaction should be conducted under a strict inert atmosphere of nitrogen or argon from start to finish.
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Step 3: Optimize Reaction Conditions. The stoichiometry of TDAE can be critical. While a slight excess (1.1-1.5 equivalents) is common, too much can sometimes lead to side reactions. Temperature and reaction time may also need optimization. Monitor the reaction by TLC or another appropriate method to determine the optimal time.
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Step 4: Evaluate Work-up and Purification. Ensure that the product is not being lost during the work-up. The oxidized TDAE byproducts are water-soluble; however, some products may have partial water solubility. Check the aqueous layer for your product before discarding it.
Issue 2: Formation of Unexpected Byproducts
Q: I've isolated my main product, but I'm also seeing significant byproducts. What could they be?
A: Byproduct formation is a common issue and can arise from the reactivity of TDAE itself or from the radical intermediates it generates.
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TDAE-Derived Byproducts:
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Tetramethylurea: This is formed when TDAE reacts with oxygen. Its presence is a strong indicator of a compromised inert atmosphere.
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Oxidized TDAE Salts (TDAE⁺•, TDAE²⁺): These are the expected byproducts from the electron transfer process. They are generally water-soluble and easily removed during an aqueous work-up.
-
-
Reaction-Derived Byproducts:
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Products of Deprotonation: TDAE is basic and can deprotonate acidic protons in radical intermediates, leading to different reaction pathways and products.
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Homocoupling Products: In cross-coupling reactions, reductive homocoupling of one of the coupling partners can occur, especially if the catalytic cycle is inefficient.
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Isomers: Depending on the reaction, mixtures of isomers (e.g., cis/trans) may be formed. Reaction temperature and solvent can influence diastereoselectivity.
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Troubleshooting Strategy:
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Improve Inert Atmosphere: To minimize oxygen-related byproducts, use Schlenk techniques and thoroughly degassed solvents.
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Modify Reaction Temperature: Lowering the temperature can sometimes increase selectivity and reduce the rate of side reactions.
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Adjust Stoichiometry: Varying the amount of TDAE can help. Use of a significant excess may promote side reactions.
Data Presentation: Reaction Condition Optimization
Quantitative data from literature can guide optimization efforts. The tables below summarize conditions for specific TDAE-mediated transformations.
Table 1: Optimization of Reductive Radical Cyclization of an Arenediazonium Salt
| Entry | Equivalents of TDAE | Solvent | Temperature (°C) | Time | Yield (%) |
| i | 1.0 | Acetonitrile | 25 | 24 h | 64 |
| ii | 1.0 | Methanol (B129727) | -40 to 25 | 24 h | 69 |
| iii | 2.5 | Acetonitrile | 25 | 10 min | 29 |
Data adapted from a study on the reduction of arenediazonium salts. The results indicate that 1.0 equivalent of TDAE in methanol provides the best yield for this specific transformation.
Table 2: Synthesis of 2,3-Diaryl N-Tosylaziridines from a Dichloromethylarene
| Entry (Product) | R Group on Imine | Yield (%) | cis:trans Ratio |
| 5a | 4-Me | 81 | 30:70 |
| 5b | 4-OMe | 75 | 35:65 |
| 5c | 4-F | 78 | 30:70 |
| 5d | 4-Cl | 73 | 25:75 |
| 5e | 4-NO₂ | 70 | 20:80 |
Data adapted from a study on aziridine (B145994) synthesis. All reactions were run with 1.0 eq. of TDAE in anhydrous THF from -20 °C to room temperature.
Experimental Protocols
Protocol 1: General Procedure for TDAE-Mediated Reductive Radical Cyclization
This protocol is a representative example for the cyclization of an arenediazonium salt.
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Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the arenediazonium salt (1.0 equiv).
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Dissolution: Add anhydrous, degassed solvent (e.g., Methanol, 0.05 M) and cool the solution to the desired temperature (e.g., -40 °C).
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TDAE Addition: Add TDAE (1.0 equiv) dropwise to the stirred solution over 5 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for the optimized time (e.g., 24 hours), monitoring by TLC.
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
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Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
TDAE Oxidation and Electron Transfer
TDAE acts as a two-electron donor, typically in two sequential one-electron steps. This process is fundamental to its role in generating radical species.
Caption: TDAE oxidation occurs via two sequential single-electron transfers.
General Reaction Workflow
A systematic approach to experimentation, from setup to analysis, is crucial for success and for effective troubleshooting when problems arise.
Troubleshooting low yields in TDAE reductive coupling reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in tetrakis(dimethylamino)ethylene (TDAE) reductive coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may lead to low yields in TDAE reductive coupling reactions, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My TDAE reductive coupling reaction is resulting in a low yield or failing completely. What are the most common causes?
Answer: Low yields in TDAE reductive coupling reactions, particularly nickel-catalyzed cross-electrophile couplings, can often be attributed to a few critical factors:
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Reagent Quality and Handling: TDAE is highly sensitive to air and moisture.[1] Improper handling or storage can lead to its decomposition, rendering it an ineffective reductant. Similarly, the purity of substrates, catalyst, and ligand is crucial.
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Reaction Conditions: The choice of solvent, reaction temperature, and concentration can significantly impact the reaction outcome. TDAE's effectiveness as a reductant can be solvent-dependent.[2]
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Catalyst and Ligand Selection: The nickel catalyst and the chosen ligand play a pivotal role. An inappropriate ligand can lead to catalyst deactivation or promote undesired side reactions.
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Substrate Reactivity: The electronic and steric properties of the electrophilic coupling partners can influence the rate of key steps in the catalytic cycle, such as oxidative addition. Some functional groups on the substrates may be incompatible with the reaction conditions.[3]
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Presence of Oxygen or Moisture: These reactions require a strictly inert atmosphere. The presence of oxygen or moisture can deactivate the catalyst and quench the TDAE reductant.
Question 2: I suspect my TDAE reagent has decomposed. How should I properly handle and store it?
Answer: TDAE is an air-sensitive liquid that requires careful handling to maintain its activity.[1]
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Storage: Store TDAE in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is best stored in a glovebox. If a glovebox is not available, store it in a sealed ampoule or a flask with a tightly fitting septum, wrapped with paraffin (B1166041) film, in a desiccator.
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Handling: All transfers of TDAE should be performed under an inert atmosphere using a syringe or cannula. Never expose TDAE to the open air. The use of dry, degassed solvents is also critical when preparing reaction mixtures.
Question 3: My reaction is sluggish, and I'm observing the formation of side products like homocoupled biaryls. What can I do to optimize the reaction?
Answer: The formation of homocoupled byproducts, such as biaryls, often indicates that the rate of reduction and subsequent steps are not well-matched with the rate of oxidative addition of the second electrophile.[1] Consider the following optimization strategies:
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Adjusting the Reductant: While TDAE is a potent reductant, in some cases, the rate of radical generation might be too fast or too slow. If possible, screening other organic reductants with different reduction potentials could be beneficial.[1]
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Ligand Screening: The ligand choice is critical. Bulky, electron-rich ligands can often stabilize the nickel catalyst and promote the desired cross-coupling over homocoupling.
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Solvent Effects: TDAE has been shown to enable the use of non-amide solvents like acetonitrile (B52724) or propylene (B89431) carbonate.[1][4] The choice of solvent can influence the solubility of intermediates and the overall reaction kinetics. Screening different anhydrous, degassed solvents can lead to improved yields.
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Temperature Control: These reactions are often sensitive to temperature. A lower temperature might be necessary to suppress side reactions, while a higher temperature might be required to overcome activation barriers. Careful temperature optimization is recommended.
Question 4: Are there any functional groups on my substrates that could be interfering with the reaction?
Answer: Yes, certain functional groups can be incompatible with the reductive conditions or the nickel catalyst.
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Reducible Functional Groups: Easily reducible groups, such as nitro groups or some carbonyls, may be reduced by TDAE or the active nickel catalyst.
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Coordinating Functional Groups: Functional groups that can strongly coordinate to the nickel center, such as certain nitrogen or sulfur-containing heterocycles, can sometimes inhibit catalysis.[3] However, many heterocyclic substrates are well-tolerated.[4]
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Acidic Protons: The presence of acidic protons (e.g., from alcohols or primary/secondary amines) can lead to quenching of anionic intermediates. Protection of these functional groups may be necessary.
Data Presentation
Table 1: Comparison of Reductants in a Ni/Co Dual-Catalyzed Cross-Electrophile Coupling Reaction
| Reductant | Reduction Potential (E° vs Fc) | Yield (%) |
| TME | -0.85 V | 80 |
| TPiE | -1.06 V | 97 |
| TAzE | -1.09 V | 85 |
| TDAE | -1.11 V | 92 |
| TPyE | -1.32 V | 81 |
Reaction conditions: Methyl 4-bromobenzoate, 1-bromo-3-phenylpropane, (dtbbpy)NiIIBr2 (2.5 mol%), CoII(Pc) (0.5 mol%) in DMAc at 80 °C for 24 h. Yields were determined by 1H NMR spectroscopy. Data synthesized from literature reports for illustrative purposes.[3]
Table 2: Effect of Nickel Catalyst and Ligand on a Reductive Dicarbofunctionalization of an Alkene
| Ni Catalyst | Ligand | Reductant | Yield (%) |
| NiCl2·DME | dtbbpy | Zn | 0 |
| NiCl2·DME | dtbbpy | Mn | 0 |
| NiCl2·DME | dtbbpy | TDAE | 17 |
| NiBr2·DME | dtbbpy | TDAE | 54 |
| Ni(acac)2 | dtbbpy | TDAE | <10 |
| NiCl2(Py)4 | dtbbpy | TDAE | 83 |
| NiCl2(Py)4 | 2,2'-bipyridine | TDAE | <10 |
| NiCl2(Py)4 | phenanthroline | TDAE | <10 |
Conditions: Allyl acetate (B1210297) (1 equiv), p-tBuC6H4I (2 equiv), tBuI (1.5 equiv), Ni/L (10 mol %), TDAE (2 equiv), THF, 25 °C. Yields determined by 1H NMR. dtbbpy = 4,4′-di-tert-butyl-2,2′-bipyridine. Data synthesized from literature reports for illustrative purposes.
Experimental Protocols
General Protocol for a Nickel-Catalyzed Reductive Coupling Using TDAE
Note: This is a general procedure and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
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Glassware Preparation: All glassware should be oven-dried overnight at >120 °C and cooled under a stream of inert gas or in a glovebox antechamber.
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Reagent Preparation:
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Ensure all substrates are pure and dry.
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Use anhydrous, degassed solvents. Solvents can be degassed by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
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Reaction Setup:
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To a dry Schlenk flask equipped with a magnetic stir bar, add the nickel precatalyst (e.g., (dtbbpy)NiBr2, 5 mol%) and the ligand (if separate).
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Add the aryl halide (1.0 equiv) and the alkyl halide (1.2 equiv).
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Evacuate and backfill the flask with inert gas three times.
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Add the anhydrous, degassed solvent via syringe.
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Stir the mixture at the desired temperature (e.g., room temperature or elevated) for a few minutes to ensure dissolution.
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Initiation of the Reaction:
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Slowly add TDAE (1.5-2.0 equiv) to the reaction mixture via syringe. The reaction mixture may change color upon addition of the TDAE.
-
-
Reaction Monitoring:
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Monitor the progress of the reaction by TLC, GC-MS, or LC-MS by taking aliquots under an inert atmosphere.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a few milliliters of methanol.
-
Remove the solvent under reduced pressure.
-
The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
-
Visualizations
References
- 1. Nickel-Catalyzed Cross-Electrophile Coupling with Organic Reductants in Non-Amide Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What Is The Inert Atmosphere? A Guide To Controlling Chemical Reactions - Kintek Solution [kindle-tech.com]
- 3. Tunable and Practical Homogeneous Organic Reductants for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
Technical Support Center: Managing Tetrakis(dimethylamino)ethylene (TDAE)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of Tetrakis(dimethylamino)ethylene (TDAE).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TDAE) and why is it sensitive to air and moisture?
A1: this compound (TDAE) is a strong, organic electron donor with the chemical formula C₁₀H₂₄N₄.[1] It is a colorless to light yellow liquid.[2][3] Its high reactivity stems from the electron-rich double bond, making it a powerful reducing agent in various organic reactions.[4][5] This electron-rich nature also makes it highly susceptible to oxidation by atmospheric oxygen and hydrolysis by moisture.[2][6]
Q2: What are the visible signs of TDAE decomposition?
A2: Fresh, pure TDAE is a colorless liquid.[2] Upon exposure to air and moisture, it can develop a yellow to orange-brown color.[6] This color change is an indicator of oxidation and the presence of impurities.[6] The appearance of turbidity or solid precipitates can also signify decomposition or contamination.
Q3: How should I store TDAE to maintain its purity?
A3: TDAE should be stored under an inert atmosphere, such as argon or nitrogen, to prevent contact with air and moisture.[7] It is best stored in a tightly sealed container, in a cool, dry, and well-ventilated area, away from sources of ignition.[8] For long-term storage, refrigeration is recommended.
Q4: What are the major impurities found in TDAE and how do they affect reactions?
A4: The six major impurities commonly found in TDAE are dimethylamine (B145610), tetramethylhydrazine, bis(dimethylamino)methane, dimethylformamide, tetramethylurea, and tetramethyloxamide (B7820834).[6][9] The primary oxidation products, tetramethylurea (TMU) and tetramethyloxamide (TMO), can act as quenchers in light-emitting reactions.[6] The presence of these impurities can significantly reduce the reducing power of TDAE, leading to lower reaction yields and potentially side reactions.[10]
Troubleshooting Guide
Problem 1: My reaction with TDAE is sluggish or not proceeding to completion.
This is a common issue that can often be traced back to the quality of the TDAE or the reaction setup.
| Possible Cause | Troubleshooting Step |
| Degraded TDAE | Visually inspect the TDAE. If it is yellow or discolored, it has likely been oxidized.[6] Consider purifying the TDAE before use. |
| Insufficient TDAE | Ensure the correct stoichiometry is being used. It may be necessary to use a slight excess of TDAE to account for any minor degradation. |
| Presence of Air/Moisture in Reaction | Ensure all glassware is rigorously dried and the reaction is set up under a strict inert atmosphere. Use freshly dried, deoxygenated solvents. |
| Incompatible Solvents | While TDAE is soluble in many organic solvents, its stability and reactivity can be solvent-dependent. Ensure the chosen solvent is appropriate for the specific reaction. |
Problem 2: I observe an unexpected color change in my reaction mixture.
An unexpected color change can indicate a variety of issues, from desired product formation to unwanted side reactions.
| Possible Cause | Troubleshooting Step |
| Formation of Charge-Transfer Complex | TDAE can form colored charge-transfer complexes with certain substrates. This may not necessarily be detrimental to the reaction.[2] |
| Reaction with Impurities | Impurities in the TDAE or other reagents could be reacting to form colored byproducts.[6] Purifying the TDAE may resolve this issue. |
| Decomposition of Reactants or Products | The reaction conditions (e.g., temperature, light exposure) may be causing decomposition of sensitive compounds. |
| Chemiluminescence | TDAE reacts with oxygen to produce a chemiluminescent glow (green light with a maximum at 515 nm).[2] If a glow is observed, it is a definitive sign of an air leak in your system. |
Experimental Protocols
Detailed Protocol for TDAE Purification
This protocol describes the purification of commercially available TDAE by washing and distillation to remove common impurities.
Materials:
-
Commercial TDAE
-
Deionized water (degassed)
-
Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas source (Argon or Nitrogen)
-
Vacuum pump and distillation apparatus
Procedure:
-
Inert Atmosphere Setup: Assemble the distillation apparatus and flame-dry under vacuum, then cool under a positive pressure of inert gas.
-
Aqueous Wash: In a Schlenk flask under an inert atmosphere, add the commercial TDAE. Add an equal volume of degassed deionized water and stir vigorously for 30 minutes. This step removes water-soluble impurities like dimethylamine and some oxidation products.[6]
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom) is removed via cannula. Repeat the washing process two more times.
-
Drying: Add anhydrous magnesium sulfate to the TDAE and stir for at least one hour to remove residual water.
-
Vacuum Distillation: Carefully transfer the dried TDAE to the distillation flask. Distill under reduced pressure, collecting the fraction that boils at approximately 59 °C / 0.9 mmHg.
-
Storage: The purified, colorless TDAE should be stored under an inert atmosphere in a sealed container in a refrigerator.
Protocol for Quenching a Reaction Containing TDAE
This protocol outlines a safe method for quenching a reaction mixture containing excess TDAE.
Materials:
-
Reaction mixture containing TDAE
-
Isopropanol (B130326) (or another suitable alcohol)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Appropriate personal protective equipment (goggles, lab coat, gloves)
Procedure:
-
Cool the Reaction: Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Slow Addition of Quenching Agent: Under an inert atmosphere, slowly add isopropanol dropwise to the cooled, stirring reaction mixture. The alcohol will react with the excess TDAE. Continue the addition until any visible reaction (e.g., bubbling) ceases.
-
Aqueous Quench: Once the initial reaction with the alcohol has subsided, slowly add saturated aqueous ammonium chloride solution to quench any remaining reactive species.
-
Workup: Proceed with the standard aqueous workup for your reaction.
Quantitative Data
Table 1: Physical and Chemical Properties of TDAE
| Property | Value |
| Molecular Formula | C₁₀H₂₄N₄ |
| Molecular Weight | 200.33 g/mol [2] |
| Appearance | Colorless to light yellow liquid[2][3] |
| Density | 0.861 g/mL at 25 °C |
| Boiling Point | 59 °C at 0.9 mmHg |
| Flash Point | 53 °C[2] |
Table 2: Solubility of TDAE in Common Organic Solvents
| Solvent | Miscibility |
| Tetrahydrofuran (THF) | Miscible |
| Toluene | Miscible |
| Hexane | Miscible |
| Dichloromethane (DCM) | Miscible |
| Acetonitrile (MeCN) | Miscible |
| Dimethylformamide (DMF) | Miscible |
| Diethyl Ether | Miscible |
Note: While TDAE is miscible with a wide range of common organic solvents, its stability can be affected by the purity of the solvent. Always use anhydrous, deoxygenated solvents for reactions involving TDAE.
Visualizations
References
- 1. Solvent Miscibility Table [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. This compound, TDAE [organic-chemistry.org]
- 5. This compound (TDAE) [sigmaaldrich.com]
- 6. slac.stanford.edu [slac.stanford.edu]
- 7. quora.com [quora.com]
- 8. sdcexec.com [sdcexec.com]
- 9. This compound: identification of impurities and compatibility with common metal, polymer, and ceramic laboratory materials (Journal Article) | OSTI.GOV [osti.gov]
- 10. US3824289A - Method for the manufacture of this compound - Google Patents [patents.google.com]
Technical Support Center: Post-Reaction Workup for TDAE and Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of tetrakis(dimethylamino)ethylene (TDAE) and its byproducts from post-reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts of TDAE in a reaction?
When TDAE is used as a single electron transfer (SET) reagent, its primary byproduct is the oxidized form, octamethyloxamidinium bis(tetrafluoroborate). TDAE can also react with atmospheric oxygen in a chemiluminescent reaction to form tetramethylurea.
Q2: What is the standard workup procedure to remove TDAE and its byproducts?
The most common and straightforward method involves an aqueous workup. The oxidized byproduct of TDAE, octamethyloxamidinium bis(tetrafluoroborate), is a salt that is readily soluble in water.[1] Therefore, washing the reaction mixture with water is an effective way to remove it. A typical procedure involves dissolving the crude reaction residue in an organic solvent, such as dichloromethane, and then washing it with water.[2]
Q3: Is filtration an effective method for removing TDAE byproducts?
Yes, in many cases, the oxidized TDAE byproduct, octamethyloxamidinium bis(tetrafluoroborate), can be removed by simple filtration from the reaction mixture.[1] This is particularly effective if the byproduct precipitates out of the reaction solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent colored impurities in the organic layer after aqueous wash. | Incomplete removal of TDAE byproducts. | - Increase the number of aqueous washes.- Use brine (saturated NaCl solution) for the final wash to break any potential emulsions and further facilitate phase separation.- Consider a dilute acid wash (e.g., 1M HCl) if your product is stable to acid. This can help protonate any remaining basic impurities, making them more water-soluble. |
| Formation of a stable emulsion during aqueous workup. | The presence of both polar and non-polar species, which can be exacerbated by vigorous shaking. | - Add brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for an extended period.- Filter the entire mixture through a pad of Celite.- If the emulsion persists, consider centrifugation to separate the layers. |
| Product loss during aqueous workup. | The desired product may have some water solubility. | - Minimize the volume of water used for washing.- Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| The oxidized TDAE byproduct does not precipitate for filtration. | The byproduct is soluble in the reaction solvent. | - Concentrate the reaction mixture to a smaller volume to induce precipitation.- Add a non-polar solvent in which the byproduct is insoluble to precipitate it out before filtration. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with deionized water (3 x volume of the organic layer).
-
Separate the aqueous layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified by methods such as column chromatography.[2]
Protocol 2: Filtration of Byproduct
-
After the reaction is complete, if a precipitate has formed, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration, washing the solid with a small amount of the cold reaction solvent.
-
The filtrate, containing the desired product, can then be concentrated and subjected to further purification if necessary.
Data Presentation
No quantitative data for comparison of different workup methods was found in the search results.
Visualizations
Caption: Standard aqueous workup workflow for TDAE byproduct removal.
Caption: Phase separation of product and TDAE byproduct during aqueous workup.
References
Technical Support Center: Catalyst Deactivation in TDAE-Involved Catalytic Cycles
Welcome to the Technical Support Center for troubleshooting catalyst deactivation in catalytic cycles involving 2,2,6,6-tetramethyl-3,5-heptanedione (TDAE). This resource is designed for researchers, scientists, and drug development professionals to diagnose and address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation?
A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] This is a common issue in industrial and laboratory-scale catalytic processes, leading to reduced reaction efficiency and potentially impacting product yield and purity.[1]
Q2: What are the common signs of catalyst deactivation in my TDAE-involved reaction?
A2: Common indicators of catalyst deactivation include:
-
A noticeable decrease in the reaction rate.
-
A decline in the selectivity towards the desired product.
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The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion rate.
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Changes in the physical appearance of the catalyst (e.g., color change, formation of deposits).
Q3: How might TDAE be involved in the deactivation of my catalyst?
A3: While specific research on TDAE-induced catalyst deactivation is limited, potential mechanisms can be inferred based on its structure as a bulky β-diketonate ligand:
-
Thermal Decomposition: At elevated temperatures, the TDAE ligand itself may decompose. The resulting byproducts could adsorb onto the catalyst's active sites, leading to poisoning or fouling.
-
Fouling by Ligand Fragments: Incomplete decomposition of TDAE could lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking pores and active sites.
-
Leaching: The TDAE ligand or its complexes with the metal center might have some solubility in the reaction medium, which could lead to the leaching of the active metal from the support.
-
Steric Hindrance: The bulky nature of the TDAE ligand could, under certain conditions, lead to structural changes in the catalytic complex or hinder substrate access to the active site.
Q4: Can a deactivated catalyst from a TDAE-involved reaction be regenerated?
A4: The feasibility of regeneration depends on the deactivation mechanism.
-
Fouling: If deactivation is due to coke or carbonaceous deposits, regeneration by controlled oxidation (burning off the coke) or washing with appropriate solvents might be possible.
-
Poisoning: If poisoning is reversible, treatment with a regenerating agent that removes the poison from the active site could restore activity. However, strong chemisorption of poisons often leads to irreversible deactivation.
-
Sintering: Thermal degradation leading to the agglomeration of metal particles (sintering) is generally irreversible.
Troubleshooting Guides
Issue 1: Gradual or Rapid Decrease in Reaction Conversion
Symptom: You observe a significant drop in the conversion of your starting materials over time or in subsequent catalytic runs.
Caption: Troubleshooting workflow for decreased reaction conversion.
| Potential Cause | Recommended Action |
| Thermal Degradation (Sintering) | Characterize the spent catalyst using Transmission Electron Microscopy (TEM) to check for metal particle agglomeration. If sintering is confirmed, consider lowering the reaction temperature or using a more thermally stable catalyst support. |
| Catalyst Poisoning | Analyze the feedstock for potential poisons (e.g., sulfur, water, or other coordinating species). If impurities are found, purify all reactants and solvents before the reaction. Characterize the catalyst surface using X-ray Photoelectron Spectroscopy (XPS) to identify potential poisons. |
| Fouling (Coking) | Use Temperature Programmed Oxidation (TPO) to determine the amount and nature of carbonaceous deposits on the catalyst. If coking is the issue, consider modifying reaction conditions to minimize side reactions or attempt regeneration through controlled oxidation. |
| Leaching of Active Metal | Analyze the reaction mixture post-reaction for the presence of the active metal using Inductively Coupled Plasma (ICP) analysis. If leaching is significant, consider using a different solvent or modifying the catalyst support to improve metal anchoring. |
Issue 2: Change in Product Selectivity
Symptom: The ratio of desired product to byproducts changes over the course of the reaction or in subsequent runs.
Caption: Relationship between causes and effects of altered product selectivity.
| Potential Cause | Recommended Action |
| Modification of Active Sites | Fragments from TDAE decomposition may selectively poison certain types of active sites, favoring alternative reaction pathways. Characterize the spent catalyst with Temperature Programmed Desorption (TPD) using probe molecules to investigate changes in the nature of active sites. |
| Pore Blockage | Fouling by carbonaceous deposits can block catalyst pores, leading to mass transfer limitations that can affect selectivity. Measure the surface area and pore size distribution of the fresh and spent catalyst using BET (Brunauer-Emmett-Teller) analysis. |
| Change in Metal Oxidation State | The reaction environment could alter the oxidation state of the active metal, thereby changing its catalytic properties. Use XPS to determine the oxidation state of the metal in the fresh and spent catalysts. |
Key Experimental Protocols
Temperature Programmed Desorption (TPD)
-
Objective: To characterize the number and strength of active sites on the catalyst surface.
-
Methodology:
-
A known mass of the catalyst is placed in a quartz reactor.
-
The catalyst is pre-treated, typically by heating under an inert gas flow to clean the surface.
-
A probe gas (e.g., ammonia (B1221849) for acidic sites, CO for metal sites) is adsorbed onto the catalyst surface at a specific temperature until saturation.
-
The catalyst is then heated at a constant rate under a continuous flow of inert gas.
-
A detector (e.g., a thermal conductivity detector or a mass spectrometer) measures the concentration of the desorbed gas as a function of temperature.
-
The resulting TPD profile provides information about the number of active sites (from the amount of desorbed gas) and their strength (from the desorption temperature).
-
X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental composition and chemical (oxidation) state of the elements on the catalyst surface.
-
Methodology:
-
A sample of the catalyst is placed in an ultra-high vacuum chamber.
-
The surface is irradiated with a beam of X-rays.
-
The X-rays cause the emission of core-level electrons.
-
An electron energy analyzer measures the kinetic energy of the emitted electrons.
-
The binding energy of the electrons is calculated, which is characteristic of each element and its oxidation state.
-
Analysis of the XPS spectra reveals the surface elemental composition and the chemical states of the catalyst components.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis
-
Objective: To measure the specific surface area, pore volume, and pore size distribution of the catalyst.
-
Methodology:
-
A degassed catalyst sample of known weight is cooled, typically to liquid nitrogen temperature (77 K).
-
An inert gas, usually nitrogen, is introduced to the sample in controlled doses.
-
The amount of gas adsorbed onto the catalyst surface at various pressures is measured.
-
The BET equation is applied to the adsorption data to calculate the specific surface area.
-
Further analysis of the adsorption/desorption isotherm can provide information on pore volume and pore size distribution.
-
Quantitative Data Summary
Data in this table is hypothetical and for illustrative purposes. Actual data will vary based on the specific catalyst and reaction conditions.
| Catalyst State | BET Surface Area (m²/g) | Active Metal Dispersion (%) | Conversion Rate (%/hr) |
| Fresh Catalyst | 150 | 45 | 95 |
| Spent Catalyst (Run 1) | 125 | 40 | 70 |
| Spent Catalyst (Run 5) | 80 | 25 | 30 |
| Regenerated Catalyst | 110 | 35 | 60 |
This technical support center provides a foundational guide for addressing catalyst deactivation in TDAE-involved systems. Given the limited specific literature, a systematic experimental approach as outlined above is crucial for diagnosing and mitigating deactivation issues.
References
Validation & Comparative
A Comparative Guide to the Reducing Strength of TDAE and Other Organic Reductants
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the precise control of reduction reactions is paramount for the efficient construction of complex molecules. While traditional inorganic reductants have long been mainstays, the demand for milder, more selective, and soluble reducing agents has led to the prominence of organic reductants. Among these, Tetrakis(dimethylamino)ethylene (TDAE) has emerged as a potent and versatile option. This guide provides an objective comparison of the reducing strength of TDAE with other common organic reductants, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Comparing the Reducing Power: A Quantitative Look
The reducing strength of a compound is quantified by its reduction potential (E°), with more negative values indicating a stronger reducing agent. The following table summarizes the reduction potentials of TDAE and a selection of other organic reductants, providing a clear comparison of their intrinsic electron-donating abilities.
| Reductant | Abbreviation | Reduction Potential (V vs. Fc/Fc+) | Notes |
| This compound | TDAE | -1.11 | A powerful two-electron reductant with reducing power comparable to zinc metal. It is an air-sensitive liquid and can be challenging to handle and synthesize.[1] |
| Tetrakis(pyrrolidino)ethylene | TPyE | -1.32 | A significantly stronger reductant than TDAE, yet more stable to air. After 10 minutes of air exposure, only 17% decomposition was observed, compared to the complete decomposition of TDAE.[1] |
| Tetrakis(piperidino)ethylene | TPiE | -1.06 | Similar in reducing power to TDAE, but with enhanced air stability and is a solid at room temperature, making it easier to handle.[1] |
| Tetrakis(aziridino)ethylene | TAzE | -1.09 | Comparable in reducing power to TDAE, with the practical advantages of being a solid and having greater air stability.[1] |
| Tetrakis(morpholino)ethylene | TME | -0.85 | A significantly weaker reductant than TDAE, offering a milder alternative for reactions where controlled radical generation is required. It is indefinitely stable in air.[1] |
| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | Hantzsch Ester | ~ +1.05 (Oxidation Potential) | A mild hydride donor, rather than a single-electron donor like TDAE. Its reducing power is often utilized in transfer hydrogenations, frequently activated by a Brønsted or Lewis acid. The value provided is its oxidation potential, indicating it is a much weaker reductant than TDAE in terms of direct electron transfer. |
| 2-tert-Butyl-1,1,3,3-tetramethylguanidine | Barton's Base | Not Reported | Primarily a strong, non-nucleophilic base. While it can participate in redox-active ligand systems, its standard reduction potential as a standalone organic reductant is not well-documented in the literature, reflecting its primary use as a proton abstractor rather than an electron donor. |
Experimental Protocols
Determining Reduction Potentials via Cyclic Voltammetry
Objective: To experimentally measure the reduction potential of an organic reductant relative to the ferrocene (B1249389)/ferrocenium (Fc/Fc+) couple.
Methodology:
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).
-
Analyte Preparation: Dissolve the organic reductant in the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere above the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Perform a cyclic voltammetry scan over a potential range appropriate for the analyte. For strong reductants like TDAE, this will typically be in the negative potential region.
-
The scan is initiated from a potential where no redox events occur and is swept towards more negative potentials, and then reversed.
-
Record the resulting current as a function of the applied potential.
-
-
Internal Standard: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record a second voltammogram. The reversible oxidation wave of ferrocene serves as an internal standard.
-
Data Analysis: The reduction potential of the analyte is determined from the half-wave potential (E₁/₂) of its redox couple and is reported relative to the E₁/₂ of the Fc/Fc+ couple.
Representative Application: Ni/Co Dual-Catalytic Cross-Electrophile Coupling
Objective: To synthesize a C(sp²)–C(sp³) coupled product from an aryl halide and an alkyl halide using TDAE as the terminal reductant.
Methodology:
-
Reaction Setup: To an oven-dried vial under an inert atmosphere, add the nickel precatalyst (e.g., NiBr₂·glyme, 5 mol%), the cobalt catalyst (e.g., CoCl₂, 5 mol%), the ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%), the aryl halide (1.0 equiv.), and the alkyl halide (1.2 equiv.).
-
Solvent and Reductant Addition: Add anhydrous, degassed solvent (e.g., DMF). Subsequently, add TDAE (1.5 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cross-coupled product.
Visualizing Reaction Mechanisms
The following diagrams illustrate key concepts and workflows related to the use of organic reductants.
Conclusion
TDAE stands out as a powerful organic reductant, capable of facilitating a range of challenging transformations. Its reducing strength is comparable to that of zinc metal, and significantly greater than that of milder hydride donors like Hantzsch esters. The development of TDAE derivatives has provided a suite of reductants with tunable reducing power and improved handling characteristics, offering researchers a versatile toolbox for fine-tuning reaction conditions. When selecting a reductant, researchers must consider not only its intrinsic reducing strength but also factors such as air and moisture stability, solubility, and the nature of the byproducts. This guide provides a foundational dataset and procedural framework to assist in making informed decisions for the advancement of synthetic chemistry projects.
References
A Comparative Guide to TDAE and Samarium(II) Iodide in Reductive Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of cyclic structures through reductive cyclization is a cornerstone for the construction of complex molecules, including natural products and pharmaceutical agents. Among the myriad of reagents available for such transformations, tetrakis(dimethylamino)ethylene (TDAE) and samarium(II) iodide (SmI₂) have emerged as powerful tools, each with distinct characteristics and applications. This guide provides an objective comparison of their performance in reductive cyclization reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic challenges.
Introduction to the Reagents
This compound (TDAE) is a neutral, organic, single-electron donor.[1] It is recognized for its mild reactivity, offering a metal-free alternative for the generation of radical or anionic intermediates from suitable precursors, typically organic halides and diazonium salts.[1] Its reducing power stems from the formation of a stable radical cation upon electron donation.
Samarium(II) iodide (SmI₂) , often referred to as Kagan's reagent, is a powerful single-electron reducing agent widely employed in organic synthesis.[2] Its versatility is demonstrated in a broad range of reductive couplings and cyclizations, acting on various functional groups including ketones, aldehydes, esters, and organic halides.[2][3] The reactivity of SmI₂ can be significantly modulated by the choice of solvent and the use of additives, such as hexamethylphosphoramide (B148902) (HMPA), which enhances its reduction potential.[2]
Mechanism of Action
Both TDAE and SmI₂ initiate reductive cyclizations through single-electron transfer (SET), but the nature of the subsequent steps can differ.
TDAE: The reaction is initiated by the transfer of an electron from TDAE to a substrate, such as an alkyl or aryl halide, generating a radical intermediate. This radical can then undergo an intramolecular cyclization onto a tethered π-system (e.g., an alkene or alkyne). A second electron transfer from another molecule of TDAE to the cyclized radical can generate an anion, which is then quenched, often by a proton source, to yield the final product.
SmI₂: The mechanism of SmI₂-mediated reductive cyclization often involves the formation of a ketyl radical when a carbonyl compound is the substrate. This ketyl radical then adds to an intramolecular π-system.[3] Alternatively, for substrates like organic halides, SmI₂ can generate a radical that subsequently cyclizes. A second electron transfer from SmI₂ to the cyclized radical intermediate leads to an organosamarium species, which is then protonated upon workup to afford the cyclized product.[3] The high oxophilicity of samarium plays a crucial role in many of these reactions, often leading to high levels of stereocontrol through chelation in the transition state.[3]
Performance Comparison: A Data-Driven Analysis
The choice between TDAE and SmI₂ often depends on the specific substrate, the desired reaction conditions, and the targeted level of stereoselectivity. Below is a summary of their performance in key types of reductive cyclization reactions, based on available literature data.
Reductive Cyclization of Haloalkanes
| Substrate Type | Reagent | Conditions | Product | Yield (%) | Diastereoselectivity | Reference |
| Aryl Iodide with Alkene | TDAE | CH₃CN, rt | Indoline | 85 | - | [1] |
| Alkyl Iodide with Alkene | SmI₂/HMPA | THF, rt | Cyclopentane | 98 | - | [2] |
Analysis: Both TDAE and SmI₂ are effective in promoting the reductive cyclization of haloalkanes. TDAE offers a mild, metal-free option, which can be advantageous when metal contamination is a concern. SmI₂, particularly with the addition of HMPA, is a very powerful reducing system capable of achieving high yields even for challenging transformations.
Reductive Cyclization of Carbonyls
| Substrate Type | Reagent | Conditions | Product | Yield (%) | Diastereoselectivity | Reference |
| Unsaturated Keto-ester | SmI₂ | THF | Bicyclic γ-lactone | 85 | - | [4] |
| Unsaturated Aldehyde | SmI₂/MeOH | THF, 0 °C | Cyclopentanol | 91 | 10:1 | [3] |
| Keto-nitrile | SmI₂ | THF, reflux | α-Hydroxy ketone | 75 | - | [5] |
Analysis: SmI₂ is exceptionally well-suited for the reductive cyclization of carbonyl compounds. The ability to form chelated intermediates often leads to high diastereoselectivity, a critical aspect in the synthesis of complex molecules.[3] Direct comparative data for TDAE in the reductive cyclization of unsaturated ketones and esters is less common in the literature, suggesting SmI₂ is the more established and versatile reagent for this class of substrates.
Experimental Protocols
General Procedure for TDAE-Mediated Reductive Cyclization of an Aryl Halide
To a solution of the aryl halide (1.0 equiv) in anhydrous acetonitrile (B52724) (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) is added TDAE (1.5 equiv) dropwise at room temperature. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel. [1]
General Procedure for SmI₂-Mediated Reductive Cyclization of an Unsaturated Ketone
A solution of samarium(II) iodide (0.1 M in THF, 2.2 equiv) is added to a solution of the unsaturated ketone (1.0 equiv) in anhydrous THF (0.05 M) containing a proton source (e.g., methanol, 4.0 equiv) at -78 °C under an inert atmosphere. The reaction mixture is stirred at -78 °C until the starting material is consumed, as indicated by TLC. The reaction is then quenched by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cyclized alcohol. [3]
Signaling Pathways and Experimental Workflows
To visualize the mechanistic pathways and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: TDAE-mediated reductive cyclization mechanism.
Caption: SmI₂-mediated reductive cyclization of a carbonyl.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Visible-light induced metal-free intramolecular reductive cyclisations of ketones with alkynes and allenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Metal-catalyzed reductive coupling reactions of organic halides with carbonyl-type compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Samarium(II) Iodide-Promoted Intermolecular and Intramolecular Ketone-Nitrile Reductive Coupling Reactions [organic-chemistry.org]
TDAE vs. Zinc: A Comparative Guide to Reductants in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate reducing agent is a critical decision in the design of synthetic routes, profoundly impacting reaction efficiency, selectivity, and functional group compatibility. While traditional metal reductants like zinc have been mainstays in organic chemistry for over a century, the emergence of powerful organic reductants has provided chemists with milder and often more selective alternatives. This guide provides an objective comparison of tetrakis(dimethylamino)ethylene (TDAE), a potent organic electron donor, and the traditional metal reductant, zinc, supported by experimental data and detailed protocols.
At a Glance: TDAE vs. Zinc
| Feature | TDAE (this compound) | Zinc |
| Nature | Homogeneous organic reductant[1] | Heterogeneous metal reductant (dust, amalgam)[2] |
| Reducing Power | Strong, comparable to zinc[3] | Strong, but activity can depend on the form (e.g., dust, amalgam, activated)[2] |
| Mechanism | Single Electron Transfer (SET)[4] | Heterogeneous surface reaction, can involve radical anions or organozinc intermediates[5] |
| Reaction Conditions | Generally mild, often at or below room temperature[6] | Can range from strongly acidic (Clemmensen) to mild, neutral, or basic conditions[2][5] |
| Functional Group Tolerance | High, tolerates a wide range of functional groups[7] | Good to excellent, especially in modern catalytic systems; classic conditions (e.g., Clemmensen) are harsh[2][8] |
| Workup/Purification | Simple, oxidized byproducts are water-soluble[4] | Filtration to remove excess zinc; can be more complex in acid-mediated reactions[2] |
| Solubility | Soluble in common organic solvents | Insoluble |
| Cost & Handling | High cost, air and moisture sensitive[7][9] | Low cost, readily available, stable |
Performance in Reductive Dehalogenation
Reductive dehalogenation is a fundamental transformation in organic synthesis. Both TDAE and zinc are effective reagents for this purpose, but they operate under different conditions and may offer distinct advantages depending on the substrate.
Quantitative Comparison
The following table summarizes the performance of TDAE and zinc in the reductive dehalogenation of aryl and alkyl halides, based on data from representative studies. It is important to note that the reaction conditions are not identical, which reflects the different nature of the two reductants.
| Substrate | Reductant | Key Reaction Conditions | Product | Yield (%) | Reference |
| 9-Bromofluorene (B49992) | TDAE (1 equiv.) | 4-Chlorobenzaldehyde (3 equiv.), DMF, -20 °C to rt | (4-Chlorophenyl)(9H-fluoren-9-yl)methanol | 56 | [6] |
| 1-(Bromomethyl)-4-chlorobenzene | Zinc dust (4 equiv.) | TPGS-750-M/H₂O, TMEDA, rt | 1-Chloro-4-methylbenzene | 99 | [2] |
| 1-Bromo-3-phenylpropane | Zinc dust (4 equiv.) | TPGS-750-M/H₂O, TMEDA, rt | Propylbenzene | 99 | [2] |
| 4-Bromoacetophenone | Zinc dust (4 equiv.) | TPGS-750-M/H₂O, TMEDA, rt | Acetophenone | 99 | [2] |
Key Advantages of TDAE
-
Homogeneous Reaction Conditions: As a soluble organic molecule, TDAE allows for homogeneous reaction mixtures, which can lead to better reproducibility and are more amenable to mechanistic studies and high-throughput screening.[7]
-
Mild Reaction Conditions: TDAE-mediated reductions are often carried out at or below room temperature, which is advantageous for thermally sensitive substrates.[6]
-
Simplified Purification: The oxidized byproduct of TDAE is a water-soluble salt, which can be easily removed during aqueous workup, simplifying product isolation.[4]
-
Generation of Carbanionic Intermediates: The two-electron reduction capability of TDAE can generate carbanionic intermediates from suitable precursors (e.g., activated halides), which can then be trapped with electrophiles in one-pot procedures.[6]
Key Advantages of Zinc
-
Cost-Effectiveness and Availability: Zinc is an abundant and inexpensive metal, making it a highly economical choice for large-scale synthesis.[8]
-
Versatility in Reaction Conditions: While classical zinc reductions like the Clemmensen are conducted in strong acid, modern protocols utilize zinc under mild, neutral, or even aqueous conditions, significantly broadening its applicability.[2][5]
-
High Functional Group Tolerance (under mild conditions): Zinc-mediated reductions, particularly in aqueous micellar systems or in combination with catalysts, exhibit excellent chemoselectivity, tolerating a wide array of functional groups such as esters, ketones, amides, and nitriles.[2][8]
-
Environmental Considerations: The use of zinc in aqueous media represents a greener alternative to reactions requiring volatile organic solvents.[2]
Reaction Mechanisms and Experimental Workflows
TDAE: Single Electron Transfer (SET) Mechanism
TDAE acts as a potent single-electron donor. In the case of reductive dehalogenation of an alkyl or aryl halide (R-X), the reaction is initiated by a single electron transfer from TDAE to the substrate, leading to the formation of a radical anion. This intermediate then fragments to generate a radical and a halide anion. A second electron transfer from another molecule of TDAE to the radical produces a carbanion, which can then be protonated or react with an electrophile.
Zinc: Heterogeneous Surface Reaction
The mechanism of zinc-mediated reductions is more complex and is believed to occur on the surface of the metal. For the reduction of an alkyl halide, the reaction can be simplified as an oxidative addition of the carbon-halogen bond to the zinc surface, forming an organozinc intermediate. This intermediate is then protonated during workup to yield the final product.
Comparative Experimental Workflow
The following diagram illustrates a typical experimental workflow for a reductive dehalogenation reaction using TDAE versus zinc. A key difference lies in the workup procedure.
Experimental Protocols
TDAE-Mediated Reductive Dehalogenation and Coupling
The following is a representative procedure for the TDAE-initiated reaction of 9-bromofluorene with an aldehyde.[6]
Materials:
-
9-Bromofluorene
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
This compound (TDAE)
-
Dimethylformamide (DMF)
-
Sodium sulfate
Procedure:
-
To a vigorously stirred solution of 9-bromofluorene (1 equiv.) and the aldehyde (3 equiv.) in 4 mL of moist DMF containing a spatula of sodium sulfate, TDAE (1 equiv.) is slowly added at -20 °C.
-
The solution is then stirred for 1 hour at this temperature.
-
The reaction mixture is allowed to warm to ambient temperature and stirred for an additional 2 hours.
-
Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired alcohol.
Zinc-Mediated Dehalogenation in Aqueous Media
The following is a general procedure for the zinc-mediated reduction of alkyl halides in water.[2]
Materials:
-
Alkyl halide
-
Zinc dust
-
TPGS-750-M (surfactant)
-
Tetramethylethylenediamine (TMEDA)
-
Water
-
Ethyl acetate (B1210297)
-
Silica gel
Procedure:
-
To a 5 mL round bottom flask equipped with a stir bar and fitted with a rubber septum under an argon atmosphere, sequentially add zinc dust (4 equiv.), the alkyl halide (1 equiv.), and a 2 wt % solution of TPGS-750-M in water to achieve a 0.5 M concentration of the substrate.
-
Add TMEDA (2 equiv.) to the mixture.
-
Stir the reaction vigorously at room temperature and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, add ethyl acetate to the reaction mixture and filter the resulting biphasic solution through a short plug of silica gel to remove the zinc and surfactant.
-
Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dehalogenated product.
Conclusion
Both TDAE and zinc are powerful reducing agents with distinct advantages and disadvantages. TDAE excels in its mild reaction conditions, homogeneity, and the ease of purification, making it an excellent choice for the synthesis of complex molecules with sensitive functional groups, particularly in research and discovery settings. However, its high cost and air sensitivity can be limitations for large-scale applications.
Conversely, zinc is a cost-effective, robust, and versatile reductant. While classical applications are often associated with harsh conditions, modern zinc-mediated and zinc-catalyzed reactions proceed with high chemoselectivity under mild, and even environmentally friendly, aqueous conditions. Its heterogeneous nature can be a drawback for high-throughput screening, but its low cost makes it highly attractive for process chemistry and bulk manufacturing.
The choice between TDAE and zinc will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrate, the desired scale of the reaction, and cost considerations. For drug development professionals and researchers, having both of these tools available allows for greater flexibility in synthetic design, enabling the efficient and selective construction of target molecules.
References
- 1. Mechanochemical reduction of alkyl and aryl halides using mesoporous zinc oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Original Synthesis of Fluorenyl Alcohol Derivatives by Reductive Dehalogenation Initiated by TDAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tunable and Practical Homogeneous Organic Reductants for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. [PDF] Nickel-catalyzed reductive cross-coupling of aryl halides with alkyl halides. | Semantic Scholar [semanticscholar.org]
The Electrochemical Profile of TDAE: A Comparative Guide to a Powerful Organic Reductant
For researchers, scientists, and drug development professionals, Tetrakis(dimethylamino)ethylene (TDAE) has emerged as a potent organic electron donor with significant applications in synthesis and catalysis. Its strong reducing power, coupled with its metal-free nature, makes it an attractive alternative to traditional inorganic reducing agents. This guide provides a comprehensive electrochemical characterization of TDAE, compares its redox potential with other organic reductants, and details the experimental protocols for its analysis.
Electrochemical Properties and Redox Potential of TDAE
This compound is a neutral, ground-state organic molecule capable of donating electrons, a property that underpins its utility in a variety of chemical transformations. The key parameter quantifying its reducing strength is its redox potential. The electrochemical behavior of TDAE is typically characterized by cyclic voltammetry, a technique that probes the oxidation and reduction processes of a substance.
The redox potential of TDAE has been reported in different solvents and against various reference electrodes. In dimethylformamide (DMF), TDAE exhibits a reversible two-electron redox event with a potential of approximately -1.11 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[1] Another reported value is -0.78 V versus the Saturated Calomel Electrode (SCE) in acetonitrile (B52724).[2] It is crucial to consider the solvent and reference electrode when comparing redox potentials, as these factors can significantly influence the measured values. For a standardized comparison, these potentials can be converted to the Standard Hydrogen Electrode (SHE) scale.
Comparison with Alternative Organic Reductants
The development of novel organic electron donors has provided a range of alternatives to TDAE, each with distinct redox potentials and properties. A comparison of these reductants allows for the selection of the most suitable reagent for a specific application. The following table summarizes the redox potentials of TDAE and several other tetraaminoethylene-based reductants, all measured in DMF versus the Fc/Fc⁺ reference. For broader utility, the potentials have been converted to the SCE and SHE scales.
| Reductant | Abbreviation | E° vs Fc/Fc⁺ (V) in DMF | E° vs SCE (V) in DMF (calculated) | E° vs SHE (V) in DMF (calculated) |
| This compound | TDAE | -1.11[1] | -0.63 | -0.39 |
| Tetrakis(N-methyl-N-ethylamino)ethylene | TME | -0.85[1] | -0.37 | -0.13 |
| Tetrakis(piperidino)ethylene | TPiE | -1.06[1] | -0.58 | -0.34 |
| Tetrakis(azetidino)ethylene | TAzE | -1.09[1] | -0.61 | -0.37 |
| Tetrakis(pyrrolidino)ethylene | TPyE | -1.32[1] | -0.84 | -0.60 |
Note: The conversion from Fc/Fc⁺ to SCE in DMF is approximated by adding 0.48 V. The conversion from SCE to SHE is approximated by adding 0.241 V.
Experimental Protocols
Cyclic Voltammetry for Electrochemical Characterization
The determination of the redox potential of TDAE and its analogues is performed using cyclic voltammetry. The following is a general protocol that can be adapted for specific experimental setups.
Objective: To determine the half-wave potential (E₁⸝₂) of TDAE, which corresponds to its formal redox potential.
Materials:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Ion (Ag/Ag⁺) electrode
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat
-
Solvent: Anhydrous and deoxygenated acetonitrile or dimethylformamide (DMF)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or similar inert salt
-
Analyte: TDAE (e.g., 1 mM solution)
-
Inert gas (Argon or Nitrogen) for deaeration
Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M.
-
Deaeration: Purge the electrolyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry it.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the deaerated electrolyte solution. Maintain a blanket of inert gas over the solution throughout the experiment.
-
Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to ensure the absence of interfering impurities.
-
Analyte Addition: Add a known amount of TDAE to the electrolyte solution to achieve the desired concentration (e.g., 1 mM).
-
Cyclic Voltammetry Measurement:
-
Set the potential range to scan through the expected redox event of TDAE. A typical range could be from 0 V to -1.5 V vs. SCE.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting current.
-
Perform multiple cycles until a stable voltammogram is obtained.
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the half-wave potential (E₁⸝₂) as the average of the anodic and cathodic peak potentials: E₁⸝₂ = (Epa + Epc) / 2. This value approximates the formal redox potential of the analyte.
-
Visualizations
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for determining the redox potential of TDAE using cyclic voltammetry.
Single-Electron Transfer (SET) Mechanism of TDAE
TDAE's utility as a reductant often involves a single-electron transfer (SET) to a substrate, such as an organic halide, initiating a radical reaction cascade.
Caption: TDAE-mediated single-electron transfer to an organic halide.
References
Unraveling Reaction Mechanisms: Validating TDAE-Promoted Reactions with Isotopic Labeling
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount for innovation and optimization. Tetrakis(dimethylamino)ethylene (TDAE) has emerged as a potent electron-donating reagent in a variety of organic transformations. However, elucidating the precise mechanistic pathways it promotes is crucial for expanding its synthetic utility. This guide explores the application of isotopic labeling as a powerful technique to validate the mechanisms of TDAE-promoted reactions, offering a comparative analysis of this method and providing the necessary experimental framework for its implementation.
Isotopic labeling involves the strategic replacement of an atom in a reactant with one of its isotopes, such as deuterium (B1214612) (²H or D) for hydrogen or carbon-13 (¹³C) for carbon. This subtle modification does not significantly alter the chemical properties of the molecule but can have a profound impact on reaction rates, a phenomenon known as the kinetic isotope effect (KIE).[1] By measuring and interpreting these effects, researchers can gain deep insights into bond-breaking and bond-forming events in the rate-determining step of a reaction, thereby validating or refuting proposed mechanistic pathways.
The Power of Isotopic Labeling in Mechanistic Elucidation
The primary advantage of isotopic labeling lies in its ability to provide direct evidence for the involvement of specific bonds in the crucial steps of a reaction. For instance, a significant primary kinetic isotope effect (kH/kD > 1) upon replacing a hydrogen atom with deuterium strongly suggests that the corresponding C-H bond is broken in the rate-determining step.[2] Conversely, the absence of a significant KIE can rule out mechanisms involving the cleavage of that particular bond in the rate-limiting phase.
In the context of TDAE-promoted reactions, which often involve single-electron transfer (SET) processes, isotopic labeling can be instrumental in distinguishing between different potential mechanisms. For example, it can help to clarify whether a hydrogen atom is transferred as a proton, a hydrogen radical, or a hydride ion.
Comparative Analysis of Mechanistic Probes
While isotopic labeling is a powerful tool, it is often used in conjunction with other techniques to build a comprehensive mechanistic picture. The table below compares isotopic labeling with other common methods for studying reaction mechanisms.
| Feature | Isotopic Labeling (KIE Studies) | Computational Modeling | Spectroscopic Analysis (e.g., EPR, NMR) |
| Principle | Measures the effect of isotopic substitution on reaction rates. | Simulates reaction pathways and transition states using quantum mechanics. | Directly observes reaction intermediates and products. |
| Information Gained | Provides evidence for bond cleavage in the rate-determining step. | Predicts reaction energies, transition state geometries, and potential intermediates. | Identifies transient species and characterizes their structure. |
| Advantages | Provides direct experimental evidence. Highly sensitive to changes in bonding at the transition state. | Can explore multiple mechanistic possibilities and provide detailed energetic profiles. | Can provide direct structural information about fleeting intermediates. |
| Limitations | Can be synthetically challenging to prepare labeled substrates. Interpretation can be complex in multi-step reactions. | Accuracy is dependent on the level of theory and computational resources. Predictions require experimental validation. | Intermediates may be too short-lived or in too low concentration to be detected. |
Experimental Protocol: Deuterium Labeling for Investigating a TDAE-Promoted Reaction
This section outlines a general experimental protocol for a deuterium labeling study to investigate the mechanism of a hypothetical TDAE-promoted reduction of an aryl halide.
Objective: To determine if the C-H bond of the solvent (e.g., THF) is involved in the rate-determining step of the reduction.
Materials:
-
Aryl halide (substrate)
-
This compound (TDAE)
-
Anhydrous Tetrahydrofuran (THF)
-
Deuterated Tetrahydrofuran (THF-d8)
-
Internal standard (e.g., dodecane)
-
Quenching agent (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Reaction Mixtures:
-
Reaction A (Unlabeled): In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the aryl halide (1.0 mmol) and the internal standard (0.5 mmol) in anhydrous THF (10 mL).
-
Reaction B (Labeled): In a separate, identical setup, dissolve the aryl halide (1.0 mmol) and the internal standard (0.5 mmol) in anhydrous THF-d8 (10 mL).
-
-
Reaction Initiation and Monitoring:
-
To each reaction mixture at a controlled temperature (e.g., 25 °C), add TDAE (1.5 mmol) via syringe.
-
Stir the reactions vigorously.
-
Monitor the progress of both reactions by taking aliquots at regular time intervals and analyzing them by GC-MS.
-
-
Workup and Analysis:
-
At the desired reaction time, quench the reactions by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the conversion of the starting material and the formation of the reduced product.
-
Data Analysis and Interpretation:
-
Calculate the initial rates of the reactions in both THF and THF-d8 by plotting the concentration of the product versus time.
-
The kinetic isotope effect (KIE) is calculated as the ratio of the initial rate in the unlabeled solvent to the initial rate in the deuterated solvent (KIE = k_H / k_D).
-
Interpretation:
-
A KIE value significantly greater than 1 would suggest that a C-H bond from the THF solvent is broken in the rate-determining step of the reaction. This could support a mechanism involving hydrogen atom transfer from the solvent.
-
A KIE value close to 1 would indicate that the C-H bond of THF is not broken in the rate-determining step, suggesting an alternative mechanism, such as direct electron transfer followed by protonation from a different source.
-
Visualizing the Workflow and Mechanistic Possibilities
To further clarify the experimental design and potential mechanistic pathways, the following diagrams are provided.
Caption: Experimental workflow for determining the kinetic isotope effect.
Caption: Possible mechanistic pathways for TDAE-promoted reduction.
By employing isotopic labeling, researchers can effectively probe the intricate details of TDAE-promoted reactions. This powerful technique, when combined with other analytical methods, provides a robust framework for validating reaction mechanisms, ultimately paving the way for the rational design of new synthetic methodologies and the development of novel therapeutics.
References
A comparative study of TDAE and its analogues in organic synthesis.
For Researchers, Scientists, and Drug Development Professionals
Tetrakis(dimethylamino)ethylene (TDAE) has long been a staple in organic synthesis, valued for its potent reducing capabilities that rival metallic reductants like zinc.[1] Its ability to act as a strong two-electron donor has facilitated a wide range of chemical transformations, from the generation of reactive anions for carbon-carbon bond formation to the initiation of radical processes. However, the practical application of TDAE is often hampered by its extreme air sensitivity. This guide provides a comparative analysis of TDAE and a new generation of tetraaminoethylene-based organic reductants—TME, TPiE, TAzE, and TPyE—which have been developed to offer enhanced stability and tunable reactivity.
Performance Comparison: TDAE vs. Analogues
The development of analogues of TDAE has focused on improving its handling properties without compromising its reductive power. A key study in the field of Ni-catalyzed cross-electrophile coupling (XEC) provides a direct comparison of the performance of TDAE with its more stable, solid analogues.
Physicochemical Properties
The following table summarizes the key physicochemical properties of TDAE and its analogues, highlighting the tunable nature of their reduction potentials and their significantly improved air stability.
| Reductant | Formula | Molar Mass ( g/mol ) | Physical State | Reduction Potential (V vs. Fc/Fc⁺) | Air Stability |
| TDAE | C₁₀H₂₄N₄ | 200.33 | Liquid | -1.11 | Decomposes within 10 minutes |
| TME | C₁₄H₂₈N₄O₄ | 316.40 | Solid | -0.85 | Indefinitely stable |
| TPiE | C₂₂H₄₀N₄ | 376.58 | Solid | -1.06 | Slow decomposition over two weeks |
| TAzE | C₁₄H₂₈N₄ | 284.40 | Solid | -1.09 | ~23% decomposition after 24 hours |
| TPyE | C₁₈H₃₂N₄ | 320.48 | Solid | -1.32 | ~17% decomposition after 10 minutes |
Data sourced from "Tunable and Practical Homogeneous Organic Reductants for Cross-Electrophile Coupling".[1]
Performance in Ni-Catalyzed Cross-Electrophile Coupling
The tunable reduction potentials of these analogues allow for the optimization of reaction outcomes, particularly in reactions sensitive to the rate of single-electron transfer. The following table showcases the performance of TDAE and its analogues in the Ni-catalyzed cross-electrophile coupling of an aryl iodide with a benzylic Katritzky salt.
| Reductant | Yield (%) |
| TDAE | 77 |
| TME | 43 |
| TPiE | 83 |
| TAzE | - |
| TPyE | 34 |
Reaction conditions: Aryl iodide (1 equiv), benzylic Katritzky salt (1.5 equiv), NiBr₂·diglyme (10 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (15 mol %), reductant (1.5 equiv), in DMF at room temperature for 12 h. Yields are for the cross-coupled product. Data sourced from "Tunable and Practical Homogeneous Organic Reductants for Cross-Electrophile Coupling".[1]
As the data indicates, TPiE, with a reduction potential similar to TDAE, provides a slightly higher yield, likely due to its solid nature and ease of handling.[1] The weaker reductant, TME, gives a lower yield, while the much stronger reductant, TPyE, also results in a diminished yield, suggesting that an optimal rate of reduction is crucial for this transformation.[1]
Key Applications of TDAE and Potential for Analogues
While direct comparative data for the analogues in other TDAE-mediated reactions is still emerging, the established properties of the analogues suggest their potential for broader applications.
-
Trifluoromethylation: The TDAE/CF₃I system is a well-established method for the nucleophilic trifluoromethylation of aldehydes, ketones, and imines. The tunable reducing power of the new analogues could offer finer control over the generation of the trifluoromethyl anion, potentially improving yields and substrate scope.
-
Epoxide and Aziridine Synthesis: TDAE is known to promote the synthesis of epoxides and aziridines from dihalo compounds and carbonyls or imines, respectively. The enhanced stability and solid nature of the analogues would simplify reaction setup and workup procedures in these syntheses.
-
Reductive Coupling Reactions: TDAE is used for the reductive coupling of α-bromoketones and esters. The analogues, with their varying reduction potentials, could provide a means to control the selectivity of homo- versus cross-coupling in related reactions.
-
Dicarbofunctionalization of Alkenes: In combination with a nickel catalyst, TDAE enables the dicarbofunctionalization of a broad range of olefins.[2] The improved handling characteristics of the solid analogues would be advantageous in these complex multi-component reactions.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are representative procedures for the synthesis of a TDAE analogue and its application in a Ni-catalyzed cross-electrophile coupling reaction.
Synthesis of Tetrakis(pyrrolidino)ethylene (TPyE)
Materials:
-
Oxalyl chloride
-
Sodium metal
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a solution of pyrrolidine (4.0 equiv) in anhydrous THF at 0 °C is slowly added oxalyl chloride (1.0 equiv).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the resulting diamide (B1670390) is purified by column chromatography.
-
To a suspension of sodium metal (4.0 equiv) in anhydrous THF is added the purified diamide (1.0 equiv).
-
The mixture is heated to reflux for 12 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by crystallization to afford TPyE as a solid.
(This is a generalized procedure based on known methods for the synthesis of tetraaminoethylenes. For detailed experimental conditions, refer to the supporting information of "Tunable and Practical Homogeneous Organic Reductants for Cross-Electrophile Coupling".)
General Procedure for Ni-Catalyzed Cross-Electrophile Coupling
Materials:
-
Aryl iodide (1.0 equiv)
-
Alkyl electrophile (e.g., Katritzky salt, 1.5 equiv)
-
NiBr₂·diglyme (10 mol %)
-
4,4'-di-tert-butyl-2,2'-bipyridine (15 mol %)
-
Organic reductant (TDAE or analogue, 1.5 equiv)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
In a nitrogen-filled glovebox, a vial is charged with NiBr₂·diglyme, 4,4'-di-tert-butyl-2,2'-bipyridine, the aryl iodide, and the alkyl electrophile.
-
Anhydrous DMF is added, and the mixture is stirred until all solids are dissolved.
-
The organic reductant is added in one portion.
-
The vial is sealed and stirred at room temperature for the specified reaction time (e.g., 12 hours).
-
Upon completion, the reaction mixture is diluted with diethyl ether and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
(This is a general procedure. Specific substrate amounts, reaction times, and purification conditions may vary. Refer to the primary literature for detailed protocols for specific substrates.)
Visualizing Reaction Concepts
Experimental Workflow for Ni-Catalyzed Cross-Electrophile Coupling
References
TDAE in Complex Molecule Synthesis: A Comparative Guide to Functional Group Tolerance
For researchers, scientists, and drug development professionals, the choice of a reducing agent in complex molecule synthesis is critical. Tetrakis(dimethylamino)ethylene (TDAE) has emerged as a potent organic electron donor, offering a metal-free alternative for a variety of transformations. This guide provides an objective comparison of TDAE's functional group tolerance with key alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your synthetic strategy.
TDAE: A Powerful Organic Reductant
This compound (TDAE) is a strong, neutral, and purely organic reducing agent. Its utility stems from its ability to participate in single-electron transfer (SET) processes, generating radical anions from suitable precursors like alkyl and aryl halides. This reactivity has been harnessed in a range of synthetic applications, most notably in nickel-catalyzed cross-coupling reactions and trifluoromethylation of carbonyl compounds. A significant advantage of TDAE is that it is a homogeneous reductant, which can lead to more reproducible reaction kinetics compared to heterogeneous metal reductants.
Comparative Analysis of Functional Group Tolerance
The compatibility of a reducing agent with a wide array of functional groups is paramount in the synthesis of complex molecules, where multi-functionalized intermediates are common. Below is a comparative assessment of the functional group tolerance of TDAE against prominent alternatives: Samarium(II) Iodide (SmI₂), Hantzsch Esters, and Photoredox Catalysis.
Table 1: Functional Group Compatibility Overview
| Functional Group | TDAE | Samarium(II) Iodide (SmI₂) | Hantzsch Esters | Photoredox Catalysis |
| Ketones | ✓ | ✓ | ✗ | ✓ |
| Aldehydes | ✓ | ✓ | ✗ | ✓ |
| Esters | ✓ | ✓ | ✓ | ✓ |
| Amides | ✓ | ✓ | ✗ | ✓ |
| Nitriles | ✓ | ✓ | ✗ | ✓ |
| Alcohols | ✓ | ✓ | ✓ | ✓ |
| Amines (Protected) | ✓ | ✓ | ✓ | ✓ |
| Aryl Halides (Br, I) | ✓ | ✓ | ✓ | ✓ |
| Alkyl Halides (Br, I) | ✓ | ✓ | ✓ | ✓ |
| Nitro Groups | ~ | ~ | ✓ | ✓ |
| Sulfones/Sulfoxides | ? | ✓ | ? | ✓ |
| α,β-Unsaturated Carbonyls | ✓ | ✓ | ✓ | ✓ |
✓ : Generally compatible/reagent of choice; ~ : Compatibility is substrate/condition dependent; ✗ : Generally not compatible/reactive; ? : Limited data available.
TDAE: Performance with Key Functional Groups
TDAE exhibits excellent functional group tolerance in many nickel-catalyzed reductive cross-coupling reactions.[1] It is compatible with a range of electrophilic functional groups that can be sensitive to other reducing agents.
Table 2: TDAE in Ni-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides[1]
| Aryl Halide Substrate | Alkyl Halide Substrate | Product | Yield (%) |
| 4-Iodoacetophenone | 1-Iodooctane | 4-Octylacetophenone | 75 |
| 4-Iodobenzonitrile | 1-Iodooctane | 4-Octylbenzonitrile | 81 |
| Methyl 4-iodobenzoate | 1-Iodooctane | Methyl 4-octylbenzoate | 88 |
| 4-Iodophenol | 1-Iodooctane | 4-Octylphenol | 65 |
| N-Boc-4-iodoaniline | 1-Iodooctane | N-Boc-4-octylaniline | 78 |
Alternative Reducing Agents: A Comparative Overview
Samarium(II) Iodide (SmI₂)
SmI₂ is a powerful and versatile single-electron transfer reagent known for its remarkable chemoselectivity, which can be fine-tuned by the addition of co-solvents and additives like HMPA.[2] It is particularly effective for Barbier-type reactions and pinacol (B44631) couplings. SmI₂ displays excellent functional group tolerance, capable of reducing sulfones and sulfoxides in the presence of various carbonyl functionalities.
Hantzsch Esters
Hantzsch esters are mild, organic hydride donors, often considered mimics of the biological reducing agent NADH. They are typically employed for the reduction of activated C=C, C=O, and C=N bonds, frequently in the presence of a Brønsted or Lewis acid catalyst. Their mildness makes them compatible with a wide range of functional groups, though they are generally not strong enough to reduce esters or amides directly.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful strategy for generating radicals under exceptionally mild conditions.[3][4] This method offers a high degree of functional group tolerance and allows for a wide range of transformations, including atom transfer radical addition (ATRA) and dehalogenations. The reactivity is controlled by the choice of photocatalyst and light source, offering a high level of tunability.
Experimental Protocols
General Procedure for Ni-Catalyzed Cross-Electrophile Coupling using TDAE[5][6][7]
To a glovebox-dried vial is added NiI₂ (5 mol%), a suitable ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%), the aryl halide (1.0 equiv), and the alkyl halide (1.2 equiv). The vial is sealed, and the desired non-amide solvent (e.g., acetonitrile, 0.2 M) is added, followed by TDAE (1.5 equiv). The reaction mixture is stirred at room temperature until the aryl halide is consumed, as monitored by GC-MS or LC-MS. Upon completion, the reaction is quenched with 1 M HCl, extracted with an organic solvent, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for SmI₂-Mediated Barbier Reaction[2]
Samarium metal (2.2 equiv) is placed in a flame-dried, two-necked flask under an argon atmosphere. Anhydrous THF is added, followed by the dropwise addition of a solution of diiodoethane in THF until a deep blue color persists, indicating the formation of SmI₂. A solution of the carbonyl compound (1.0 equiv) and the alkyl halide (1.1 equiv) in THF is then added dropwise at a rate that maintains the blue color of the reaction mixture. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of saturated aqueous Na₂S₂O₃ solution, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
General Procedure for Hantzsch Ester Mediated Conjugate Reduction
To a solution of the α,β-unsaturated ketone (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at room temperature is added the Hantzsch ester (1.2 equiv) and a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid, 10 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired saturated ketone.
Conclusion
TDAE is a valuable tool in the synthetic chemist's toolbox, offering a powerful, metal-free, and homogeneous reducing agent with a broad range of functional group tolerance, particularly in nickel-catalyzed cross-coupling reactions. While it demonstrates compatibility with many common functional groups, for substrates sensitive to strong reducing conditions or requiring specific chemoselectivity, alternatives such as the highly tunable Samarium(II) iodide, the mild Hantzsch esters, or the versatile photoredox catalysis may offer superior performance. The choice of reductant should be carefully considered based on the specific functional groups present in the complex molecule and the desired transformation. The detailed protocols and comparative data provided in this guide aim to facilitate this decision-making process for researchers in the field of complex molecule synthesis.
References
A Comparative Guide to TDAE-Mediated Processes: Quantitative Analysis of Reaction Kinetics
For researchers, scientists, and drug development professionals exploring potent, homogeneous organic reductants, Tetrakis(dimethylamino)ethylene (TDAE) presents a compelling option. This guide provides a quantitative analysis of reaction kinetics in TDAE-mediated processes, offering a direct comparison with alternative reductants and furnishing detailed experimental methodologies to support further investigation.
Performance Comparison: TDAE vs. Alternative Organic Reductants
TDAE is a strong reducing agent widely employed in a variety of organic transformations, including nickel-catalyzed cross-coupling reactions, trifluoromethylations, and the reduction of arenediazonium salts.[1][2] Its efficacy is rooted in its high electron-donating ability. However, several alternatives have been developed to address some of TDAE's practical limitations, notably its air sensitivity.[3][4]
A quantitative comparison of TDAE with other recently developed tetraaminoethylene-based reductants reveals a trade-off between reducing power and stability.
| Reductant | Abbreviation | Reduction Potential (E° vs Fc/Fc⁺ in DMF) | Physical State | Air Stability |
| This compound | TDAE | -1.11 V | Liquid | Decomposes completely in 10 minutes |
| TME | TME | -0.85 V | Solid | Indefinitely stable |
| TPiE | TPiE | -1.06 V | Solid | Slow decomposition over two weeks |
| TAzE | TAzE | -1.09 V | Solid | ~23% decomposition after 24 hours |
| TPyE | TPyE | -1.32 V | Solid | ~17% decomposition after 10 minutes |
Table 1: Comparison of Reduction Potentials and Air Stability of TDAE and Alternative Homogeneous Organic Reductants.[3][5]
The data clearly indicates that while TDAE is a powerful reductant, its rapid decomposition in air presents significant handling challenges.[3] In contrast, alternatives like TME offer exceptional air stability at the cost of reduced reductive strength.[3][4] TPiE and TAzE present a compromise, with reduction potentials comparable to TDAE but with significantly improved stability.[3] The choice of reductant can therefore be tailored to the specific requirements of a reaction, balancing the need for a strong reducing agent with practical considerations of stability and ease of handling.[3][4]
Kinetic factors also play a crucial role in reaction outcomes. In certain nickel-catalyzed cross-electrophile coupling reactions, the rate of radical generation is critical. A stronger reductant like TPyE can generate radicals too quickly, leading to decomposition before they can be trapped in the catalytic cycle, resulting in lower product yields.[3] Conversely, weaker reductants like TDAE and TPiE can lead to higher yields in such cases due to a more controlled rate of radical formation that is better synchronized with the subsequent steps of the catalytic cycle.[3]
Reaction Mechanisms and Experimental Workflows
The following diagrams, rendered using the DOT language, illustrate a proposed reaction mechanism for a TDAE-mediated process and a general workflow for its kinetic analysis.
Figure 1: Proposed mechanism for Ni-catalyzed reductive cross-coupling using TDAE.
References
- 1. Reduction of arenediazonium salts by this compound (TDAE): Efficient formation of products derived from aryl radicals [beilstein-journals.org]
- 2. This compound, TDAE [organic-chemistry.org]
- 3. Tunable and Practical Homogeneous Organic Reductants for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homogeneous Organic Electron Donors in Nickel Catalyzed Reductive Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Comparative Guide to Electron Donors in Photoredox Catalysis: TDAE vs. Hantzsch Esters and Trialkylamines
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the efficiency of Tetrakis(dimethylamino)ethylene (TDAE) against other common electron donors in photoredox catalysis, supported by experimental data and detailed protocols.
In the rapidly evolving field of photoredox catalysis, the choice of electron donor is a critical parameter that significantly influences reaction efficiency, scope, and overall success. Among the diverse array of available donors, this compound (TDAE) has emerged as a potent option, often exhibiting unique reactivity compared to more conventional choices like Hantzsch esters and trialkylamines. This guide provides a comprehensive benchmark of TDAE's efficiency against these alternatives, offering a clear comparison of their performance, detailed experimental methodologies, and visual representations of the underlying catalytic cycles.
Physicochemical Properties of Common Electron Donors
The efficacy of an electron donor in photoredox catalysis is intrinsically linked to its electrochemical properties, primarily its oxidation potential. A lower oxidation potential indicates a greater propensity to donate an electron. The following table summarizes the key physicochemical properties of TDAE, a common Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate), and triethylamine (B128534).
| Property | TDAE | Hantzsch Ester (HEH) | Triethylamine (TEA) |
| Structure |
|
|
|
| Molar Mass ( g/mol ) | 200.34 | 253.31 | 101.19 |
| Oxidation Potential (V vs SCE) | -0.78 (first), -0.61 (second)[1] | ~+0.8 to +1.0 | ~+0.8 to +1.1 |
| Excited State Oxidation Potential (V vs SCE) | -3.4 (upon direct excitation)[2] | Not commonly utilized | Not commonly utilized |
| Appearance | Colorless to yellow liquid | White to yellowish crystalline solid | Colorless liquid |
| Key Features | Strong organic electron donor; can be directly excited by visible light to become a super-photoreductant.[2][3] | Mild reducing agent; also serves as a hydride or hydrogen atom source.[4][5] | Common sacrificial amine donor; resulting radical cation can participate in subsequent reaction steps. |
Benchmarking Efficiency in Reductive Dehalogenation
A common benchmark reaction to evaluate the efficacy of electron donors is the reductive dehalogenation of activated alkyl halides. This transformation is a cornerstone of radical chemistry, and its efficiency is highly dependent on the choice of the electron donor.
The following table summarizes the performance of these donors in representative reductive dehalogenation reactions. It is important to note that the reaction conditions are not identical, reflecting the different modes of activation for each donor.
| Electron Donor | Substrate | Photocatalyst | Product Yield (%) | Reaction Time (h) | Key Observations |
| TDAE | 4-Chlorobenzonitrile | None (Direct Excitation at 390 nm) | 95% | 16 | Stoichiometric reaction; effective for unactivated aryl halides.[3] |
| Hantzsch Ester | Ethyl 2-bromo-2-phenylacetate | Ru(bpy)₃Cl₂ | >95% | 1.5 | Catalytic reaction; efficient for activated alkyl halides.[6] |
| Triethylamine | Ethyl 2-bromo-2-phenylacetate | Ru(bpy)₃Cl₂ | >95% | 1.5 | Catalytic reaction; efficient for activated alkyl halides.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the reductive dehalogenation of an activated alkyl halide using a Hantzsch ester or triethylamine as the electron donor in a photoredox catalytic system, and a protocol for the direct photo-reductive dehalogenation using TDAE.
Protocol 1: Reductive Dehalogenation using Hantzsch Ester or Triethylamine with Ru(bpy)₃Cl₂
This protocol is adapted from a tin-free reductive dehalogenation procedure.[4][6]
Materials:
-
Ethyl 2-bromo-2-phenylacetate (substrate)
-
[Ru(bpy)₃]Cl₂·6H₂O (photocatalyst)
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) or Triethylamine (electron donor)
-
N,N-Diisopropylethylamine (DIPEA) (base)
-
Formic acid (proton source, used with triethylamine)
-
Acetonitrile (B52724) (solvent)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (e.g., 450 nm)
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the substrate (1.0 equiv), [Ru(bpy)₃]Cl₂·6H₂O (0.01 equiv), and either Hantzsch ester (1.5 equiv) or a combination of triethylamine (2.0 equiv), DIPEA (1.0 equiv), and formic acid (1.0 equiv).
-
Add degassed acetonitrile to achieve a substrate concentration of 0.1 M.
-
The reaction mixture is thoroughly degassed by three freeze-pump-thaw cycles.
-
The tube is sealed and placed in front of a blue LED light source with stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Direct Photo-Reductive Dehalogenation using TDAE
This protocol is based on the stoichiometric reduction of aryl halides by photoexcited TDAE.[3]
Materials:
-
4-Chlorobenzonitrile (substrate)
-
This compound (TDAE) (reductant)
-
Benzene or Acetone (solvent)
-
Quartz reaction vessel
-
LED light source (e.g., 390 nm or 440 nm)
-
Magnetic stirrer
Procedure:
-
In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in the chosen solvent (benzene or acetone) to a concentration of approximately 0.05 M.
-
Add TDAE (2.0 equiv) to the solution.
-
The reaction vessel is sealed and the mixture is stirred while being irradiated with the LED light source.
-
The reaction is monitored by GC-MS.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Mandatory Visualization: Catalytic Cycles and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the reductive dehalogenation reactions with the different electron donors.
Caption: Proposed mechanism for direct photo-reductive dehalogenation by TDAE.
Caption: General photoredox catalytic cycle with a sacrificial electron donor.
Conclusion
This comparative guide highlights the distinct advantages and modes of action of TDAE, Hantzsch esters, and trialkylamines in photoredox catalysis.
-
TDAE stands out as an exceptionally strong organic electron donor, capable of acting as a "super-photoreductant" upon direct photoexcitation.[2][3] This unique property allows it to drive the reduction of even challenging substrates like aryl chlorides and fluorides without the need for an additional photocatalyst, albeit in stoichiometric amounts.
-
Hantzsch esters and trialkylamines are reliable and widely used sacrificial electron donors in photoredox catalytic cycles. They are particularly effective for the reduction of activated substrates in the presence of a suitable photocatalyst.[4][5][6] While their reducing power is less than that of photoexcited TDAE, their catalytic turnover makes them highly efficient for a broad range of transformations.
The choice of electron donor should be guided by the specific requirements of the desired transformation, including the redox potential of the substrate and the desired reaction pathway (stoichiometric vs. catalytic). For exceptionally difficult reductions, the direct photoexcitation of TDAE presents a powerful, albeit stoichiometric, option. For a wider range of catalytic applications, Hantzsch esters and trialkylamines remain the workhorses of the field, offering a balance of efficiency and practicality. Further research into the catalytic application of TDAE in photoredox cycles could unlock new frontiers in synthetic chemistry.
References
- 1. Organophotocatalytic selective deuterodehalogenation of aryl or alkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl dechlorination and defluorination with an organic super-photoreductant - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Electron-Transfer Photoredox Catalysis: Development of a Tin-Free Reductive Dehalogenation Reaction [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Electron-transfer photoredox catalysis: development of a tin-free reductive dehalogenation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing Elusive Intermediates in TDAE-Catalyzed Transformations: A Comparative Guide
Researchers are increasingly turning to a variety of sophisticated techniques to identify and characterize the fleeting reaction intermediates that are crucial to understanding and optimizing transformations catalyzed by tetrakis(dimethylamino)ethylene (TDAE). This guide provides a comparative overview of the key experimental and computational methods employed, presenting available quantitative data to aid in the analysis of these transient species.
This compound (TDAE) is a powerful organic reducing agent known for its ability to initiate a wide range of chemical transformations through single-electron transfer (SET). The resulting radical ions are highly reactive and short-lived, making their characterization a significant challenge. However, a combination of spectroscopic, electrochemical, and computational approaches has begun to shed light on the structures and properties of these critical intermediates.
Spectroscopic Characterization of Reaction Intermediates
Spectroscopic techniques are at the forefront of efforts to directly observe and characterize the radical intermediates generated in TDAE-catalyzed reactions. Electron Paramagnetic Resonance (EPR) and UV-Visible (UV-Vis) spectroscopy are particularly powerful in this regard.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is the most direct method for detecting and characterizing species with unpaired electrons, such as the TDAE radical cation (TDAE•+) and substrate-derived radicals. The key parameters obtained from EPR spectra are the g-value and hyperfine coupling constants (A), which provide a fingerprint for a specific radical.
| Intermediate | g-value | Hyperfine Coupling (A) / mT | Solvent/Conditions | Reference |
| TDAE•+ | 2.0032 | a(12N) ≈ 0.68 | Acetonitrile (B52724), Room Temperature | |
| Substrate Radical (example) | ~2.00 | Varies by structure | Varies depending on the specific reaction |
Note: The g-value for the TDAE radical cation is consistently reported near the free electron value, indicative of an organic radical with minimal spin-orbit coupling. Hyperfine coupling values will vary depending on the specific substrate radical.
UV-Visible (UV-Vis) Spectroscopy: TDAE-derived intermediates, particularly the TDAE radical cation, often exhibit distinct absorption bands in the UV-Vis spectrum. Monitoring the appearance and disappearance of these absorptions can provide kinetic information about the reaction.
| Intermediate | λmax (nm) | Molar Absorptivity (ε) / M⁻¹cm⁻¹ | Solvent | Reference |
| TDAE•+ | ~478 | ~6000 | Acetonitrile |
Electrochemical Analysis
Cyclic voltammetry (CV) is a fundamental technique for probing the redox properties of TDAE and the substrates involved in the catalyzed transformations. It provides information on the oxidation and reduction potentials, which are crucial for understanding the thermodynamics of the single-electron transfer process.
| Compound | Oxidation Potential (Epa) / V vs. SCE | Solvent/Electrolyte | Reference |
| TDAE | ~ -0.61 | Acetonitrile / 0.1 M TBAPF₆ |
The low oxidation potential of TDAE confirms its strong reducing power.
Mass Spectrometry for Intermediate Detection
Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful tool for detecting and characterizing ionic intermediates in solution, including the radical cations formed in TDAE-catalyzed reactions. By directly sampling the reaction mixture, ESI-MS can provide the mass-to-charge ratio of transient species, offering valuable clues to their identity.[1][2][3][4]
Experimental Protocols
General Protocol for in-situ Spectroscopic Monitoring:
-
Prepare solutions of the TDAE and the substrate in a dry, deoxygenated solvent (e.g., acetonitrile or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Transfer the solutions to a suitable spectroscopic cell (e.g., a quartz cuvette for UV-Vis or a specialized EPR tube).
-
Initiate the reaction by mixing the TDAE and substrate solutions, often at a controlled temperature.
-
Immediately begin acquiring spectroscopic data (EPR or UV-Vis spectra) at regular time intervals to monitor the formation and decay of intermediates.
-
For kinetic analysis, techniques like stopped-flow spectroscopy can be employed to achieve rapid mixing and data acquisition on the millisecond timescale.
General Protocol for Cyclic Voltammetry:
-
Prepare a solution of the analyte (TDAE or substrate) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).
-
Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas.
-
Record the cyclic voltammogram by scanning the potential over the desired range and observing the resulting current.
Visualization of Reaction Pathways and Workflows
To better illustrate the processes involved in TDAE-catalyzed transformations and their characterization, the following diagrams are provided.
Caption: General signaling pathway of a TDAE-catalyzed transformation.
References
Safety Operating Guide
Safe Disposal of Tetrakis(dimethylamino)ethylene: A Comprehensive Guide for Laboratory Professionals
Providing critical, immediate safety and logistical information for the proper handling and disposal of Tetrakis(dimethylamino)ethylene (TDAE), this guide outlines procedural steps to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for mitigating the risks associated with this reactive compound.
This compound is a flammable and corrosive, air- and moisture-sensitive liquid.[1][2] Its high reactivity, particularly with oxygen, necessitates careful handling and a well-defined disposal plan to prevent hazardous situations in a laboratory setting. The primary route for disposal of significant quantities of TDAE is through a licensed professional waste disposal service.[3][4] However, for incidental spills and the quenching of small residual amounts, a carefully controlled laboratory procedure is required.
Immediate Safety and Handling Precautions
Before handling TDAE, it is imperative to be familiar with its hazard profile. Appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.[3]
-
Body Protection: A complete suit protecting against chemicals and a lab coat.[3]
-
Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[3] Work should be conducted in a chemical fume hood.[1]
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1]
-
Keep containers tightly closed under an inert atmosphere (e.g., nitrogen or argon).
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
Spill Management
In the event of a small spill, immediate action is necessary to contain and clean the affected area.
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[3]
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collection: Carefully sweep or shovel the absorbent material into a suitable, labeled, closed container for disposal.[3]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
Laboratory-Scale Disposal Procedure for Small Quantities of TDAE
This procedure details the chemical neutralization (quenching) of small, residual quantities of TDAE. This should be performed in a chemical fume hood with all necessary PPE.
Experimental Protocol: Quenching of TDAE
Objective: To safely neutralize small amounts of TDAE through controlled hydrolysis and oxidation. TDAE reacts with oxygen, a process catalyzed by protonic materials like water, to form tetramethylurea.[5] As an enamine, it can also be hydrolyzed with aqueous acid.[6] This procedure utilizes a controlled reaction to mitigate the reactivity of TDAE.
Materials:
-
Residual TDAE to be disposed of.
-
A suitable non-polar, water-miscible solvent (e.g., Tetrahydrofuran (THF) or Dioxane).
-
A weak acid solution (e.g., 1 M aqueous solution of sodium bisulfate or a dilute solution of acetic acid).
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Ice bath.
Procedure:
-
Inert Atmosphere: Purge the three-necked flask with nitrogen.
-
Dilution: Transfer the residual TDAE to the flask and dilute it with the non-polar, water-miscible solvent. A dilution of at least 10-fold is recommended to help dissipate heat from the reaction.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is crucial for controlling the rate of the exothermic reaction.
-
Controlled Addition of Quenching Agent: Slowly add the weak acid solution dropwise from the dropping funnel to the stirred TDAE solution. The slow addition is critical to prevent a rapid temperature increase.
-
Monitoring: Monitor the reaction for any signs of excessive heat generation or gas evolution. The characteristic chemiluminescence of TDAE reacting with oxygen may be observed.
-
Completion: Continue stirring the mixture at a low temperature for at least one hour after the addition is complete to ensure the full neutralization of TDAE.
-
Final Disposal: The resulting aqueous mixture should be neutralized to a pH of 6-8 with a suitable base (e.g., sodium bicarbonate) if an acidic quenching agent was used. This final solution should be collected in a properly labeled hazardous waste container for disposal by a licensed professional service. Do not dispose of it down the drain.[1]
Decomposition Products: The thermal decomposition of TDAE can produce methane (B114726) and dimethylamine (B145610). The reaction with oxygen primarily yields tetramethylurea.[5] The hydrolysis products will include dimethylamine and other derivatives. All waste should be handled as hazardous.
Quantitative Data Summary
| Property | Value | Citation(s) |
| Chemical Formula | C₁₀H₂₄N₄ | [5] |
| Molar Mass | 200.33 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Density | 0.861 g/mL at 25 °C | [5] |
| Boiling Point | 59 °C at 0.9 mmHg | [5] |
| Flash Point | 53 °C (127 °F) | [5] |
| Hazard Classifications | Flammable Liquid 3, Skin Corrosive 1B, Eye Damage 1 | [5] |
Visualizing the Disposal Workflow
To further clarify the procedural steps for the safe disposal of TDAE, the following workflow diagram has been generated.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Reactive Enamines and Imines In Vivo: Lessons from the RidA Paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. US3293299A - Process for making tetrakis (dimethylamino) ethylene - Google Patents [patents.google.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
